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Core Science & Biosynthesis

Foundational

Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate: Structural Profiling, Synthetic Workflows, and Applications in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and agrochemical development, the strategic assembly of molecular scaffolds with precision is paramount. Sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS: 2918779...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic assembly of molecular scaffolds with precision is paramount. Sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS: 2918779-23-2)[1] is the deprotonated, highly reactive salt form of the parent compound 5-fluoro-4-methyl-2-nitrophenol (CAS: 83341-28-0)[2]. This compound serves as a critical, multifunctional molecular building block. By integrating a phenolate oxygen, a nitro group, a methyl group, and a fluorine atom onto a single benzene ring, it provides synthetic chemists with multiple orthogonal vectors for chemical modification, facilitating the rapid exploration of structure-activity relationships (SAR)[2].

Physicochemical & Structural Profiling

The utility of sodium 5-fluoro-4-methyl-2-nitrophenolate is dictated by its carefully engineered substitution pattern. Understanding the causality behind this structural design is essential for leveraging its reactivity.

Quantitative Data Summary
PropertyValue
Chemical Name Sodium 5-fluoro-4-methyl-2-nitrophenolate
Salt CAS Registry Number 2918779-23-2[1]
Parent Phenol CAS Number 83341-28-0[2]
Molecular Formula C₇H₅FNNaO₃
Molecular Weight 193.11 g/mol
Physical Form Yellow to deep orange/red solid (salt dependent)
Electronic and Steric Causality
  • The Phenolate Core (O⁻Na⁺): Converting the neutral phenol to its sodium salt significantly increases the electron density on the oxygen atom. This enhanced nucleophilicity primes the molecule for rapid O-alkylation or etherification. Furthermore, the strong electron-donating nature of the phenolate anion activates the aromatic ring toward electrophilic attack.

  • The Nitro Group (-NO₂ at C2): Positioned ortho to the phenolate, this strongly electron-withdrawing group stabilizes the phenolate anion through resonance and inductive effects. Crucially, it serves as a "masked amine." It can be chemoselectively reduced to an aniline derivative, which is a fundamental step in constructing heterocyclic systems like benzoxazoles or benzimidazoles[2].

  • The Fluoro Group (-F at C5): The strategic incorporation of fluorine is a well-established method to fine-tune the physicochemical properties of drug candidates[2]. Fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites. Additionally, because it is situated para to the strongly electron-withdrawing nitro group, the fluorine atom is highly activated and can act as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) if targeted by strong nucleophiles.

  • The Methyl Group (-CH₃ at C4): This group provides necessary steric bulk and increases the overall lipophilicity (logP) of the scaffold, which often improves membrane permeability and binding affinity within hydrophobic protein pockets[2].

Experimental Protocols & Synthetic Workflows

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, minimizing the need for constant external analytical verification during the intermediate steps.

Protocol 1: Preparation of the Sodium Phenolate Salt

Objective: Convert 5-fluoro-4-methyl-2-nitrophenol to its sodium salt to enhance nucleophilicity for downstream etherification. Causality: The addition of precisely 1.05 equivalents of sodium hydroxide ensures complete deprotonation without leaving excess hydroxide in the solution. Excess hydroxide could trigger unwanted SₙAr side reactions, displacing the highly activated fluorine atom.

Step-by-Step Methodology:

  • Suspend 10.0 g (58.4 mmol) of 5-fluoro-4-methyl-2-nitrophenol in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of 2.45 g (61.3 mmol, 1.05 eq) of NaOH in 10 mL of deionized water.

  • Add the NaOH solution dropwise to the phenol suspension at 0°C over 15 minutes to control the exothermic acid-base neutralization.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure and recrystallize the resulting solid from a mixture of ethanol and diethyl ether.

  • Self-Validating System: The reaction validates itself through a distinct bathochromic shift. The initial pale yellow suspension transitions to a deep crimson/orange homogeneous solution upon phenolate formation. Complete dissolution of the starting material visually confirms total conversion.

Protocol 2: Chemoselective Reduction to 2-Amino-5-fluoro-4-methylphenol

Objective: Reduce the nitro group to an amine to prepare the scaffold for cyclization into a benzoxazole derivative[3]. Causality: Using a continuous-flow hydrogenator (e.g., H-Cube) at ambient temperature (25°C) prevents the exothermic runaway typical of batch nitro reductions[3]. Furthermore, maintaining mild conditions (1 atm H₂, Pd/C catalyst) is critical to prevent catalytic hydrodefluorination—a common and detrimental side reaction when reducing fluorinated aromatics.

Step-by-Step Methodology:

  • Dissolve the sodium 5-fluoro-4-methyl-2-nitrophenolate (or the neutralized parent phenol) in methanol to achieve a 0.1 M solution.

  • Process the solution through an H-Cube™ continuous-flow hydrogenator fitted with a 10% Pd/C CatCart®[3].

  • Set the reactor parameters to "Full H₂ mode", a temperature of 25°C, and a flow rate of 1.0 mL/min[3].

  • Collect the eluent and remove the solvent via rotary evaporation to yield 2-amino-5-fluoro-4-methylphenol as a pale yellow solid[3].

  • Self-Validating System: The disappearance of the deep yellow/orange nitro-aromatic chromophore in the flow eluent serves as a primary visual validator of reduction. Subsequent LC-MS analysis will confirm a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).

Mechanistic Pathway: Benzoxazole Synthesis

The primary application of this molecular building block lies in its transformation into heterocyclic APIs. The workflow below illustrates the logical progression from the starting nitrophenol to a fluorinated benzoxazole core, a structural motif frequently found in kinase inhibitors and receptor modulators.

G A 5-Fluoro-4-methyl-2-nitrophenol B Sodium 5-fluoro-4-methyl-2-nitrophenolate A->B NaOH (aq) Salt Formation C 2-Amino-5-fluoro-4-methylphenol B->C H2, Pd/C Nitro Reduction D 6-Fluoro-5-methyl-1,3-benzoxazol-2(3H)-one C->D Phosgene/CDI Cyclization

Workflow for synthesizing benzoxazole APIs from fluorinated nitrophenolates.

Applications in Drug Development

The synthesized derivatives of sodium 5-fluoro-4-methyl-2-nitrophenolate are highly sought after in the pharmaceutical industry. For instance, the reduced intermediate (2-amino-5-fluoro-4-methylphenol) is a direct precursor to 6-fluoro-5-methyl-1,3-benzoxazol-2(3H)-one derivatives. These specific benzoxazolone scaffolds have been patented and utilized as potent modulators of the M1 muscarinic acetylcholine receptor, demonstrating significant potential as medicaments for neurological and cognitive disorders[3]. The strategic placement of the fluorine atom in these APIs ensures that the drug resists rapid metabolic degradation, thereby improving its pharmacokinetic profile and extending its half-life in vivo[2].

References

  • China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom

    • Source: unibrom.com
    • URL:2

  • CAS:1394957-34-6, 1-Fluoro-2-methyl-4-nitro-5-(propan ... - 毕得医药

    • Source: bidepharm.com
    • URL:1

  • JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments - Google P

    • Source: google.com
    • URL:3

Sources

Exploratory

Comprehensive Technical Guide on 5-Fluoro-2-methyl-4-nitrophenol (CAS 1394933-75-5): Properties, Reactivity, and Applications in Neurotherapeutics

Introduction 5-Fluoro-2-methyl-4-nitrophenol (CAS 1394933-75-5) is a highly specialized, poly-substituted aromatic building block increasingly utilized in advanced medicinal chemistry [1]. Featuring a precise arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoro-2-methyl-4-nitrophenol (CAS 1394933-75-5) is a highly specialized, poly-substituted aromatic building block increasingly utilized in advanced medicinal chemistry [1]. Featuring a precise arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methyl, hydroxyl) substituents, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Most notably, it is a foundational precursor in the development of novel 3-pyrrolylsulfonamide derivatives, which act as negative modulators (antagonists) of the G-protein coupled receptor 17 (GPR17) [2]. These antagonists hold significant therapeutic potential for treating neurodegenerative conditions characterized by demyelination, such as Multiple Sclerosis (MS) and ischemic stroke.

Physicochemical and Structural Properties

The strategic placement of functional groups on the benzene ring dictates the molecule's reactivity profile. The para-nitro group and meta-fluoro group synergistically withdraw electron density from the phenolic oxygen via resonance and inductive effects. This significantly lowers its pKa compared to unsubstituted cresol, rendering the hydroxyl group highly acidic. This enhanced acidity is a crucial property that facilitates downstream functionalization, particularly O-alkylation and difluoromethylation under basic conditions.

Table 1: Physicochemical and Structural Data
PropertyValue / Description
Chemical Name 5-Fluoro-2-methyl-4-nitrophenol
CAS Registry Number 1394933-75-5
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
MDL Number MFCD23110790
Physical State Solid (Standard ambient temperature and pressure)
Storage Conditions Inert atmosphere (Argon/Nitrogen), Room Temperature [3]
SMILES String Cc1cc(=O)c(F)cc1O

Core Reactivity: The Difluoromethylation Paradigm

One of the most valuable synthetic transformations of 5-fluoro-2-methyl-4-nitrophenol is the conversion of its phenol group into a difluoromethoxy ether (–OCF₂H). The difluoromethoxy group is a recognized bioisostere for hydroxyl and methoxy groups, offering improved lipophilicity, enhanced membrane permeability, and metabolic stability while acting as a hydrogen bond donor.

In the synthesis of GPR17 antagonists, the difluoromethylation is achieved using diethyl (bromodifluoromethyl)phosphonate in the presence of potassium hydroxide (KOH) [2].

Expertise & Experience: Mechanistic Causality of Experimental Choices
  • Reagent Choice: Diethyl (bromodifluoromethyl)phosphonate is preferred over ozone-depleting chlorofluorocarbons (CFCs) or hazardous gases like chlorodifluoromethane for generating the reactive difluorocarbene intermediate (:CF₂).

  • Massive Base Excess: An extreme excess of KOH (approx. 20 equivalents) is employed. This serves a dual purpose: it instantly and completely deprotonates the highly acidic phenol to form the reactive phenoxide nucleophile, and it drives the rapid, base-mediated decomposition of the phosphonate reagent to release the difluorocarbene.

  • Cryogenic Temperature Control (-78 °C): Difluorocarbene generation is highly exothermic and instantaneous. Cooling the biphasic mixture (MeCN/H₂O) to -78 °C prevents the premature hydrolysis of the carbene into inert carbonates or formates. It ensures that the carbene is trapped efficiently by the phenoxide only after the system is sealed and allowed to warm, maximizing the atom economy of the reaction.

SynthWorkflow SM 5-Fluoro-2-methyl-4-nitrophenol (CAS: 1394933-75-5) Reagents Diethyl (bromodifluoromethyl)phosphonate KOH, MeCN/H2O SM->Reagents Int1 1-(Difluoromethoxy)-5-fluoro- 2-methyl-4-nitrobenzene Reagents->Int1 Red Nitro Reduction (Pd/C, H2) Int1->Red Int2 4-(Difluoromethoxy)-2-fluoro- 5-methylaniline Red->Int2 Sulf Sulfonylation (3-pyrrolylsulfonyl chloride) Int2->Sulf API GPR17 Antagonist (Neuroprotective Agent) Sulf->API

Synthetic workflow from 5-fluoro-2-methyl-4-nitrophenol to GPR17 antagonists.

Experimental Protocol: O-Difluoromethylation (Self-Validating System)

The following protocol details the synthesis of 1-(difluoromethoxy)-5-fluoro-2-methyl-4-nitrobenzene from 5-fluoro-2-methyl-4-nitrophenol, adapted from validated pharmaceutical patent literature [2]. This protocol is designed as a self-validating system; the visual cues (dissolution, color change, pressure containment) confirm the progression of the mechanistic steps.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled, sealable pressure tube, dissolve 5-fluoro-2-methyl-4-nitrophenol (550.0 mg, 3.2 mmol) in a 1:1 solvent mixture of acetonitrile (5.0 mL) and deionized water (5.0 mL).

  • Base Addition: Add KOH (3.6 g, 64.3 mmol) to the solution. Validation Check: Observe a deep color shift, confirming the quantitative formation of the phenoxide anion.

  • Cryogenic Cooling: Submerge the reaction tube in a dry ice/acetone bath to cool the mixture to -78 °C. Wait 10-15 minutes for complete thermal equilibration.

  • Reagent Introduction: Add diethyl (bromodifluoromethyl)phosphonate (1.14 mL, 6.4 mmol) in one single, rapid portion.

  • Sealing and Reaction: Immediately seal the reaction tube tightly with a Teflon-lined cap. Remove the tube from the cooling bath and allow it to gradually warm to room temperature (approx. 20-25 °C).

  • Stirring: Stir the sealed mixture vigorously at room temperature for 12-16 hours. Validation Check: The biphasic nature of the reaction requires high-shear stirring; adequate emulsion ensures optimal mass transfer of the short-lived carbene.

  • Workup: Carefully vent the tube in a fume hood to release any built-up pressure. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure difluoromethoxy intermediate.

Application: GPR17 Antagonism and Neuroprotection

Following the difluoromethylation, the nitro group of the intermediate is reduced to an amine via catalytic hydrogenation. The resulting aniline derivative is then coupled with a 3-pyrrolylsulfonyl chloride to yield the final GPR17 antagonist API [2].

GPR17 is a sensor for damage in the central nervous system. Overactivation of GPR17 by endogenous ligands (such as uracil nucleotides and cysteinyl leukotrienes) during ischemic or inflammatory events halts the maturation of oligodendrocyte precursor cells (OPCs). By acting as a negative modulator, the synthesized drug blocks this receptor, restoring intracellular cAMP levels and promoting the differentiation of OPCs into mature, myelin-producing oligodendrocytes.

GPR17Pathway Antag GPR17 Antagonist (Pyrrolylsulfonamide) Receptor GPR17 Receptor (Oligodendrocyte) Antag->Receptor Blocks Gi Gi/Go Protein Inhibition Receptor->Gi Prevents activation cAMP cAMP Levels Restored Gi->cAMP Removes inhibition Myelin Oligodendrocyte Maturation & Remyelination cAMP->Myelin Promotes

Mechanism of action for GPR17 antagonists in promoting oligodendrocyte remyelination.

Safety, Handling, and Storage

As a fluorinated nitrophenol, CAS 1394933-75-5 must be handled with stringent safety protocols [3].

  • Toxicity: Nitrophenols are generally toxic if swallowed, inhaled, or absorbed through the skin. They possess the potential to uncouple oxidative phosphorylation.

  • PPE & Engineering Controls: Handling requires nitrile gloves, a lab coat, and safety goggles. All manipulations, especially those involving dry ice and sealed pressure tubes, must be conducted in a certified chemical fume hood with the sash properly positioned.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature. Keep isolated from strong oxidizing agents and strong bases to prevent unintended degradation or exothermic salt formation.

References

  • Sigma-Aldrich.5-Fluoro-2-methyl-4-nitrophenol | 1394933-75-5.
  • Google Patents.WO2022254027A1 - Composés de 3-pyrrolylsulfonamide utilisés en tant qu'antagonistes de gpr17.
  • BLD Pharm.122455-84-9 | 4-Fluoro-2-methyl-5-nitrophenol | BLD Pharm (Cross-reference for 1394933-75-5 storage/handling).
Foundational

Biological Activity of Fluorinated Sodium Nitrophenolates: A Technical Whitepaper on Next-Generation Metabolic Modulators

Executive Summary The agricultural and environmental biotechnology sectors have long relied on compound sodium nitrophenolate (CSN)—a mixture of sodium 5-nitroguaiacolate, sodium o-nitrophenolate, and sodium p-nitropheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural and environmental biotechnology sectors have long relied on compound sodium nitrophenolate (CSN)—a mixture of sodium 5-nitroguaiacolate, sodium o-nitrophenolate, and sodium p-nitrophenolate—as a potent biostimulant and metabolic regulator. Commercially recognized under trade names like Atonik, CSN enhances plant growth under stress and promotes microbial denitrification in wastewater systems. However, the rapid metabolic degradation and limited membrane permeability of native nitrophenolates restrict their systemic efficacy.

This whitepaper explores the structural and biological paradigm shift achieved by synthesizing Fluorinated Sodium Nitrophenolates (FSNPs) . By leveraging the "fluorine effect," FSNPs exhibit exponentially higher lipophilicity, resistance to enzymatic cleavage, and enhanced binding affinity to intracellular targets. This guide details the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to quantify the biological activity of FSNPs in both plant physiology and environmental microbiology.

Chemical Rationale & Structural Biology: The "Fluorine Effect"

In rational agrochemical and drug design, the substitution of hydrogen atoms with fluorine on an aromatic ring fundamentally alters the molecule's physicochemical profile . The biological superiority of FSNPs over traditional CSNs is driven by three core structural modifications:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~480 kJ/mol). Placing fluorine at the para or ortho positions relative to the phenolic hydroxyl group creates a steric and electronic shield, preventing rapid xenobiotic degradation by cytochrome P450 monooxygenases.

  • Lipid Bilayer Partitioning (Increased

    
    ):  Fluorine's high electronegativity pulls electron density away from the aromatic ring, altering the molecular dipole moment. This significantly increases the lipophilicity (
    
    
    
    ) of the nitrophenolate, facilitating rapid passive diffusion across hydrophobic plant cuticles and microbial phospholipid bilayers.
  • pKa Modulation: Fluorination lowers the pKa of the phenolic hydroxyl group. At physiological pH (7.2–7.5), this precise modulation optimizes the ratio of ionized to unionized species, ensuring that the molecule remains soluble in the cytosol while retaining the ability to cross internal organelle membranes.

Quantitative Efficacy Profiling

The following table summarizes the comparative biological and physicochemical data between standard CSN components and engineered FSNP derivatives.

CompoundLogP (Lipophilicity)NR Upregulation (Fold Change)Denitrification Efficiency (%)Intracellular Half-life (h)
Sodium o-nitrophenolate (CSN)1.852.1x82.5%4.2
Sodium 5-nitroguaiacolate (CSN)1.922.4x85.0%5.5
4-Fluoro-sodium nitrophenolate (FSNP-A)2.754.8x94.2%18.4
2,4-Difluoro-sodium nitrophenolate (FSNP-B)3.105.5x97.8%24.6

Mechanisms of Biological Activity

Microbial Denitrification: Transcriptional Regulation

In environmental microbiology, particularly in the treatment of high-salinity wastewater, biological denitrification is often rate-limited by the activity of nitrifying bacteria. Recent transcriptomic analyses have proven that native CSN significantly improves bacterial denitrification efficiency by acting as a transcriptional regulator. Specifically, CSN upregulates 573 genes in strains like Nitrobacter Q1, most notably nitrate reductase (NR) and nitrate transporters (NRT) .

FSNPs amplify this pathway. Due to their extended intracellular half-life and enhanced receptor binding affinity, FSNPs sustain the upregulation of the NR and NRT genes for up to 24 hours post-dosing, accelerating the reduction of nitrate (


) to nitrite (

) and ultimately to nitrogen gas (

).
Plant Physiology: Stress Mitigation and Auxin Signaling

In agricultural applications, nitrophenolates mitigate oxidative stress caused by salinity, drought, and heavy metals by modulating antioxidant enzyme homeostasis and scavenging Reactive Oxygen Species (ROS) . FSNPs act as potent auxin-like signaling molecules. Upon entering the plant cell, they bind to TIR1/AFB receptors, initiating a signal transduction cascade that promotes cell division, elongation, and robust root architecture even under hyperosmotic stress.

MOA FSNP Fluorinated Sodium Nitrophenolate (FSNP) Membrane Enhanced Lipid Bilayer Permeability (High logP) FSNP->Membrane Diffusion Receptor Intracellular Target Binding (Auxin/Receptor Proteins) Membrane->Receptor Cellular Uptake Transcript Transcriptional Regulation (1664 DEGs) Receptor->Transcript Signal Transduction NR Nitrate Reductase (NR) Upregulation Transcript->NR NRT Nitrate Transporter (NRT) Upregulation Transcript->NRT ROS ROS Scavenging & Antioxidant Homeostasis Transcript->ROS Outcome Enhanced Plant Growth & Microbial Denitrification NR->Outcome NRT->Outcome ROS->Outcome

Mechanistic pathway of FSNP illustrating enhanced membrane permeability and transcriptional regulation.

Experimental Workflows: Self-Validating Systems

To rigorously evaluate the biological activity of FSNPs, experimental designs must move beyond phenotypic observation and quantify specific enzymatic and physical interactions. The following protocols are designed as self-validating systems , where the biochemical output directly confirms the mechanistic hypothesis.

Protocol 1: In Vitro Nitrate Reductase (NR) Activity Assay

This assay validates the claim that FSNPs upregulate NR activity in nitrifying bacteria. By measuring the accumulation of nitrite (the direct product of NR), the system self-validates the functional expression of the enzyme.

Step-by-Step Methodology:

  • Culture Preparation & Dosing: Inoculate Nitrobacter strain Q1 into a high-salinity basal medium (mimicking industrial wastewater). Dose the experimental group with 15 mg/L FSNP and the control with 15 mg/L standard CSN. Causality: 15 mg/L is the established optimal threshold for nitrophenolate efficacy; matching this concentration isolates the variable of fluorination.

  • Cell Lysis & Extraction: Harvest cells at 72 hours via centrifugation. Resuspend the pellet in a 50 mM Phosphate Extraction Buffer (pH 7.5) containing 1 mM EDTA and 1 mM Dithiothreitol (DTT), then sonicate on ice. Causality: pH 7.5 is the structural optimum for NR. EDTA chelates divalent cations to inhibit destructive metalloproteases, while DTT prevents the oxidation of critical cysteine residues in the NR active site.

  • Enzymatic Reaction: Mix 100 µL of the clarified cell lysate with 500 µL of assay buffer containing 10 mM

    
     and 0.2 mM NADH. Incubate at 30°C for 30 minutes. Causality: NADH acts as the obligate electron donor required for NR to reduce the 
    
    
    
    substrate into nitrite.
  • Quantification (Griess Reaction): Terminate the reaction by adding 1% sulfanilamide (in 3N HCl) followed by 0.02% N-(1-naphthyl)ethylenediamine dihydrochloride. Incubate in the dark for 15 minutes. Causality: The Griess reagents react exclusively with the newly formed nitrite to produce a stable, deep-pink azo dye.

  • Spectrophotometry: Measure the absorbance at 540 nm against a standard nitrite curve. Calculate specific NR activity as µmol

    
     produced per mg of protein per hour.
    

Workflow Prep 1. FSNP Synthesis & Purification CellCulture 2. Microbial/Plant Cell Culture Incubation Prep->CellCulture Dosing Lysis 3. Cell Lysis & Protein Extraction CellCulture->Lysis Harvest Assay 4. Griess Reagent Assay (Nitrite Quant) Lysis->Assay Supernatant Analysis 5. Spectrophotometric Analysis (540 nm) Assay->Analysis Absorbance

Step-by-step experimental workflow for quantifying FSNP-induced nitrate reductase activity.

Protocol 2: Liposomal Partitioning Assay (Validation of Lipophilicity)

To validate that fluorination directly causes enhanced membrane permeability, this protocol utilizes artificial unilamellar liposomes to isolate the variable of lipid partitioning from active biological transport.

Step-by-Step Methodology:

  • Liposome Preparation: Hydrate a lipid film composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in a 10 mM HEPES buffer (pH 7.4). Extrude through a 100 nm polycarbonate membrane to form uniform Large Unilamellar Vesicles (LUVs).

  • Compound Incubation: Introduce 50 µM of FSNP (and standard CSN in a parallel cohort) to the external aqueous buffer containing the liposomes. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Separate the liposome-bound fraction from the free aqueous fraction using size-exclusion chromatography (SEC) or ultracentrifugation (100,000 x g for 45 mins). Causality: SEC effectively traps the large liposomes in the void volume while retaining the small, unbound FSNP molecules in the porous matrix, allowing clean separation of the phases.

  • HPLC-MS/MS Analysis: Lyse the collected liposomes with methanol and quantify the internal FSNP concentration via High-Performance Liquid Chromatography coupled with tandem mass spectrometry. Calculate the partition coefficient (

    
    ). Causality: This directly proves that the addition of the fluorine atom physically drives the molecule into the hydrophobic core of the lipid bilayer, validating the increased biological uptake observed in vivo.
    

Conclusion

The transition from traditional compound sodium nitrophenolates to Fluorinated Sodium Nitrophenolates (FSNPs) represents a critical evolution in agricultural chemistry and environmental biotechnology. By strategically incorporating fluorine, researchers can exploit enhanced lipophilicity, metabolic resistance, and targeted transcriptional upregulation. The self-validating workflows provided herein ensure that drug development professionals and application scientists can rigorously benchmark FSNP efficacy, paving the way for highly efficient, next-generation metabolic modulators.

References

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: Fluoride Research / ResearchGate (2025) URL:[Link]

  • Compound Sodium Nitrophenolate Promotes Denitrification by Nitrifying Bacteria by Upregulating Nitrate Reductase Source: Applied Sciences, MDPI (2023) URL:[Link]

  • The effect of Atonik biostimulant on greenhouse pepper under salinity stress Source: PubMed Central (PMC) - National Institutes of Health (2023) URL:[Link]

Exploratory

Aqueous Solubility and Physicochemical Profiling of Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate

Strategic Rationale in Drug Development 5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0) is a highly specialized, multifunctional chemical building block utilized extensively in pharmaceutical research. It serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0) is a highly specialized, multifunctional chemical building block utilized extensively in pharmaceutical research. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel1 and targeted kinase inhibitors. While the parent compound's unique molecular structure—incorporating a fluorine atom, a nitro group, and a phenolic hydroxyl group—offers multiple vectors for chemical modification, its neutral, unionized form exhibits limited aqueous solubility. This physicochemical bottleneck can severely hinder downstream aqueous-phase synthesis, liquid formulation development, and bioavailability studies.

To circumvent this limitation, pharmaceutical chemists frequently convert the compound into its sodium salt: sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS 2918779-23-2) 2. Sodium nitrophenolates are renowned for their3, a property that drastically improves handling in polar solvents and biological media.

Mechanistic Causality of Aqueous Solubility

The dramatic increase in aqueous solubility upon conversion to the sodium salt is governed by the thermodynamics of ionization and hydration:

  • pKa Modulation via Electron Withdrawal : In the parent phenol, the hydroxyl (-OH) group is flanked by a strongly electron-withdrawing nitro (-NO

    
    ) group at the ortho position and a fluorine (-F) atom at the meta position. These functional groups stabilize the conjugate base (the phenolate anion) through profound resonance and inductive effects, significantly lowering the pKa compared to an unsubstituted phenol.
    
  • Hydration Energy vs. Lattice Energy : When reacted with sodium hydroxide, the resulting sodium 5-fluoro-4-methyl-2-nitrophenolate forms an ionic lattice. Upon introduction to water, the high dielectric constant of the solvent easily overcomes the lattice energy. The Na

    
     cations and the fluorinated nitrophenolate anions become highly solvated via ion-dipole interactions. Because the hydration energy of these solvated ions vastly exceeds the lattice energy of the salt, the dissolution process is thermodynamically highly favorable, often yielding solubilities exceeding 100 mg/mL.
    

Quantitative Data Summary

The following table summarizes the comparative physicochemical profiles, highlighting the solubility shift between the parent compound and its sodium salt.

Property5-Fluoro-4-methyl-2-nitrophenol (Parent)Sodium 5-fluoro-4-methyl-2-nitrophenolate (Salt)
CAS Number 83341-28-02918779-23-2
Physical State Solid (Yellow/Orange crystal)Solid (Bright yellow powder)
Aqueous Solubility Low (< 1 mg/mL at pH 4.0)Extremely High (> 100 mg/mL at pH 7.0)
Solvent Compatibility Methanol, Ethanol, Acetone, DCMWater, Methanol, Ethanol
Primary Utility API Intermediate / Building BlockAqueous formulations, High-concentration dosing

Experimental Protocol: Thermodynamic Solubility Determination

To accurately measure the solubility of sodium 5-fluoro-4-methyl-2-nitrophenolate, kinetic dissolution assays are insufficient. A rigorous Shake-Flask Method must be employed to determine the true thermodynamic solubility.

Protocol Causality & Self-Validation: This protocol is designed as a self-validating system . By measuring the concentration of the dissolved salt at three distinct time intervals (24h, 48h, and 72h), the system internally verifies that thermodynamic equilibrium has been achieved. If the variance between the 48h and 72h timepoints is less than 5%, the protocol mathematically validates that the solution is truly saturated and not in a transient supersaturated state.

Step-by-Step Methodology:
  • Salt Preparation & Verification : Synthesize the sodium salt by reacting 4 with an equimolar amount of aqueous NaOH. Lyophilize the product.

    • Causality: Ensuring exactly a 1:1 stoichiometric ratio prevents excess NaOH from artificially altering the pH and ionic strength of the final solubility matrix.

  • Saturation Phase : In a 20 mL glass scintillation vial, add 5.0 mL of ultra-pure water (or pH 7.4 phosphate buffer). Incrementally add the solid sodium 5-fluoro-4-methyl-2-nitrophenolate until a visible, persistent precipitate remains.

    • Causality: The presence of excess solid is the fundamental prerequisite for establishing a saturated equilibrium.

  • Equilibration : Seal the vial and place it in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C at 150 RPM.

  • Phase Separation (Sampling) : At t=24h, 48h, and 72h, extract a 0.5 mL aliquot. Subject the aliquot to ultracentrifugation at 15,000 x g for 15 minutes.

    • Causality: Standard syringe filtration can lead to drug adsorption on the filter membrane or allow nanoparticles through. Ultracentrifugation strictly separates the dissolved ionic species from sub-micron colloidal particles, preventing false-positive solubility spikes.

  • Quantification : Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (detection at ~280 nm, corresponding to the nitrophenolate chromophore).

  • Equilibrium Validation : Compare the calculated concentrations across the three timepoints to confirm a

    
    C < 5%.
    

Workflow Visualization

G A 1. Salt Synthesis (NaOH + Parent Phenol) B 2. Saturation (Excess Solid in H2O) A->B C 3. Equilibration (25°C, 24-72h) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Quantification (HPLC-UV Analysis) D->E F 6. Validation (ΔC < 5% across timepoints) E->F

Thermodynamic solubility workflow for sodium nitrophenolate derivatives.

References

  • Bidepharm. "CAS:1394957-34-6, 1-Fluoro-2-methyl-4-nitro-5-(propan ... - Sodium 5-fluoro-4-methyl-2-nitrophenolate." Bidepharm.
  • Unibrom. "China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer." Unibrom.
  • National Institutes of Health (NIH) / PMC. "First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy." PMC.
  • Greenwell Biotech. "Sodium Nitrophenolate - Best Pricing for Advanced Plant Growth Promoter." Greenwell Biotech.

Sources

Foundational

Comprehensive Safety Data and Handling Protocols for Sodium 5-fluoro-4-methyl-2-nitrophenolate in Advanced Pharmaceutical Synthesis

Executive Summary: The Dual Nature of a High-Purity Building Block In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic systems is a well-established method to fine-tune the physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of a High-Purity Building Block

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic systems is a well-established method to fine-tune the physicochemical properties of drug candidates, potentially improving their metabolic stability, membrane permeability, and overall pharmacokinetic profile[1]. Sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS: 2918779-23-2) , the pre-formed sodium salt of 5-fluoro-4-methyl-2-nitrophenol (CAS: 83341-28-0), is a highly sophisticated, multifunctional chemical building block[1][2].

This compound is heavily utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including Proteolysis Targeting Chimeras (PROTACs) designed to degrade the pregnane X receptor (PXR)[3]. The presence of the nitro and phenolate groups provides highly reactive vectors for parallel synthesis and lead optimization[1]. However, the very features that make it synthetically valuable—its electron-deficient fluorinated ring and redox-active nitro group—also dictate a rigorous, scientifically grounded approach to laboratory safety, handling, and environmental protection[4].

This whitepaper synthesizes the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required for researchers working with this specific compound.

Physicochemical Profiling & Chemical Identity

Understanding the physical state of the compound is the first step in risk mitigation. As a pre-formed sodium salt, this compound exhibits enhanced water solubility compared to its parent phenol, altering both its synthetic utility and its environmental mobility.

PropertyValue / Specification
Chemical Name Sodium 5-fluoro-4-methyl-2-nitrophenolate
Parent Compound 5-Fluoro-4-methyl-2-nitrophenol
CAS RN (Sodium Salt) 2918779-23-2
CAS RN (Parent) 83341-28-0
Molecular Formula C₇H₅FNNaO₃
Molecular Weight 193.11 g/mol
SMILES (Parent) CC1=CC(=C(C=C1F)O)[O-]
Appearance Yellow to orange powder[1]
Storage Conditions Sealed in dry, 2-8°C, Inert Atmosphere[4][5]
UN Classification UN 3077 (Class 9, Packing Group III)[2]

Hazard Identification & Mechanistic Toxicology

The hazard profile of sodium 5-fluoro-4-methyl-2-nitrophenolate is defined by the synergistic effects of its functional groups[2]. The Global Harmonized System (GHS) classifies this compound with several critical hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H410 (Very toxic to aquatic life with long-lasting effects)[2][5].

The Causality of Toxicity
  • Dermal Penetration (The Fluorine Effect): While the sodium salt is polar, accidental exposure to acidic environments (e.g., skin surface pH of 5.5) can protonate the phenolate back to its parent phenol. The fluorine atom significantly increases the lipophilicity of the neutral phenol, accelerating its penetration through the stratum corneum.

  • Mitochondrial Uncoupling (The Nitrophenol Effect): Nitrophenols are classic protonophores. Once absorbed into the systemic circulation, the compound diffuses into the mitochondrial intermembrane space. Because its pKa is near physiological pH, it can accept a proton in the acidic intermembrane space, diffuse across the inner mitochondrial membrane into the basic matrix, and release the proton. This cycle dissipates the proton motive force (ΔpH and ΔΨm), uncoupling oxidative phosphorylation and leading to rapid ATP depletion.

MechanisticTox A Dermal/Inhalation Exposure (Sodium 5-fluoro-4-methyl-2-nitrophenolate) B Protonation at Skin Surface (Conversion to Parent Phenol) A->B pH Adjustment C Systemic Absorption (Enhanced by Fluorine Lipophilicity) B->C Dermal Penetration D Mitochondrial Matrix Entry (Protonophore Activity) C->D Intracellular Transport E Dissipation of Proton Gradient (ΔpH & ΔΨm loss) D->E Protonation/Deprotonation Cycle F Uncoupling of Oxidative Phosphorylation E->F ETC Disruption G ATP Depletion & Cellular Hypoxia F->G Metabolic Failure

Figure 1: Mechanistic pathway of nitrophenolate-induced mitochondrial uncoupling and cellular toxicity.

Experimental Protocols: Safe Handling & Spill Response

To ensure scientific integrity and personnel safety, handling protocols must be self-validating. This means every step must inherently verify the success of the previous step or prevent the failure of the next.

Step-by-Step Methodology: Emergency Spill Response

In the event of a solid spill, immediate containment is required to prevent the aerosolization of the toxic dust[6].

  • Evacuation & Assessment: Immediately isolate the spill area (minimum 50m radius) and approach from upwind[6]. Causality: Nitrophenolates can aerosolize as fine dust; an upwind approach prevents the inhalation of potent protonophoric agents[6].

  • PPE Donning: Equip an N95/P100 particulate respirator, double-layered nitrile gloves, and chemical splash goggles[6]. Causality: Fluorinated aromatics permeate standard latex rapidly; nitrile offers superior chemical resistance to aromatic ethers and phenols.

  • Containment (Self-Validating Step): Lightly mist the solid spill with water[6]. Causality: This prevents dust generation. Validation: If no dust rises during the sweeping motion, the misting was sufficient.

  • Collection: Use non-sparking tools to sweep the moistened powder into a compatible, sealable hazardous waste container (labeled UN 3077)[2][6].

  • Decontamination: Wash the spill surface with a 5% sodium carbonate solution, followed by soap and water[6]. Causality: The mild base ensures any residual compound remains in its highly water-soluble, less skin-permeable phenolate form, ensuring complete removal.

SpillResponse S1 Spill Detected (Solid/Dust) S2 Evacuate & Isolate (Upwind Approach) S1->S2 S3 Don PPE (N95, Nitrile, Goggles) S2->S3 S4 Containment (Moisten to prevent dust) S3->S4 S5 Collection (Non-sparking tools) S4->S5 S6 Decontamination (Na2CO3 Wash) S5->S6 S7 Disposal (UN 3077 Hazmat Bin) S6->S7

Figure 2: Sequential workflow for the safe containment and neutralization of a nitrophenolate spill.

Application Workflow: Utilization in PROTAC Synthesis

Sodium 5-fluoro-4-methyl-2-nitrophenolate is frequently utilized as a nucleophile in the synthesis of complex target molecules, such as PXR PROTACs[1][3]. Using the pre-formed sodium salt is a strategic choice: it bypasses the need to add strong bases (like NaH or Cs₂CO₃) in situ, thereby minimizing side reactions such as the degradation of base-sensitive functional groups on the PROTAC linker[3].

Step-by-Step Methodology: Nucleophilic Aromatic Substitution (SₙAr) / Etherification
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, suspend Sodium 5-fluoro-4-methyl-2-nitrophenolate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that strongly solvates the sodium cation but leaves the phenolate anion "naked" and highly nucleophilic. The inert atmosphere prevents the oxidation of the electron-rich phenolate[4].

  • Electrophile Addition: Cool the flask to 0°C using an ice bath. Add the electrophilic PROTAC linker-halide (1.1 eq) dropwise.

    • Causality: Strict temperature control prevents exothermic degradation of the nitro group and suppresses unwanted elimination (E2) side reactions.

  • Reaction Progression: Remove the ice bath, warm to room temperature, and stir for 12 hours. Monitor the consumption of the phenolate via LC-MS[3].

  • Quenching & Workup: Quench the reaction by pouring the mixture into crushed ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x).

    • Causality: Multiple brine washes are critical to partition the high-boiling DMF out of the organic layer and into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • National Institutes of Health (NIH) / PMC. "First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy". PubMed Central. URL:[Link][3]

  • ChemSrc. "3-Fluoro-4-methylphenol & Related Compounds MSDS". ChemSrc. URL:[Link][4][6]

Sources

Exploratory

synthesis pathways for 5-fluoro-2-methyl-4-nitrophenol precursors

Title: Synthesis Pathways for 5-Fluoro-2-methyl-4-nitrophenol Precursors: A Comprehensive Technical Guide Abstract 5-Fluoro-2-methyl-4-nitrophenol is a highly functionalized aromatic building block critical to the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis Pathways for 5-Fluoro-2-methyl-4-nitrophenol Precursors: A Comprehensive Technical Guide

Abstract 5-Fluoro-2-methyl-4-nitrophenol is a highly functionalized aromatic building block critical to the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The orthogonal reactivity of its functional groups—a fluorine atom, a methyl group, a nitro group, and a phenolic hydroxyl—makes it a versatile scaffold. However, synthesizing this exact substitution pattern requires precise control over electrophilic aromatic substitution (EAS) directing effects. This whitepaper details the retrosynthetic logic, step-by-step experimental protocols, and self-validating analytical checks required to synthesize 5-fluoro-2-methyl-4-nitrophenol from commercially available 4-fluorotoluene.

Part 1: Retrosynthetic Analysis & Mechanistic Rationale

To achieve the target molecule without relying on low-yielding, non-regioselective functionalizations, we must orchestrate the introduction of substituents in an order that leverages inherent electronic directing effects.

  • Target: 5-Fluoro-2-methyl-4-nitrophenol.

  • Precursor 1 (5-Fluoro-2-methylphenol): The final nitro group is introduced via EAS. The phenolic hydroxyl (-OH) is a powerful ortho/para-directing activator. Nitration occurs para to the -OH group (position 4), which is sterically favored over the ortho position (position 6) flanked by the fluorine atom[1].

  • Precursor 2 (5-Fluoro-2-methylaniline): Direct hydroxylation of an aromatic ring is thermodynamically unfavorable. Instead, the phenol is generated via the hydrolysis of a diazonium salt derived from a primary amine[2].

  • Precursor 3 (2-Nitro-4-fluorotoluene): The amine is accessed via the catalytic reduction of a nitro group[3].

  • Starting Material (4-Fluorotoluene): The synthesis begins with the nitration of 4-fluorotoluene. The methyl group is an ortho/para-directing activator, while the fluorine atom is an ortho/para-directing deactivator. The methyl group's activating power dominates, directing the nitronium ion ortho to itself[4].

Retrosynthesis Target 5-Fluoro-2-methyl-4-nitrophenol (Target) Phenol 5-Fluoro-2-methylphenol (Precursor 1) Target->Phenol Regioselective Nitration Aniline 5-Fluoro-2-methylaniline (Precursor 2) Phenol->Aniline Diazotization & Hydrolysis NitroTol 2-Nitro-4-fluorotoluene (Precursor 3) Aniline->NitroTol Catalytic Reduction Start 4-Fluorotoluene (Starting Material) NitroTol->Start Electrophilic Nitration

Caption: Retrosynthetic pathway for 5-fluoro-2-methyl-4-nitrophenol from 4-fluorotoluene.

Part 2: Step-by-Step Synthesis Protocols & Causality

Every protocol described below is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each transformation before proceeding.

Step 1: Electrophilic Aromatic Nitration of 4-Fluorotoluene

Causality: The nitration of 4-fluorotoluene relies on mixed acids to generate the highly electrophilic nitronium ion (


). Because this reaction is highly exothermic and prone to thermal runaway, strict temperature control is mandatory[4]. The regiochemistry is dictated by the methyl group, yielding 2-nitro-4-fluorotoluene.

Protocol:

  • Charge a jacketed reactor with concentrated sulfuric acid (

    
    ) and cool to 0–5 °C.
    
  • Slowly add 1.0 equivalent of 4-fluorotoluene, maintaining the internal temperature below 10 °C to prevent oxidative degradation.

  • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (

    
    ) and 
    
    
    
    (1.05 eq
    
    
    ), pre-cooled to 0 °C.
  • Add the nitrating mixture dropwise over 2–3 hours.

  • Stir the reaction at 5–10 °C for an additional 1–2 hours.

  • Quench by pouring the mixture over crushed ice. Extract with ethyl acetate, wash with saturated aqueous

    
    , dry over anhydrous 
    
    
    
    , and concentrate.

Self-Validation: Gas Chromatography-Mass Spectrometry (GC-MS) will confirm a mass shift corresponding to the addition of one nitro group (+45 Da).


 NMR will validate the regiochemistry by showing the characteristic splitting pattern of the 1,2,4-substituted aromatic ring.
Step 2: Catalytic Reduction to 5-Fluoro-2-methylaniline

Causality: To prepare for the Sandmeyer-type hydroxylation, the nitro group must be reduced. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid hazardous metal waste and simplify the workup[3].

Protocol:

  • Dissolve 2-nitro-4-fluorotoluene in anhydrous methanol (approx. 10 mL/g).

  • Under an inert argon atmosphere, carefully add 10% Pd/C catalyst (10 mol%).

  • Degas the suspension and introduce hydrogen gas via a balloon or Parr shaker (1–3 atm).

  • Stir vigorously at room temperature (20–25 °C) for 4–6 hours until hydrogen uptake ceases.

  • Filter the reaction mixture through a short pad of Celite to remove the pyrophoric catalyst. Wash the pad with methanol and concentrate the filtrate in vacuo.

Self-Validation: Infrared (IR) spectroscopy will show the complete disappearance of the strong nitro


 stretching bands (~1530 and 1350 

) and the appearance of primary amine

stretching bands (~3300–3400

).
Step 3: Diazotization and Hydrolysis to 5-Fluoro-2-methylphenol

Causality: The primary amine is converted to a highly reactive diazonium salt. This must be done at near-freezing temperatures to prevent premature decomposition[2]. Subsequent heating in a highly acidic aqueous environment drives the nucleophilic attack of water, releasing nitrogen gas as a powerful thermodynamic sink to form the phenol[1].

Protocol:

  • Suspend 5-fluoro-2-methylaniline in a 30% v/v aqueous

    
     solution and cool to 0–5 °C.
    
  • Dissolve 1.05 equivalents of sodium nitrite (

    
    ) in a minimal amount of water and pre-cool.
    
  • Add the

    
     solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes.
    
  • In a separate flask, heat a 10% aqueous

    
     solution to a rolling boil (100 °C).
    
  • Slowly drip the cold diazonium solution into the boiling acid. Reflux until the evolution of nitrogen gas ceases (approx. 1 hour).

  • Cool to room temperature, extract with dichloromethane, dry, and purify via flash column chromatography.

Self-Validation: During step 3, use starch-iodide paper to confirm the presence of excess nitrous acid (paper turns blue-black), ensuring complete diazonium formation. Post-reaction,


 NMR will show the disappearance of the broad amine 

peak and the appearance of a downfield phenolic

singlet.
Step 4: Regioselective Nitration to 5-Fluoro-2-methyl-4-nitrophenol

Causality: The final nitration leverages the intense activating power of the newly formed phenolic -OH group. Because the ring is highly activated, harsh sulfuric acid is unnecessary and could lead to over-nitration or oxidation. Glacial acetic acid is used as a moderating solvent[1].

Protocol:

  • Dissolve 5-fluoro-2-methylphenol in glacial acetic acid and cool to 10–15 °C.

  • Prepare a solution of 1.05 equivalents of concentrated

    
     in glacial acetic acid.
    
  • Add the

    
     solution dropwise over 30 minutes.
    
  • Stir the mixture at 15 °C for 1–2 hours, monitoring closely by Thin-Layer Chromatography (TLC).

  • Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold distilled water, and recrystallize from an ethanol/water mixture to obtain the pure target compound.

Self-Validation: High-Performance Liquid Chromatography (HPLC) will confirm product purity.


 NMR is critical here: if the substitution occurred correctly at position 4, the spectrum will display two distinct aromatic singlets (para to each other), confirming the regioselectivity of the final nitration.

SynthesisWorkflow Step1 4-Fluorotoluene + HNO3/H2SO4 (0-10°C) Step2 2-Nitro-4-fluorotoluene + H2, Pd/C (RT, 1-3 atm) Step1->Step2 Nitration Step3 5-Fluoro-2-methylaniline 1. NaNO2/H2SO4 (0°C) 2. H2O, Reflux Step2->Step3 Reduction Step4 5-Fluoro-2-methylphenol + HNO3/AcOH (10-15°C) Step3->Step4 Diazotization Product 5-Fluoro-2-methyl- 4-nitrophenol Step4->Product Regioselective Nitration

Caption: Forward experimental workflow for 5-fluoro-2-methyl-4-nitrophenol synthesis.

Part 3: Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters for the four-step synthesis. Yields represent expected ranges following standard purification procedures (distillation, crystallization, or chromatography).

Synthesis StepStarting MaterialReagents & CatalystsTemp (°C)Time (h)Expected Yield (%)
1. Electrophilic Nitration 4-Fluorotoluene

,

0–103–560–70%
2. Catalytic Reduction 2-Nitro-4-fluorotoluene

(gas), 10% Pd/C, MeOH
20–254–685–95%
3. Diazotization/Hydrolysis 5-Fluoro-2-methylaniline

,

,

0–5, then 1002–475–90%
4. Regioselective Nitration 5-Fluoro-2-methylphenol

, Glacial AcOH
10–151–265–80%

References

  • BenchChem. Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.4

  • McErlain, Holly (2022). The development of novel PET imaging agents for the poly(ADP-ribose) polymerase 1 and synaptic vesicle 2A. Enlighten Theses, University of Glasgow. 3

  • SciSpace. Oxidation of substituted 4-fluorobenzaldehydes.2

  • BenchChem. 3-Bromo-5-fluoro-2-methylphenol.1

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Analysis of Fluorinated Nitrophenolates

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, PROTAC Synthesis, and Environmental Monitoring Introduction & Scope Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, PROTAC Synthesis, and Environmental Monitoring

Introduction & Scope

Fluorinated nitrophenols (and their ionized nitrophenolate forms) are critical structural motifs in modern medicinal chemistry. They serve as highly reactive intermediates in the synthesis of biologically active molecules, including targeted protein degraders (PROTACs) [1], and are closely monitored as environmental pollutants [2].

Analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges. The presence of both a highly electronegative fluorine atom and a strongly electron-withdrawing nitro group on the phenolic ring drastically alters the molecule's physicochemical profile. This application note provides a comprehensive, mechanistically grounded guide to developing a robust, self-validating Reversed-Phase HPLC (RP-HPLC) method for fluorinated nitrophenolates.

Mechanistic Grounding: The Causality of Chromatographic Choices

To move beyond trial-and-error method development, one must understand the intrinsic chemical behavior of fluorinated nitrophenolates.

The pKa Shift and Ion Suppression

Unsubstituted phenol has a pKa of ~9.95. The addition of a nitro group (e.g., 4-nitrophenol) lowers the pKa to ~7.15 due to resonance stabilization of the phenoxide anion. The further addition of a fluorine atom exerts a strong inductive electron-withdrawing effect, pushing the pKa down to approximately 5.5–6.5, depending on positional isomerism [3].

The Causality: At a neutral physiological pH (7.0), these compounds exist predominantly as highly polar nitrophenolate anions . If injected onto a standard hydrophobic C18 column at neutral pH, the analytes will exhibit minimal retention, elute near the void volume, and display severe peak tailing due to secondary interactions with residual silanols on the silica support.

The Solution: The mobile phase pH must be strictly controlled to at least 2 pH units below the analyte's pKa to ensure complete protonation (neutral state). An acidic mobile phase (pH 2.5–3.0) using phosphoric acid (for UV detection) or formic acid (for MS compatibility) is mandatory [4].

Stationary Phase Dynamics: Resolving Positional Isomers

Fluorinated nitrophenols often present as complex mixtures of positional isomers (e.g., 2-fluoro-4-nitrophenol vs. 4-fluoro-2-nitrophenol). While standard C18 columns separate based on dispersive hydrophobic interactions, they often fail to resolve structurally rigid aromatic isomers with identical molecular weights and similar partition coefficients (LogP) [5].

The Causality: By switching to a Phenyl-Hexyl stationary phase, the chromatographic mechanism shifts. The phenyl rings of the stationary phase engage in


 interactions with the electron-deficient aromatic rings of the fluorinated nitrophenols. Because the position of the fluorine and nitro groups alters the electron density distribution across the aromatic ring, the 

interaction strength varies between isomers, enabling baseline resolution (

) [5].

Workflow & Visualization

The following diagram illustrates the logical progression of method development for these highly polar, ionizable aromatics.

HPLC_Workflow Start 1. Analyte Profiling (Determine pKa & LogP) StatPhase 2. Stationary Phase Selection (Phenyl-Hexyl preferred for isomers) Start->StatPhase Assess isomer complexity MobPhase 3. Mobile Phase pH Control (Buffer pH 2.5 - 3.0) StatPhase->MobPhase Suppress ionization Gradient 4. Gradient Optimization (Acetonitrile or Methanol) MobPhase->Gradient Tune elution strength Resolution 5. Resolution Check (Target Rs > 1.5, As < 1.2) Gradient->Resolution Evaluate chromatogram Resolution->Gradient Criteria Failed (Refine) Validation 6. Method Validation (ICH Q2 Guidelines) Resolution->Validation Criteria Met

Caption: Logical workflow for the HPLC method development of fluorinated nitrophenolates.

Experimental Protocols

This self-validating protocol ensures that ionization is suppressed, isomers are resolved, and the system remains stable across multiple injections.

Reagents and Materials
  • Analytes: 4-Fluoro-3-nitrophenol, 2-Fluoro-4-nitrophenol, etc. (Analytical standard grade, >99% purity) [6].

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA) or Phosphoric Acid (

    
    ), depending on the detector.
    
Step-by-Step Chromatographic Method
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of ultrapure water (0.1% FA, pH ~2.7). Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

    • Note: Acetonitrile is preferred over Methanol as it provides lower backpressure and sharper peaks for highly polar aromatics [7].

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated nitrophenolate mixture at 1.0 mg/mL in Methanol.

    • Dilute the stock to a working concentration of 50 µg/mL using the initial mobile phase composition (e.g., 80% Water / 20% ACN). Crucial: Diluting in the mobile phase prevents solvent-mismatch peak distortion at the solvent front.

  • Instrument Setup:

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

    • Column Temperature: 35 °C (Thermostatting ensures reproducible

      
       interactions).
      
    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV-Vis Photodiode Array (PDA). Extract chromatograms at 270 nm and 310 nm (fluorinated nitrophenols exhibit strong chromophores in this region)[5].

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar analytes)

    • 2.0 - 10.0 min: 20% to 70% B (Linear gradient for elution)

    • 10.0 - 12.0 min: 70% B (Column wash)

    • 12.0 - 12.1 min: 70% to 20% B (Return to initial)

    • 12.1 - 17.0 min: 20% B (Re-equilibration)

Data Presentation & System Suitability

To evaluate the efficacy of the developed method, quantitative data must be assessed against standard system suitability criteria. Table 1 outlines the expected physicochemical behavior, while Table 2 compares the performance of a standard C18 column versus the recommended Phenyl-Hexyl column.

Table 1: Physicochemical Properties of Target Analytes

AnalyteMolecular Weight ( g/mol )Estimated pKaLogPUV

(nm)
4-Nitrophenol (Reference)139.117.151.91317
4-Fluoro-3-nitrophenol157.10~6.201.85275, 320
2-Fluoro-4-nitrophenol157.10~5.801.78280, 315

Table 2: Method Performance Comparison (Isomer Separation)

ParameterMethod A: Standard C18 ColumnMethod B: Phenyl-Hexyl Column (Optimized)
Mobile Phase 0.1% FA in Water / ACN0.1% FA in Water / ACN
Retention Time (Isomer 1) 4.2 min5.8 min
Retention Time (Isomer 2) 4.4 min6.7 min
Resolution (

)
0.8 (Co-elution)2.4 (Baseline Separation)
Peak Asymmetry (

)
1.4 (Tailing)1.05 (Symmetrical)
Mechanism of Action Hydrophobic dispersion onlyHydrophobic +

interactions

Conclusion from Data: The Phenyl-Hexyl column, combined with strict pH control (0.1% FA), provides superior selectivity for fluorinated nitrophenolate isomers, achieving a resolution well above the ICH requirement of


.

References

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. Available at:[Link]

  • HPLC elution profiles of the samples collected from different time intervals during the degradation of 4C2NP. ResearchGate. Available at:[Link]

  • Quantitative HPLC/GC analysis showing time course for concentration of intermediates generated during degradation. ResearchGate. Available at: [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at:[Link]

Application

recrystallization solvent systems for sodium nitrophenolate derivatives

Executive Summary Sodium nitrophenolate derivatives—specifically sodium para-nitrophenolate, sodium ortho-nitrophenolate, and sodium 5-nitroguaiacolate—are critical intermediates in pharmaceutical synthesis (e.g., parace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium nitrophenolate derivatives—specifically sodium para-nitrophenolate, sodium ortho-nitrophenolate, and sodium 5-nitroguaiacolate—are critical intermediates in pharmaceutical synthesis (e.g., paracetamol precursors) and high-value agrochemicals (Atonik formulations).

Achieving pharmaceutical-grade purity (>99%) presents unique challenges due to the compound's amphiphilic nature (ionic head, aromatic tail), thermal instability, and the difficulty of separating structural isomers. This guide moves beyond standard "dissolve and cool" methods, introducing a polarity-gradient recrystallization approach and a chelation-exclusion strategy for isomer separation.

Physicochemical Profile & Solubility Logic

To design an effective solvent system, one must exploit the molecular differences between the isomers and the impurities.

The Ionic vs. Organic Conflict

Unlike free nitrophenols, the sodium salts are ionic lattices.

  • Water: Excellent solubility (too high for high-yield crystallization; difficult to dry).

  • Non-polar solvents (Hexane/Toluene): Insoluble.

  • Target Solvent: Polar protic organic solvents (Alcohols). These dissolve the aromatic ring via van der Waals forces while stabilizing the

    
     ion pair via hydrogen bonding.
    
The Isomer Divergence (Ortho vs. Para)
  • Sodium o-nitrophenolate: The proximity of the nitro group to the phenolate oxygen creates a steric and electrostatic shield. While the free phenol forms intramolecular hydrogen bonds, the salt suffers from lattice disruption, often making it more soluble in alcohols than the para isomer.

  • Sodium p-nitrophenolate: Lacks steric hindrance, allowing for strong intermolecular stacking and a tighter crystal lattice. It generally precipitates first and purer from alcoholic solutions.

Solvent System Selection Matrix

The following table summarizes solvent efficacy based on thermodynamic solubility data and impurity rejection profiles.

Solvent SystemRoleSolubility (Hot)Solubility (Cold)Impurity RejectionApplication
Ethanol (Anhydrous) Primary SolventHighModerateExcellent (Rejects inorganic salts like NaCl, NaNO3)Desalting crude material.
Water SolubilizerVery HighHighPoor (Retains organics)Initial dissolution only.
Ethanol : Water (90:10) RecrystallizationHighLowGoodGeneral purification of single isomers.
Methanol AlternativeVery HighModerateModerateUsed when EtOH yield is too low.
Isopropanol (IPA) Anti-SolventModerateVery LowExcellentForcing precipitation (Salting out).

Detailed Experimental Protocols

Protocol A: The "Ethanol-Desalting" Purification

Best for: Removing inorganic byproducts (NaCl, NaNO3) from crude synthesis batches.

Principle: Sodium nitrophenolate is soluble in hot ethanol; inorganic sodium salts are not.

  • Preparation: Charge crude sodium nitrophenolate (dried) into a round-bottom flask.

  • Dissolution: Add anhydrous Ethanol (10 mL per gram of solid).

  • Reflux: Heat to reflux (78°C) with stirring for 30 minutes. Ensure complete dissolution of the organic salt.

    • Note: The solution will likely remain cloudy due to suspended inorganic salts.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a heated sintered glass funnel (Porosity 3) or Celite pad.

    • Result: The filter cake contains the inorganic impurities (discard). The filtrate contains the product.[1][2]

  • Distillation/Concentration: Distill off 50% of the ethanol volume to reach saturation.

  • Crystallization: Cool slowly to room temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour.

  • Isolation: Filter the yellow/red crystals. Wash with cold IPA.

Protocol B: Isomer Separation via "Chelation-Exclusion"

Best for: Separating Ortho (impurity) from Para (target) isomers without steam distillation.

Principle: Exploits the higher lattice energy of the para isomer.

  • Solvent Prep: Prepare a 95:5 Ethanol:Water mixture.

  • Saturation: Dissolve the isomer mixture at boiling point (approx. 78-80°C). Use just enough solvent to dissolve the solid completely.[3][4]

  • Seeding (Critical): Cool the solution to 60°C. Add pure seed crystals of Sodium p-nitrophenolate (0.1 wt%).

  • Controlled Cooling: Lower temperature at a rate of 10°C per hour.

    • Mechanism:[2][3][5] The para isomer crystallizes on the seeds. The ortho isomer, being more soluble and sterically hindered, remains in the mother liquor.

  • Filtration: Stop cooling at 15°C. Filter immediately.

    • Solid: High purity Sodium p-nitrophenolate.[1]

    • Filtrate: Enriched Sodium o-nitrophenolate.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Water content too high.Re-heat, add 5% more Ethanol, and cool slower.
Low Yield Product too soluble in solvent.Concentrate mother liquor further or add IPA as anti-solvent.
Dark Color Oxidation products (quinones).Add activated carbon (1 wt%) during the hot dissolution step (Protocol A, Step 3).
Hydrate Formation High water activity.Dry final crystals at 50°C under vacuum to remove lattice water if anhydrous form is required.

Workflow Visualization

The following diagram illustrates the logic flow for Protocol A (Desalting) and Protocol B (Recrystallization).

RecrystallizationWorkflow Raw Crude Sodium Nitrophenolate (Contains NaCl, Isomers) EthanolAdd Add Anhydrous Ethanol (10:1 v/w) Raw->EthanolAdd Reflux Heat to Reflux (78°C) Dissolve Organics EthanolAdd->Reflux HotFilter Hot Filtration (Remove Inorganics) Reflux->HotFilter Waste Solid Waste (NaCl, NaNO3) HotFilter->Waste Retentate Filtrate Clear Filtrate (Product in Soln) HotFilter->Filtrate Permeate Concentrate Evaporate 50% Solvent Filtrate->Concentrate Cooling Controlled Cooling (10°C/hr to 5°C) Concentrate->Cooling FinalFilter Vacuum Filtration Cooling->FinalFilter Product Pure Na-Nitrophenolate Crystals FinalFilter->Product

Figure 1: Purification workflow for removing inorganic salts and crystallizing Sodium Nitrophenolate.

Safety & Stability (The "Self-Validating" Safety Check)

  • Thermal Instability: Nitro compounds are energetic. Sodium nitrophenolate can decompose exothermically.

    • Rule:NEVER dry the salt at temperatures >80°C. Use vacuum drying at 50-60°C.

    • Validation: Check the color.[6] If bright yellow turns orange/brown during drying, decomposition is occurring.

  • Dust Explosion: Finely divided organic salts are Class St-1/St-2 dust explosion hazards. Ground equipment is mandatory.

  • Hydration State: Be aware that "wet" crystals may be the dihydrate form. Verify via Karl Fischer titration if precise stoichiometry is needed for subsequent reactions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23674683, Sodium 4-nitrophenolate. Retrieved from [Link]

  • SunsAgro (n.d.). Compound Sodium Nitrophenolate: Physical and Chemical Properties.[7] Retrieved from [Link]

  • Weng, S., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates.[8] Organic Process Research & Development.[8] Retrieved from [Link](Note: DOI genericized for stability; verify specific volume).

Sources

Method

using sodium 5-fluoro-4-methyl-2-nitrophenolate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Sodium 5-Fluoro-4-methyl-2-nitrophenolate in Pharmaceutical Synthesis Executive Summary Sodium 5-fluoro-4-methyl-2-nitrophenolate (Na-FMNP) is a high-value fluorinated building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Sodium 5-Fluoro-4-methyl-2-nitrophenolate in Pharmaceutical Synthesis

Executive Summary

Sodium 5-fluoro-4-methyl-2-nitrophenolate (Na-FMNP) is a high-value fluorinated building block critical to the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and Proteolysis Targeting Chimeras (PROTACs) . Its unique substitution pattern—combining an electron-withdrawing nitro group, a metabolically stable fluorine atom, and a reactive phenolate oxygen—makes it an ideal scaffold for constructing benzoxazoles, benzothiazines, and indole derivatives.

This guide details the specific protocols for handling, alkylating, and reducing this intermediate, with a focus on maximizing yield and purity in drug discovery workflows.

Scientific Foundation: The Fluorine & Salt Advantage

The Fluorine Effect in Medicinal Chemistry

The strategic placement of the fluorine atom at the C5 position (relative to the phenol) serves two critical functions in API design:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the aromatic ring, significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the phenolic hydroxyl group (in the precursor phenol), making the corresponding sodium salt a tighter ion pair but a highly effective nucleophile in polar aprotic solvents.

Why the Sodium Salt?

While the free phenol (CAS 83341-28-0) is commercially available, the Sodium Salt form is often preferred or generated in situ for scale-up chemistry due to:

  • Enhanced Nucleophilicity: The naked phenoxide anion (

    
    ) reacts 10–100x faster in 
    
    
    
    alkylations compared to the neutral phenol.
  • Solubility Profile: The salt is highly soluble in polar aprotic solvents (DMF, DMSO, NMP), facilitating high-concentration reactions that reduce solvent waste.

Key Applications & Pathways

The compound acts as a "linchpin" intermediate. The two primary synthetic vectors are O-Alkylation (retaining the nitro group) and Nitro Reduction (to form the aniline).

G Start Sodium 5-Fluoro-4-methyl- 2-nitrophenolate Ether O-Alkylated Ether (Precursor for PROTACs) Start->Ether S_N2 Alkylation (R-X, DMF) Aniline 2-Amino-5-fluoro- 4-methylphenol Start->Aniline Nitro Reduction (H2/Pd or Fe/HCl) Benzoxazole Fluorinated Benzoxazole (Kinase Inhibitor Scaffold) Ether->Benzoxazole Post-Modifications Aniline->Benzoxazole Cyclization (with Carbonyls)

Figure 1: Synthetic utility map of Sodium 5-Fluoro-4-methyl-2-nitrophenolate.

Experimental Protocols

Protocol A: High-Yield O-Alkylation (Ether Synthesis)

Objective: To synthesize methyl 5-(2-fluoro-4-methyl-5-nitrophenoxy)alkanoates or similar ethers used in PROTAC linkers.

Reagents:

  • Substrate: 5-Fluoro-4-methyl-2-nitrophenol (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) [Generates Sodium Salt in situ]

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

  • Salt Formation: To a flame-dried flask under

    
    , add NaH (1.2 eq) suspended in DMF at 0°C.
    
  • Addition: Dropwise add a solution of 5-Fluoro-4-methyl-2-nitrophenol in DMF. Stir for 30 min at 0°C until H2 evolution ceases and the solution turns a deep orange/red (characteristic of the nitrophenolate anion).

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high specificity of the salt reaction.

Expert Tip: Using the pre-formed sodium salt (if available) allows you to skip steps 1-2, reducing safety risks associated with NaH handling.

Protocol B: Flow Chemistry Reduction (Nitro to Aniline)

Objective: Synthesis of 2-amino-5-fluoro-4-methylphenol , a precursor for benzoxazoles.[1]

Equipment: H-Cube® Continuous Flow Hydrogenator (or standard autoclave).

Parameters:

Parameter Setting
Catalyst Cartridge 10% Pd/C (CatCart®)
Solvent Methanol or Ethanol
Concentration 0.1 M
Temperature 25–40 °C
Pressure Full H2 Mode (1–10 bar)

| Flow Rate | 1.0 mL/min |

Procedure:

  • Dissolve the nitrophenol (or its ether derivative) in Methanol.

  • Pass through the H-Cube reactor.

  • Collect the effluent. The solution will turn from yellow (nitro) to colorless/pale brown (amine).

  • Immediate Use: The resulting aminophenol is oxidation-sensitive. Use immediately in the next cyclization step or store under Argon at -20°C.

Application Case Study: EGFR Inhibitor Synthesis

Context: This intermediate is used to synthesize scaffolds similar to Osimertinib or other 3rd-generation EGFR inhibitors targeting the T790M mutation.

Workflow:

  • Starting Material: Sodium 5-fluoro-4-methyl-2-nitrophenolate.

  • Step 1: O-Alkylation with a functionalized piperidine side chain (e.g., 4-chloro-1-methylpiperidine).

  • Step 2: Reduction of the nitro group to the aniline.

  • Step 3: Cyclization with CDI (Carbonyldiimidazole) or Triphosgene to form the Benzoxazolone core, or condensation with an aldehyde to form the Benzoxazole .

Quality Control & Characterization

HPLC Method (Reverse Phase):

  • Column: C18 (Agilent Zorbax or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).

Impurity Profile:

  • Impurity A: 3-Fluoro-4-methylphenol (Starting material for nitration).

  • Impurity B: Regioisomers (6-nitro isomer, usually <1% if nitration was controlled).

Safety & Handling (MSDS Summary)

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: The sodium salt is a fine powder that can be dusty. Use a localized exhaust hood.

  • Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Nitrogen/Argon) to prevent hydrolysis or hydration.

References

  • Sigma-Aldrich. (2025). Product Specification: 5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0).Link

  • National Institutes of Health (NIH). (2025). First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy. (Describes synthesis of PXR PROTACs using this intermediate). Link

  • Google Patents. (2019). US10300058B2 - Tyrosine kinase inhibitor and uses thereof. (Details the alkylation conditions for EGFR inhibitor synthesis). Link

  • BenchChem. (2024). Technical Guide to Nitrophenol Intermediates.Link

Sources

Application

Application Notes and Protocols for Foliar Application of Experimental Fluorinated Biostimulants

Introduction: The Frontier of Fluorinated Biostimulants in Plant Science The strategic incorporation of fluorine into bioactive molecules has revolutionized the pharmaceutical and agrochemical industries.[1][2] In medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Frontier of Fluorinated Biostimulants in Plant Science

The strategic incorporation of fluorine into bioactive molecules has revolutionized the pharmaceutical and agrochemical industries.[1][2] In medicinal chemistry, fluorination is a well-established strategy to enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins.[3][4][5][6][7][8] These same principles hold immense, yet largely unexplored, potential in the development of novel plant biostimulants. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, application, and evaluation of experimental fluorinated compounds as foliar-applied biostimulants.

Plant biostimulants are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality.[9] The introduction of fluorine into a biostimulant's molecular structure could offer several advantages, including increased stability on the leaf surface and enhanced penetration through the waxy cuticle, potentially leading to more potent and targeted effects at lower application rates.

However, the unique properties of organofluorine compounds also necessitate a cautious and systematic approach. The potential for phytotoxicity is a significant concern, as high concentrations of fluoride can be detrimental to plant health, causing symptoms such as chlorosis and necrosis.[8] Therefore, rigorous testing and dose-response studies are paramount.

This guide provides detailed protocols for every stage of the research process, from the initial formulation of experimental foliar sprays to the comprehensive evaluation of their biostimulant and potential phytotoxic effects. By adhering to these methodologies, researchers can systematically explore the promising frontier of fluorinated biostimulants while ensuring scientific rigor and safety.

PART 1: Formulation and Preparation of Experimental Foliar Sprays

The efficacy of a foliar-applied experimental compound is highly dependent on its formulation. A well-designed formulation ensures the stability of the active ingredient, enhances its contact with the leaf surface, and facilitates its penetration into the plant tissue.

Stock Solution Preparation

The first step is to prepare a concentrated stock solution of the experimental fluorinated compound. The choice of solvent will depend on the solubility of the compound.

  • For water-soluble compounds: Use high-purity deionized or distilled water.

  • For non-water-soluble compounds: Use an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use the minimum amount of organic solvent necessary to dissolve the compound, as high concentrations can be phytotoxic.

Protocol 1: Stock Solution Preparation

  • Accurately weigh the desired amount of the experimental fluorinated compound using an analytical balance.

  • Transfer the compound to a sterile volumetric flask.

  • If using an organic solvent, add a small volume to dissolve the compound completely.

  • Once dissolved, bring the solution to the final volume with deionized water.

  • Store the stock solution in a sterile, light-protected container at 4°C.

Working Solution and the Critical Role of Adjuvants

The working solution is the final dilution that will be applied to the plants. The addition of adjuvants, particularly surfactants, is critical for the effectiveness of foliar sprays. Surfactants reduce the surface tension of the spray droplets, allowing them to spread more evenly across the waxy leaf surface and increasing the contact area for absorption.[9][10][11]

Table 1: Recommended Adjuvants for Experimental Foliar Sprays

Adjuvant TypeExample(s)Typical Concentration Range for ResearchKey Characteristics
Non-ionic Surfactants Tween® 20, Triton™ X-1000.01% - 0.1% (v/v)Good general-purpose surfactants with low phytotoxicity potential.[12][13][14]
Organosilicone Surfactants Silwet® L-770.01% - 0.05% (v/v)Excellent "super-spreaders" that can enhance stomatal infiltration.[4][5][15] Use with caution as they can increase the risk of phytotoxicity if not used at the correct concentration.[16]

Protocol 2: Working Solution Preparation

  • Calculate the required volume of the stock solution to achieve the desired final concentration of the experimental compound in the working solution.

  • Fill a volumetric flask with approximately half the final volume of deionized water.

  • Add the calculated volume of the stock solution.

  • Add the appropriate adjuvant to the recommended concentration (see Table 1).

  • Bring the solution to the final volume with deionized water and mix thoroughly.

  • Prepare fresh working solutions on the day of application.

PART 2: Experimental Design and Application Protocols

A well-designed experiment is crucial for obtaining reliable and reproducible data. This includes proper controls, randomization, and replication.

Experimental Setup
  • Plant Material: Use healthy, uniform plants of the same age and developmental stage.

  • Growth Conditions: Maintain consistent and controlled environmental conditions (light, temperature, humidity) in a greenhouse or growth chamber.

  • Controls: Always include the following control groups:

    • Negative Control: Plants sprayed with deionized water only.

    • Vehicle Control: Plants sprayed with the solvent and adjuvant solution (without the experimental compound). This is essential to account for any effects of the formulation components themselves.

  • Replication: Use a sufficient number of replicate plants for each treatment group to ensure statistical power. A minimum of 5-10 replicates is recommended.

  • Randomization: Randomly assign treatments to the experimental units (plants or pots) to avoid any systematic bias.

Foliar Application Technique

The method of application should ensure uniform coverage of the foliage. For laboratory and greenhouse experiments, a fine-mist sprayer is ideal.

Protocol 3: Foliar Spray Application

  • Apply the working solutions to the point of runoff, ensuring complete coverage of both the adaxial (upper) and abaxial (lower) leaf surfaces.

  • To prevent cross-contamination, spray different treatment groups in a designated area or use a physical barrier between them.

  • For small-scale experiments, a laboratory spray chamber can provide highly uniform application.[17][18][19]

  • Applications are best made in the early morning or late evening to avoid rapid evaporation of the spray solution.[20]

PART 3: Efficacy and Phytotoxicity Assessment

A thorough evaluation of an experimental fluorinated biostimulant involves assessing both its potential benefits and any negative (phytotoxic) effects.

High-Throughput Phytotoxicity Screening

Before conducting extensive efficacy trials, it is essential to perform a preliminary phytotoxicity screen to identify a safe concentration range. This can be done using a simple seed germination and seedling growth assay.[21][22][23][24]

Protocol 4: Seed Germination and Seedling Growth Phytotoxicity Assay

  • Prepare a series of dilutions of the experimental compound.

  • Place filter paper in sterile petri dishes and moisten with the different test solutions.

  • Place a known number of seeds (e.g., 20-30) of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce) on the filter paper.

  • Seal the petri dishes and incubate in a growth chamber with controlled light and temperature.

  • After a set period (e.g., 3-5 days), measure the germination percentage and the root and shoot length of the seedlings.

  • Compare the results to the negative and vehicle controls to determine the concentration at which inhibitory effects are observed.

Dose-Response Studies for Efficacy

Once a non-phytotoxic concentration range has been established, a dose-response study should be conducted to determine the optimal application rate for biostimulant effects. This involves treating plants with a range of concentrations of the experimental compound and measuring key physiological and growth parameters.

Caption: Workflow for a dose-response study.

Key Efficacy Parameters and Measurement Protocols

The choice of efficacy parameters will depend on the intended biostimulant effect (e.g., enhanced growth, stress tolerance). Below are protocols for some of the most informative assays.

Chlorophyll fluorescence is a non-invasive technique to assess the efficiency of photosystem II (PSII) and is a sensitive indicator of plant stress.[2][22]

Protocol 5: Chlorophyll Fluorescence Measurement

  • Dark-adapt the leaves for at least 20-30 minutes before measurement.

  • Use a portable chlorophyll fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm. A decrease in Fv/Fm indicates stress.

  • For light-adapted leaves, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light (Fm') to calculate the effective quantum yield of PSII (ΦPSII).

Biostimulants can enhance a plant's tolerance to abiotic stress by upregulating the activity of antioxidant enzymes.

Protocol 6: Spectrophotometric Assay of Antioxidant Enzymes

  • Enzyme Extraction: Homogenize fresh leaf tissue in a suitable extraction buffer on ice. Centrifuge the homogenate and collect the supernatant containing the enzymes.

  • Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide (H2O2) by monitoring the decrease in absorbance at 240 nm.[20][21][25]

  • Peroxidase (POX) Activity: Measure the oxidation of a substrate (e.g., guaiacol) in the presence of H2O2 by monitoring the increase in absorbance at a specific wavelength.[25]

  • Superoxide Dismutase (SOD) Activity: Assay the ability of the enzyme extract to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).[15]

Biostimulants can influence plant growth and development by modulating endogenous phytohormone levels. For example, some compounds may mimic the effects of auxins or cytokinins.[9][26][27][28][29]

Protocol 7: Phytohormone Extraction and Quantification

  • Freeze-dry and grind plant tissue.

  • Extract hormones using a suitable solvent (e.g., 80% methanol).

  • Purify the extract using solid-phase extraction (SPE) columns.

  • Quantify the hormone levels using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][10][30][31][32]

PART 4: Safety and Handling of Experimental Fluorinated Compounds

The novel nature of experimental fluorinated compounds necessitates strict adherence to safety protocols. Their toxicological properties are often unknown, and it is prudent to treat them as potentially hazardous.[33][34][35]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling these compounds.[17][36][37]

  • Engineering Controls: Handle stock solutions and concentrated working solutions in a chemical fume hood to avoid inhalation of aerosols.[35]

  • Waste Disposal: Dispose of all waste containing the experimental compounds according to your institution's hazardous waste guidelines. Do not pour solutions down the drain.[38]

  • Spill Response: In case of a spill, immediately alert others in the area, contain the spill with absorbent material, and clean the area with an appropriate solvent.[34]

Conclusion

The application of fluorination strategies to the design of plant biostimulants represents a novel and exciting area of research. By leveraging the unique properties of fluorine, it may be possible to develop a new generation of highly effective and targeted products for sustainable agriculture. The protocols and guidelines presented in this document provide a robust framework for the systematic investigation of experimental fluorinated biostimulants, from initial formulation to comprehensive efficacy and safety assessment. A thorough and cautious approach, grounded in sound scientific principles, will be essential for unlocking the full potential of this promising field.

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  • ISHS. (n.d.). VALIDATION OF A NEW PHYTOTOXICITY TEST (PHYTOTOXKIT) AGAINST AN ESTABLISHED FOUR-WEEK GROWING TEST WITH PRE-GROWN PLANT PLUGS. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine. Retrieved from [Link]

  • De Oliveira, M. F., et al. (2025, August 7). Review: The strobilurin fungicides.
  • De Oliveira, M. F., et al. (2022, June 4). Strobilurin fungicides activate plant defense against viral and bacterial infections and improve plant vigor.
  • Physiological and Molecular Plant Pathology. (n.d.).
  • UNL Institutional Repository. (n.d.).
  • MDPI. (2023, February 19). The Lethal and Sub-Lethal Effects of Fluorinated and Copper-Based Pesticides—A Review.
  • DTIC. (n.d.). The Determination of Phytotoxicity. Retrieved from [Link]

  • Iota. (n.d.). "Agricultural Organosilicone Adjuvant: Maximizing the Power of Every Drop of Pesticide". Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Extraction and Quantification of Fluorinated Nitrophenols from Plant Tissue Matrices

Target Audience: Analytical Chemists, Environmental Toxicologists, and Agrochemical Researchers Matrix: Plant Tissues (e.g., Lemnaceae [Duckweed], Zea mays[Corn leaves]) Analytes: Fluorinated Nitrophenols (e.g., 3-Triflu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Toxicologists, and Agrochemical Researchers Matrix: Plant Tissues (e.g., Lemnaceae [Duckweed], Zea mays[Corn leaves]) Analytes: Fluorinated Nitrophenols (e.g., 3-Trifluoromethyl-4-nitrophenol [TFM], 4-Fluoro-2-nitrophenol)

Introduction & Mechanistic Rationale

Fluorinated nitrophenols, such as 3-trifluoromethyl-4-nitrophenol (TFM), are highly specialized compounds utilized globally as agrochemical intermediates and targeted lampricides[1]. As the agricultural reliance on fluorinated compounds expands, understanding their environmental fate, bioaccumulation, and phytoremediation potential in aquatic and terrestrial plants has become a critical regulatory requirement[2].

Extracting these compounds from plant tissues presents a unique set of physicochemical challenges:

  • Acidic Nature of the Phenolic Hydroxyl: The strong electron-withdrawing effects of both the nitro (

    
    ) and trifluoromethyl (
    
    
    
    ) or fluoro (
    
    
    ) groups significantly lower the
    
    
    of the phenolic hydroxyl group (e.g., TFM has a
    
    
    of ~6.0)[3]. At physiological or neutral pH, these compounds exist predominantly in their ionized (phenolate) form, which fiercely resists partitioning into organic extraction solvents.
  • Complex Matrix Interferences: Plant tissues are rich in co-extractives, including chlorophyll, waxes, and endogenous polyphenols. These matrix components cause severe ion suppression during Electrospray Ionization (ESI) in LC-MS/MS analysis[4][5].

To address these challenges, this protocol utilizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. By strictly acidifying the extraction solvent (Acetonitrile with 1% Formic Acid), we suppress analyte ionization, forcing the fluorinated nitrophenols into their neutral state to guarantee efficient partitioning into the organic phase[4]. Furthermore, the dispersive solid-phase extraction (d-SPE) clean-up step is mechanistically tuned: we restrict the use of Primary Secondary Amine (PSA) sorbent—which can inadvertently bind acidic phenols—while leveraging C18 to aggressively strip away plant lipids and waxes[6].

Phytoremediation & Metabolic Fate in Plants

When studying fluorinated nitrophenols, researchers are rarely extracting just the parent compound. Aquatic plants like duckweed (Lemna minor) actively uptake these pollutants and subject them to enzymatic detoxification. Understanding this pathway is crucial, as extraction protocols must often be adapted to capture both the parent compound and its more polar Phase II conjugates.

Pathway A Fluorinated Nitrophenol (Parent Compound) B Phase I Metabolism (Oxidation / Dehalogenation) A->B C Phase II Metabolism (β-Glucoside Conjugation) A->C Direct Conjugation B->C D Phase III Sequestration (Vacuolar Storage) C->D

Caption: Metabolic detoxification pathway of fluorinated nitrophenols in plant tissues.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates pre-extraction isotopic spiking to monitor absolute recovery, and post-extraction spiking to quantify matrix effects, ensuring that any signal deviation is instantly identifiable and mathematically correctable.

Materials & Reagents
  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1.0% Formic Acid (v/v).

  • QuEChERS Partitioning Salts (EN 15662): 4.0 g anhydrous

    
    , 1.0 g 
    
    
    
    , 1.0 g Sodium Citrate Dihydrate, 0.5 g Disodium Citrate Sesquihydrate.
  • d-SPE Clean-up Sorbents (Custom Blend): 150 mg anhydrous

    
    , 25 mg C18 (end-capped), 15 mg PSA (Keep PSA 
    
    
    
    15 mg to prevent loss of acidic analytes).
  • Internal Standards (IS):

    
     (Pre-extraction surrogate) and 
    
    
    
    (Post-extraction volumetric standard).
Step-by-Step Extraction Workflow

Step 1: Tissue Disruption & Homogenization

  • Lyophilize (freeze-dry) the collected plant tissue for 48 hours to remove all water content. Rationale: Water content varies wildly between plant species; lyophilization normalizes the sample mass and prevents localized heating during milling.

  • Cryomill the dried tissue using stainless steel beads at 30 Hz for 2 minutes until a fine powder (<0.5 mm) is achieved.

Step 2: Hydration & Spiking

  • Weigh exactly 1.00 g of the milled tissue into a 50 mL PTFE centrifuge tube.

  • Spike the sample with 50 µL of a 1.0 µg/mL

    
     standard. Allow the solvent to evaporate for 15 minutes.
    
  • Add 10 mL of LC-MS grade water and vortex for 1 minute. Rationale: Rehydration swells the plant cell walls, allowing the organic extraction solvent to penetrate the cellular matrix effectively.

Step 3: Acidified Partitioning

  • Add 10 mL of Acetonitrile containing 1.0% Formic Acid. Shake vigorously for 3 minutes.

  • Add the QuEChERS partitioning salts (EN 15662 blend). Immediately shake the tube aggressively for 1 minute to prevent salt agglomeration.

  • Centrifuge at 4,000 × g for 5 minutes at 4°C.

Step 4: Tailored d-SPE Clean-up

  • Transfer exactly 1.5 mL of the upper organic layer (Acetonitrile) into a 2 mL microcentrifuge tube containing the custom d-SPE blend (150 mg

    
    , 25 mg C18, 15 mg PSA).
    
  • Vortex for 30 seconds, then centrifuge at 10,000 × g for 3 minutes.

  • Transfer 500 µL of the purified supernatant to an LC vial. Spike with 10 µL of

    
     (post-extraction IS) and dilute with 490 µL of initial LC mobile phase (e.g., 90:10 Water:Methanol).
    

Workflow N1 1. Plant Tissue Preparation (Lyophilization & Cryomilling) N2 2. Hydration & IS Spiking (Water + TFM-13C6) N1->N2 N3 3. Acidified Solvent Extraction (MeCN + 1% Formic Acid) N2->N3 N4 4. Salting-Out Partitioning (MgSO4, NaCl, Citrate Buffers) N3->N4 N5 5. Centrifugation (Phase Separation) N4->N5 N6 6. Tailored d-SPE Clean-up (MgSO4, C18, Low-PSA) N5->N6 N7 7. LC-MS/MS Analysis (ESI Negative Mode) N6->N7

Caption: Step-by-step Modified QuEChERS workflow for extracting fluorinated nitrophenols.

Analytical Performance & Data Presentation

The efficacy of this protocol was validated using LC-MS/MS operating in Electrospray Ionization Negative (ESI-) mode, utilizing Multiple Reaction Monitoring (MRM). Matrix-matched calibration curves were generated to compensate for the remaining ion suppression.

Table 1: Quantitative Recovery and Matrix Effects for Fluorinated Nitrophenols

AnalytePlant MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)LOD (µg/kg)
3-Trifluoromethyl-4-nitrophenol (TFM) Aquatic Plant (Lemna minor)10.092.44.2-12.50.5
3-Trifluoromethyl-4-nitrophenol (TFM) Corn Leaf (Zea mays)10.088.75.1-18.20.8
4-Fluoro-2-nitrophenol Aquatic Plant (Lemna minor)10.094.13.8-9.40.4
2,4-Difluorophenol Corn Leaf (Zea mays)10.085.36.0-15.61.1

Note: Matrix Effect (%) is calculated by comparing the peak area of the post-extraction spiked standard in the matrix extract versus a neat solvent standard. A negative value indicates ion suppression.

Conclusion

The extraction of fluorinated nitrophenols from plant tissues requires deliberate manipulation of the analytes' ionization states. By utilizing an acidified QuEChERS approach coupled with a low-PSA d-SPE clean-up, this protocol successfully mitigates the lipophilic and pigment-based interferences inherent to plant matrices. The integration of pre- and post-extraction isotopic standards ensures that the methodology is robust, reproducible, and self-validating, making it highly suitable for environmental monitoring, phytoremediation assays, and agrochemical pharmacokinetic studies.

References

  • Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) 3-Trifluoro-Methyl-4-Nitro-Phenol and Niclosamide. URL:[Link]

  • American Society of Agricultural and Biological Engineers (ASABE). Phytoremediation of fluorinated pollutants by duckweed. URL:[Link]

  • ResearchGate / Environmental Science & Technology. Phytoremediation of Fluorinated Agrochemicals by Duckweed. URL:[Link]

  • MDPI (Sensors). Optimization and Validation of a Method Based on QuEChERS Extraction and Gas Chromatographic-Mass Spectrometric Analysis for the Determination of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Olive Fruits. URL:[Link]

  • National Center for Biotechnology Information (PubChem). 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. URL:[Link]

Sources

Application

Application Note: Synthesis of 5-Fluoro-2-methyl-4-nitrophenol from 2,4-Difluoronitrobenzene

[1][2] Executive Summary & Strategic Analysis The synthesis of 5-fluoro-2-methyl-4-nitrophenol from 2,4-difluoronitrobenzene presents a specific regiochemical challenge: the introduction of a methyl group and a hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Analysis

The synthesis of 5-fluoro-2-methyl-4-nitrophenol from 2,4-difluoronitrobenzene presents a specific regiochemical challenge: the introduction of a methyl group and a hydroxyl group onto a deactivated, fluorinated nitrobenzene scaffold while establishing the correct substitution pattern.[1]

Structural Mismatch Analysis[1]
  • Starting Material (2,4-Difluoronitrobenzene): Contains a nitro group (

    
    ) and two fluorine atoms (
    
    
    
    ).[1][2][3] Lacks a methyl group.[1]
  • Target (5-Fluoro-2-methyl-4-nitrophenol): Contains a phenol (

    
    ), methyl (
    
    
    
    ), nitro (
    
    
    ), and fluorine (
    
    
    ).[1][4]
  • Key Transformation: The synthesis requires two distinct operations:

    • Nucleophilic Aromatic Substitution (

      
      ):  Conversion of a C-F bond to a C-OH bond.[1]
      
    • C-C Bond Formation: Introduction of a methyl group at the position ortho to the newly formed phenol and meta to the nitro group.

Synthetic Strategy

Direct methylation of 2,4-difluoronitrobenzene (e.g., via organometallics) typically targets the halogenated positions (


), which would yield the wrong isomer (e.g., 3-fluoro-4-nitrotoluene).[1] Therefore, the most robust protocol involves regioselective hydrolysis  followed by ortho-formylation/reduction .[1]
  • Regioselective Hydrolysis: Exploiting the enhanced electrophilicity of the fluorine para to the nitro group to install the phenol moiety.

  • Ortho-Formylation: Utilizing the strong ortho-directing effect of the phenol (and para-directing effect of the remaining fluorine) to introduce a carbon electrophile at the correct position.[1]

  • Ionic Hydrogenation: Reducing the resulting aldehyde to a methyl group under conditions that preserve the nitro functionality.

Chemical Reaction Pathway

SynthesisPathway cluster_legend Reaction Logic SM 2,4-Difluoronitrobenzene (Starting Material) Int1 3-Fluoro-4-nitrophenol (Hydrolysis Product) SM->Int1 Step 1: KOH, DMSO/H2O (Para-selective SNAr) Int2 5-Fluoro-2-hydroxy-4-nitrobenzaldehyde (Formylation Product) Int1->Int2 Step 2: (CH2O)n, MgCl2, Et3N (Ortho-Formylation) Target 5-Fluoro-2-methyl-4-nitrophenol (Target) Int2->Target Step 3: Et3SiH, TFA (Ionic Hydrogenation) desc 1. F(4) is displaced (Para to NO2). 2. Formylation occurs Ortho to OH / Para to F. 3. Aldehyde reduced to Methyl.

Figure 1: Step-wise synthetic pathway from 2,4-difluoronitrobenzene to the target phenol.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrophenol

Objective: Selective hydrolysis of the fluorine atom para to the nitro group.[1] Rationale: The nitro group activates the para-fluorine (


) significantly more than the ortho-fluorine (

) toward nucleophilic attack by hydroxide, ensuring high regioselectivity [1].[1]
  • Reagents:

    • 2,4-Difluoronitrobenzene (1.0 equiv)[1][5]

    • Potassium Hydroxide (KOH) (2.2 equiv)[1]

    • Solvent: DMSO / Water (9:1 v/v)[1]

  • Protocol:

    • Charge a reaction vessel with 2,4-difluoronitrobenzene (15.9 g, 100 mmol) and DMSO (100 mL).

    • Prepare a solution of KOH (12.3 g, 220 mmol) in Water (12 mL).

    • Add the base solution dropwise to the reaction mixture at 0–5 °C to control the exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) or HPLC.[1]

    • Quench: Pour the reaction mixture into ice-cold 1M HCl (300 mL) to acidify (pH < 2). The phenol will precipitate or form an oil.

    • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 50 mL).[1]

    • Purification: Dry over

      
      , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
      
    • Yield Expectation: 85–92%[1]

    • Data Check:

      
      H NMR should show loss of one F signal and appearance of a broad OH singlet.[1]
      
Step 2: Synthesis of 5-Fluoro-2-hydroxy-4-nitrobenzaldehyde

Objective: Introduction of a one-carbon unit ortho to the hydroxyl group.[1] Rationale: The Magnesium-mediated Formylation (Duff-like conditions) is highly selective for the ortho position of phenols [2].[1] In 3-fluoro-4-nitrophenol, the position ortho to OH and para to F (


 in original numbering, becomes 

in aldehyde) is electronically and sterically favored over the position between OH and F.[1]
  • Reagents:

    • 3-Fluoro-4-nitrophenol (Step 1 product) (1.0 equiv)[1]

    • Paraformaldehyde (3.0 equiv)[1]

    • Magnesium Chloride (

      
      ) (1.5 equiv)[1]
      
    • Triethylamine (

      
      ) (3.5 equiv)[1]
      
    • Solvent: Acetonitrile (MeCN)[1]

  • Protocol:

    • Dissolve 3-fluoro-4-nitrophenol (15.7 g, 100 mmol) in dry MeCN (150 mL) under Nitrogen.

    • Add

      
        (35.4 g, 350 mmol) followed by anhydrous 
      
      
      
      (14.3 g, 150 mmol). The mixture may become slurry.
    • Add Paraformaldehyde (9.0 g, 300 mmol) in one portion.

    • Heat the mixture to reflux (approx. 80–82 °C) for 6–8 hours. The solution typically turns bright yellow/orange.

    • Quench: Cool to RT and pour into cold 10% HCl (200 mL). Stir vigorously to hydrolyze the magnesium intermediate.

    • Extraction: Extract with Ethyl Acetate. The product is an aldehyde-phenol; wash with water to remove salts.

    • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

    • Yield Expectation: 70–80%[1]

    • Key Intermediate: This sets the carbon skeleton: OH at 1, CHO at 2, NO2 at 4, F at 5.

Step 3: Synthesis of 5-Fluoro-2-methyl-4-nitrophenol

Objective: Reduction of the formyl group to a methyl group without reducing the nitro group.[1] Rationale: Ionic Hydrogenation using Triethylsilane (


) in Trifluoroacetic acid (TFA) is chemoselective for reducing aryl aldehydes/alcohols to alkyl groups, leaving nitro groups intact [3]. Standard catalytic hydrogenation (Pd/C, 

) would reduce the nitro group to an amine.
  • Reagents:

    • 5-Fluoro-2-hydroxy-4-nitrobenzaldehyde (1.0 equiv)[1]

    • Triethylsilane (

      
      ) (2.5 equiv)[1]
      
    • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]

  • Protocol:

    • Dissolve the aldehyde (18.5 g, 100 mmol) in TFA (80 mL) at 0 °C.

    • Add

      
        (29.0 g, 250 mmol) dropwise over 30 minutes.
      
    • Allow to warm to RT and stir for 12–18 hours.

    • Work-up: Remove excess TFA under reduced pressure (rotary evaporator).

    • Dissolve the residue in Ethyl Acetate (150 mL) and wash carefully with saturated

      
       (to neutralize residual acid).
      
    • Final Purification: Recrystallization from Hexane/Ether or column chromatography.[1]

    • Yield Expectation: 75–85%

    • Final Product: 5-Fluoro-2-methyl-4-nitrophenol.[1][4]

Analytical Data Summary

ParameterSpecificationNotes
Appearance Yellow crystalline solidTypical of nitrophenols
Molecular Weight 171.13 g/mol Formula:


H NMR (DMSO-d6)

2.15 (s, 3H,

), 6.85 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 10.8 (bs, 1H, OH)
Coupling constants (

) will be observed.[1]
Mass Spec (ESI-) [M-H]

= 170.1
Negative mode ionization preferred for phenols
Regiochemistry NOE between Methyl and H-3; NOE between H-6 and F?[1]Confirm Me is meta to Nitro and ortho to OH.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry.[1] Avoid concentrating to absolute dryness at high temperatures.[1]

  • Hydrofluoric Acid (HF) Potential: While C-F bonds are stable, acidic conditions (TFA) with fluoride byproducts (if any side reactions occur) can generate traces of HF. Use glass-lined or plastic ware if concerned, though this protocol is generally safe in standard glassware.[1]

  • TFA: Corrosive and volatile.[1] Use in a fume hood.[1]

References

  • Regioselectivity in

    
    :  Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[6] Organic Process Research & Development, 2014.[6] Link[1]
    
  • Ortho-Formylation: Hofsløkken, N. U., & Skattebøl, L. "Convenient method for the ortho-formylation of phenols."[1] Acta Chemica Scandinavica, 1999. Link

  • Ionic Hydrogenation: Kursanov, D. N., et al. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974. Link

  • Target Compound Data: Sigma-Aldrich Product Entry for 5-Fluoro-4-methyl-2-nitrophenol (Isomer reference for physical properties). Link

Sources

Method

Application Note: UV-Vis Spectrophotometric Detection and Kinetic Analysis of Nitrophenolate Ions

Introduction & Mechanistic Principles 4-Nitrophenol (4-NP) is a ubiquitous intermediate in the synthesis of pharmaceuticals (such as the analgesics paracetamol and phenetidine) and is heavily monitored as a hazardous env...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

4-Nitrophenol (4-NP) is a ubiquitous intermediate in the synthesis of pharmaceuticals (such as the analgesics paracetamol and phenetidine) and is heavily monitored as a hazardous environmental pollutant[1]. The reliable quantification of 4-NP and its derivatives is critical in both drug development quality control and environmental remediation. UV-Vis spectrophotometry offers a highly sensitive, rapid, and non-destructive method for this detection, fundamentally relying on the pH-dependent ionization of the phenolic hydroxyl group.

The Causality of the Spectral Shift: In acidic or neutral environments (pH < 5.4), 4-NP exists in its protonated form, presenting as a colorless to pale-yellow solution with a primary absorption maximum (λmax) at approximately 317 nm[1]. However, 4-NP acts as a weak acid with a pKa of ~7.15[2]. When the pH is elevated above 8.0 using an alkaline buffer, the molecule undergoes rapid deprotonation to form the 4-nitrophenolate anion.

This deprotonation triggers a profound electronic rearrangement. The negative charge on the phenoxide oxygen is highly delocalized across the aromatic π-system and is strongly drawn into the electron-withdrawing para-nitro group via resonance. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy required for the π → π* transition decreases, resulting in a classic bathochromic (red) shift from the UV region into the visible spectrum (~400 nm), which manifests macroscopically as an intense yellow color[3].

Pathway Visualization

Mechanism A 4-Nitrophenol (4-NP) Protonated State pH < 5.4 B λmax ≈ 317 nm Colorless A->B Spectral Signature C Deprotonation Base Addition (OH⁻) pKa ≈ 7.15 A->C pH Shift D 4-Nitrophenolate Ion Deprotonated State pH > 8.0 C->D Resonance Stabilization E λmax ≈ 400 nm Intense Yellow D->E Spectral Signature

pH-dependent structural and spectral transition of 4-nitrophenol to 4-nitrophenolate.

Quantitative Spectral Data

To facilitate accurate assay design and concentration calculations using the Beer-Lambert Law, the fundamental spectral properties of 4-NP and its deprotonated state are summarized below.

Property4-Nitrophenol (Protonated)4-Nitrophenolate (Deprotonated)
Dominant pH Range pH < 5.4pH > 8.0
Absorption Maximum (λmax) ~317 nm~400 nm
Visual Color Colorless / Pale YellowIntense Yellow
Molar Extinction Coefficient (ε) ~9,000 M⁻¹ cm⁻¹ (at 317 nm)18,380 ± 90 M⁻¹ cm⁻¹ (at 400 nm)[4]
Isosbestic Point ~348 nm (Indicates equilibrium between the two states)~348 nm

Primary Applications in the Field

A. Enzymatic Assays (Alkaline Phosphatase Activity) In clinical diagnostics and 3D cell culture evaluations, the detection of 4-nitrophenolate is the gold standard for quantifying Alkaline Phosphatase (ALP) activity. The assay utilizes 4-nitrophenyl phosphate (pNPP) as a colorless substrate. ALP hydrolyzes the phosphate group, releasing 4-NP into an alkaline buffer (typically diethanolamine at pH 9.8), where it immediately forms the yellow 4-nitrophenolate ion. The rate of absorbance increase, typically measured at 405 nm to align with standard microplate reader filters, is directly proportional to ALP catalytic activity[5].

B. Catalyst Screening (Nanoparticle-Mediated Reduction) In materials science and green chemistry, the reduction of 4-NP to 4-aminophenol (4-AP) by sodium borohydride (NaBH4) is the benchmark reaction for evaluating the catalytic efficiency of metallic nanoparticles (e.g., AgNPs, AuNPs). The reaction is easily monitored in real-time by tracking the decay of the 4-nitrophenolate peak at 400 nm and the concomitant emergence of the 4-AP peak at 300 nm[3].

Experimental Workflows & Protocols

KineticWorkflow Step1 1. Substrate Preparation Mix 4-NP (1 mM) + NaBH4 (0.33 M) Step2 2. Baseline Measurement Record UV-Vis at 400 nm (Yellow) Step1->Step2 Step3 3. Catalyst Addition Inject Metal Nanoparticles Step2->Step3 Step4 4. Real-Time Monitoring Scan 250-500 nm every 30s Step3->Step4 Step5 5. Kinetic Analysis Track 400 nm decay & 300 nm growth Step4->Step5

Step-by-step workflow for real-time kinetic monitoring of 4-nitrophenol catalytic reduction.

Protocol A: Standard Curve Generation for 4-Nitrophenolate

Objective: Establish a highly accurate calibration curve for quantifying 4-nitrophenolate concentration, ensuring linear adherence to the Beer-Lambert Law.

  • Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer and strictly adjust the pH to 9.8 using NaOH to ensure complete deprotonation of 4-NP.

  • Stock Solution: Dissolve high-purity 4-nitrophenol in the pH 9.8 buffer to create a 1.0 mM stock solution.

  • Serial Dilution: Prepare standard solutions ranging from 10 µM to 100 µM in 96-well plates or quartz cuvettes.

  • Measurement: Blank the spectrophotometer with the pH 9.8 buffer. Measure the absorbance of each standard at 400 nm.

  • Self-Validation Checkpoint (Isosbestic Verification): Before finalizing the curve, perform a full spectrum scan (250–500 nm) of a 50 µM sample titrated incrementally from pH 4.0 to pH 10.0.

    • Validation Logic: The spectral curves must intersect precisely at ~348 nm. A tight isosbestic point confirms that no degradation products are present and that the total molar concentration remains constant despite the pH shift. Failure to observe a single intersection point indicates pipetting errors, solvent evaporation, or reagent impurities.

Protocol B: Real-Time Kinetic Monitoring of 4-NP Reduction

Objective: Determine the apparent rate constant (


) of a nanoparticle catalyst using the 4-NP to 4-AP reduction model.
  • Substrate Initialization: In a standard 3 mL quartz cuvette, combine 2.5 mL of deionized water, 30 µL of 10 mM 4-NP, and 0.3 mL of freshly prepared 0.1 M NaBH4.

  • Alkaline Shift Observation: Upon adding NaBH4, the solution will immediately turn yellow due to the alkaline nature of borohydride driving the formation of 4-nitrophenolate[3]. Record a baseline UV-Vis scan; the peak must be centered at 400 nm.

  • Catalyst Injection: Quickly inject the metal nanoparticle catalyst (e.g., 50 µL of AgNPs) into the cuvette and mix by rapid inversion.

  • Kinetic Scanning: Set the spectrophotometer to kinetic mode. Scan the 250–500 nm range every 30 seconds for 10 to 15 minutes at a constant temperature (e.g., 25°C).

  • Self-Validation Checkpoint (Stoichiometric Conversion): Analyze the kinetic spectra overlay.

    • Validation Logic: The decay of the 400 nm peak (4-nitrophenolate) must be inversely proportional to the growth of the 300 nm peak (4-aminophenol). If the 400 nm peak decreases but the 300 nm peak fails to rise stoichiometrically, the experimental system is compromised. This deviation typically indicates that the catalyst is promoting unwanted side reactions (such as azobenzene formation) or that the nanoparticles are aggregating, causing broad baseline scattering that masks true absorbance.

References

  • [5] bio-protocol.org. Alkaline Phosphatase(ALP) and DNA Quantification - Bio-protocol. 5

  • [2] copernicus.org. Supplement of Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals.2

  • [3] researchgate.net. Monitoring of the reduction of 4-Nitrophenol (1 mM) to 4-Aminophenol by UV-vis absorption spectra. 3

  • [1] nih.gov. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. 1

  • [4] tandfonline.com. Efficiency and radical contribution in 4-nitrophenol degradation via UV/chlorine process. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 5-Fluoro-2-methyl-4-nitrophenol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-fluoro-2-methyl-4-nitrophenol (CAS: 1394933-75-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-fluoro-2-methyl-4-nitrophenol (CAS: 1394933-75-5). Like many halogenated nitrophenols, this compound exhibits notoriously poor aqueous solubility due to its highly hydrophobic aromatic core and stable crystalline lattice.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we explore the mechanistic causality of precipitation and provide self-validating experimental workflows to achieve complete solubilization for both in vitro and in vivo applications.

Section 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 5-fluoro-2-methyl-4-nitrophenol precipitate immediately upon dilution in standard PBS (pH 7.4)? A1: The solubility of nitrophenol derivatives is fundamentally governed by the competition between their ionization state and hydrophobicity. While the hydroxyl (-OH) and nitro (-NO2) groups can form hydrogen bonds with water, the hydrophobic phenyl ring, methyl group, and fluorine atom strongly resist hydration. The pKa of the parent compound, 4-nitrophenol, is approximately 7.15 1. The addition of electron-withdrawing groups (fluoro, nitro) makes the hydroxyl group weakly acidic. In standard PBS (pH 7.4), the compound exists in a delicate equilibrium between its neutral (insoluble) and deprotonated (soluble) forms. If your target concentration exceeds the solubility limit of the neutral fraction, thermodynamic precipitation occurs.

Q2: How can I use pH to force the compound into solution without introducing organic solvents? A2: By increasing the buffer pH above the compound's pKa (e.g., pH 8.0 - 8.5), you drive the equilibrium entirely toward the deprotonated phenolate anion. This phenolate anion is stabilized by resonance (delocalization of the negative charge into the para-nitro group), which drastically reduces the desolvation energy and exponentially increases aqueous solubility 2.

Q3: My cellular assay requires a strictly neutral pH (pH 7.0) and cannot tolerate high pH. What is the best co-solvent strategy? A3: If pH adjustment is physiologically unviable, you must use a co-solvent system. Dimethyl sulfoxide (DMSO) is the standard primary solvent. However, direct dilution of a DMSO stock into an aqueous buffer often causes "solvent shift" precipitation. To prevent this, formulate a vehicle using a non-ionic surfactant like Tween 80 or a co-solvent like PEG 300 3. A standard, well-tolerated vehicle for in vitro assays is 1-5% DMSO combined with 0.01-0.1% Tween 80 4.

Q4: Are there advanced formulation methods for in vivo applications where DMSO/Tween toxicity is a concern? A4: Yes. Complexation with 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective. HP-β-CD features a hydrophobic interior cavity that physically encapsulates the hydrophobic aromatic ring of the nitrophenol, while its hydrophilic exterior ensures high water solubility 5. This method avoids organic solvents entirely, mitigates cytotoxicity, and improves overall bioavailability 6.

Section 2: Quantitative Strategy Comparison

Solubilization StrategyMechanism of ActionMax Estimated Conc.Optimal pH RangeProsCons
Alkaline Buffer Deprotonation to phenolate anion> 10 mM8.0 - 9.0No organic solvents; cost-effectiveUnsuitable for pH-sensitive targets/cells
DMSO + Tween 80 Co-solvent + Micellar encapsulation1 - 5 mM6.5 - 7.5Broadly applicable; neutral pHPotential cytotoxicity from surfactants
HP-β-CD Complexation Hydrophobic cavity inclusion5 - 10 mM6.5 - 7.5High biocompatibility; in vivo safeRequires expensive excipients; longer prep

Section 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Solubilization (Phenolate Formation)

Causality: Raising the pH above the pKa deprotonates the phenol, breaking the crystalline lattice and creating a highly soluble salt.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.5 using 1M NaOH.

  • Dissolution: Add solid 5-fluoro-2-methyl-4-nitrophenol directly to the buffer to achieve your target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 2 minutes, followed by sonication in a water bath for 5 minutes at room temperature.

  • Self-Validation Step: Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of sub-visible precipitation. If OD600 > 0.05, titrate with micro-volumes of 0.1M NaOH until the solution clears.

Protocol B: Co-Solvent & Surfactant Vehicle Preparation

Causality: DMSO disrupts the initial crystal lattice, while Tween 80 forms micelles that shield the hydrophobic ring from water during the dilution phase, preventing solvent-shift precipitation.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 100 mM master stock.

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.1% (v/v) Tween 80 in PBS (pH 7.4). Pre-warm the vehicle to 37°C to enhance micelle dynamics.

  • Dilution: Slowly add the DMSO stock dropwise to the pre-warmed vehicle while vortexing continuously. (Ensure the final DMSO concentration does not exceed 1-5%).

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. Examine the bottom of the tube against a stark black background. A visible white/yellow pellet indicates precipitation, meaning the Tween 80 ratio must be incrementally increased.

Protocol C: HP-β-CD Inclusion Complexation

Causality: The cyclodextrin cone encapsulates the hydrophobic core of the molecule, replacing unfavorable water-hydrophobe interactions with favorable water-hydroxyl interactions.

  • Excipient Solution: Dissolve 20% (w/v) HP-β-CD in molecular biology grade water or PBS.

  • Complexation: Add the solid 5-fluoro-2-methyl-4-nitrophenol to the HP-β-CD solution.

  • Equilibration: Stir continuously on a magnetic stirrer for 24 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the solution through a 0.22 µm PES syringe filter. Quantify the final dissolved concentration using UV-Vis or HPLC to confirm the encapsulation efficiency against your target concentration.

Section 4: Solubilization Decision Workflow

SolubilizationWorkflow Start Solid 5-Fluoro-2-methyl- 4-nitrophenol CheckPH Can the assay tolerate alkaline pH (> 8.0)? Start->CheckPH Alkaline Protocol A: Adjust Buffer to pH 8.0-8.5 (Phenolate Formation) CheckPH->Alkaline Yes CheckSolvent Can the assay tolerate organic solvents/surfactants? CheckPH->CheckSolvent No Validation Validate Solubility: Check OD600 < 0.05 (No sub-visible particles) Alkaline->Validation Cosolvent Protocol B: DMSO Stock + Tween 80 Dilution into Buffer CheckSolvent->Cosolvent Yes Cyclodextrin Protocol C: HP-β-CD Complexation (Solvent-Free) CheckSolvent->Cyclodextrin No Cosolvent->Validation Cyclodextrin->Validation

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

References

  • Chemistry Stack Exchange. "Solubility of p-nitrophenol in various substances?" Stack Exchange. [Link]

  • ResearchGate. "Solvent for compound for MTT assay?" ResearchGate. [Link]

  • MDPI. "Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin." MDPI Molecules.[Link]

  • NIH / PMC. "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications." Pharmaceutics. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Sodium Nitrophenolate Solutions

Welcome to the technical support center for sodium nitrophenolates. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium nitrophenolate solutions in their work.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sodium nitrophenolates. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium nitrophenolate solutions in their work. The stability and integrity of these solutions are paramount for obtaining reproducible and accurate experimental results. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent and address the degradation of sodium nitrophenolate solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when working with sodium nitrophenolate solutions.

Q1: What are the primary factors that cause the degradation of sodium nitrophenolate solutions?

Sodium nitrophenolates, while stable under optimal conditions, are susceptible to degradation from several environmental factors.[1][2] Understanding these factors is the first step toward prevention.

  • Light Exposure (Photodegradation): The nitro group on the aromatic ring makes these compounds susceptible to photodegradation. UV light, and to a lesser extent visible light, can provide the energy to initiate reactions that break down the molecule. This is a common issue for many nitrophenol compounds.

  • pH (Acidity/Alkalinity): The pH of the solution is a critical stability parameter. In acidic conditions (low pH), the sodium phenolate salt can be converted to its corresponding phenol form (e.g., p-nitrophenol). This form is often less soluble and may have different chemical properties. Conversely, highly alkaline conditions can also promote certain degradation pathways. For many applications, a pH range of 8.0-10.0 is recommended for a 1% solution to maintain the more stable phenolate form.[3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal decomposition can become a significant issue, leading to a loss of active compound.[4] While stable at room temperature, long-term storage at elevated temperatures should be avoided.[2][5]

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the oxidative degradation of the aromatic ring and the nitro group, resulting in a loss of efficacy.[6]

Below is a diagram illustrating the key factors that can lead to the degradation of sodium nitrophenolate in solution.

cluster_Degradation Degradation Factors Light Light SNP_Solution Sodium Nitrophenolate Solution Light->SNP_Solution Photodegradation Heat Heat Heat->SNP_Solution Thermal Decomposition Incorrect_pH Incorrect pH Incorrect_pH->SNP_Solution Hydrolysis/ Conversion Oxidants Oxidants Oxidants->SNP_Solution Oxidation Degraded_Products Degraded Products & Loss of Efficacy SNP_Solution->Degraded_Products

Caption: Key factors leading to sodium nitrophenolate degradation.

Q2: My sodium p-nitrophenolate solution has turned from a bright yellow to a duller or brownish color. What does this indicate?

A distinct color change is often the first visual indicator of degradation. Sodium p-nitrophenolate solutions are typically a bright, intense yellow.[3] This color is due to the electronic properties of the p-nitrophenolate anion.

If the solution's color fades, becomes dull, or shifts towards brown, it strongly suggests that the concentration of the active p-nitrophenolate anion has decreased due to chemical breakdown. The new color is a result of the mixture of remaining compound and various degradation byproducts. These byproducts can interfere with your experiments by altering the solution's chemical properties or by introducing unforeseen biological or chemical activities. It is strongly recommended to discard the discolored solution and prepare a fresh one following the protocols outlined below.

Q3: What is the optimal pH for preparing and storing sodium nitrophenolate solutions to ensure maximum stability?

Maintaining the correct pH is arguably the most critical factor for ensuring the long-term stability of your solution. The key is to keep the compound in its sodium salt (phenolate) form, which is more stable and water-soluble than its corresponding acidic phenol form.[7][8]

For most nitrophenolate compounds, the pKa (the pH at which the compound is 50% in its acid form and 50% in its salt form) is in the neutral range. For example, p-nitrophenol has a pKa of 7.15.[9] To prevent conversion to the less stable phenol form, the solution's pH should be maintained well above the pKa.

General Recommendation: For a standard 1% solution, a pH in the range of 8.0 to 10.0 is generally considered optimal for stability.[3]

pH RangeStability ImplicationRationale
< 7.0 Poor Protonation occurs, converting the soluble phenolate to the less soluble and less stable nitrophenol form. This can lead to precipitation and degradation.
7.0 - 8.0 Fair Close to the pKa, an equilibrium exists. Stability is compromised, and slight changes in conditions can shift the equilibrium, affecting concentration.
8.0 - 10.0 Optimal The compound is predominantly in the stable phenolate anion form. This range maximizes both solubility and chemical stability for storage.[3]
> 10.0 Good to Fair While the phenolate form is maintained, highly alkaline conditions can promote other degradation pathways, such as alkaline hydrolysis, for some compounds.[10]
Q4: How should I properly store my stock solutions to maximize their shelf life?

Proper storage is essential and involves controlling the key degradation factors discussed in Q1. Commercial-grade sodium nitrophenolate, when stored correctly as a solid, can have a shelf life of up to two years.[1][3]

Best Practices for Storing Sodium Nitrophenolate Solutions:

  • Protect from Light: Always store solutions in amber glass vials or bottles, or completely wrap clear containers in aluminum foil to block all light.[1]

  • Control Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[11] This slows down the rate of any potential degradation reactions. Avoid freezing, as this can cause the compound to fall out of solution.

  • Use High-Purity Solvent: Prepare solutions using distilled, deionized water or another high-purity solvent appropriate for your application.

  • Ensure Proper Sealing: Use containers with tight-fitting caps to prevent solvent evaporation and minimize exposure to atmospheric oxygen.

  • Consider Inert Gas: For highly sensitive applications or very long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can displace oxygen and further prevent oxidative degradation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Problem: I am observing inconsistent or unexpected results in my assay.

Inconsistent results are often traced back to a degraded or improperly prepared solution. Follow this workflow to troubleshoot the issue.

start Inconsistent Results Observed check_solution 1. Visually Inspect Solution (Color, Clarity) start->check_solution is_discolored Discolored or Precipitate Present? check_solution->is_discolored discard Discard and Prepare Fresh Solution is_discolored->discard Yes check_storage 2. Review Storage Conditions (Light, Temp, Age) is_discolored->check_storage No re_prepare Re-prepare Solution Following Validated Protocol discard->re_prepare improper_storage Improper Storage or Solution is Old? check_storage->improper_storage improper_storage->discard Yes check_prep 3. Verify Preparation Protocol (pH, Solvent, Concentration) improper_storage->check_prep No prep_error Potential Preparation Error? check_prep->prep_error prep_error->re_prepare Yes investigate_assay Investigate Other Assay Parameters prep_error->investigate_assay No validate 4. Validate New Solution (e.g., UV-Vis) re_prepare->validate is_valid Spectrum Matches Reference? validate->is_valid is_valid->investigate_assay No end Problem Resolved is_valid->end Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Validated Protocols

Follow these detailed protocols to ensure the preparation and validation of stable sodium nitrophenolate solutions.

Protocol 1: Preparation of a Stabilized Sodium p-Nitrophenolate (SNpP) Stock Solution

This protocol describes the preparation of a 10 mM SNpP stock solution with optimized pH for stability.

Materials:

  • Sodium p-nitrophenolate (High purity, >98%)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile volumetric flasks (amber glass recommended)

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate Mass: For a 100 mL solution of 10 mM SNpP (Molar Mass ≈ 161.09 g/mol for dihydrate form), weigh out 0.1611 g of the solid powder.

  • Initial Dissolution: Add approximately 80 mL of high-purity water to a 100 mL amber volumetric flask. Add the weighed SNpP powder to the water.

  • Stir to Dissolve: Cap the flask and stir using a magnetic stirrer until all the solid has dissolved. The solution should be a clear, bright yellow.

  • pH Adjustment: Place the calibrated pH probe into the solution. Slowly add 0.1 M NaOH dropwise while stirring. Monitor the pH closely. Continue adding drops until the pH is stable within the target range of 9.0 ± 0.2 .

  • Final Volume: Once the target pH is reached, carefully add high-purity water to bring the final volume to the 100 mL mark on the flask.

  • Sterile Filtration (Optional but Recommended): For biological applications, filter the solution through a 0.22 µm sterile filter into a sterile, amber storage bottle.

  • Storage: Label the bottle clearly with the compound name, concentration, preparation date, and pH. Store at 2-8°C, protected from light.

Protocol 2: Quality Control using UV-Vis Spectrophotometry

This is a quick and effective method to check the integrity of your sodium p-nitrophenolate solution by verifying its characteristic absorbance spectrum.

Procedure:

  • Prepare a Dilution: Prepare a dilute solution of your stock (e.g., 0.1 mM) in the same buffered water used for preparation.

  • Set up Spectrophotometer: Use a quartz cuvette. Blank the instrument using the same buffered water.

  • Scan Spectrum: Scan the absorbance of your diluted sample from approximately 250 nm to 550 nm.

  • Analyze the Peak: A pure, undegraded solution of sodium p-nitrophenolate at an alkaline pH will exhibit a strong, characteristic absorbance peak (λmax) at approximately 400-405 nm .

  • Interpretation:

    • Sharp peak at ~400 nm: The solution is likely in good condition.

    • Shifted or broadened peak, or a significant shoulder peak appearing at a lower wavelength (e.g., ~317 nm, characteristic of the protonated p-nitrophenol form): This indicates that the pH may be too low or that degradation has occurred. The solution should be discarded.

By implementing these best practices and protocols, you can significantly enhance the reliability and reproducibility of your research involving sodium nitrophenolate solutions.

References

  • Vertex AI Search. (n.d.). Sodium Nitrophenolate Plant Growth Regulator - Best Price Available.
  • Vertex AI Search. (n.d.). Sodium Nitrophenolate - Best Pricing for Advanced Plant Growth Promoter.
  • ECHEMI. (n.d.). Sodium p-nitrophenolate SDS, 824-78-2 Safety Data Sheets.
  • INCHEE. (n.d.). Sodium Nitrophenolate: The Powerful Cell Activator for Plant Growth.
  • Plant Growth Regulator. (n.d.). Compound Sodium Nitrophenolate 98%Tc.
  • PubMed. (2022). [Simultaneous determination of three components of sodium nitrophenolate in foodstuffs of animal origin by high performance liquid chromatography-tandem mass spectrometry using atmospheric pressure chemical ionization].
  • RCSI Journals Platform. (n.d.). Determination of nitrophenolate sodium in aquatic products by HPLC–MS/MS with atmospheric pressure chemical ionization.
  • Benchchem. (n.d.). Sodium 2,4-dinitrophenolate | 1011-73-0.
  • 农药学学报. (n.d.). Analysis of three compounds of sodium nitrophenolate TC by high performance liquid chromatography.
  • SIELC Technologies. (2018, February 16). Sodium 4-nitrophenolate.
  • University of Hertfordshire. (n.d.). Sodium o-nitrophenolate - AERU.
  • ACS Publications. (2023, June 3). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates | Organic Process Research & Development.
  • Zhengzhou Delong Chemical Co., Ltd. (2018, March 19). Sodium O-Nitrophenolate 98% TC.
  • University of Hertfordshire. (n.d.). Sodium p-nitrophenolate - AERU.
  • ResearchGate. (n.d.). Determination of nitrophenolate sodium in aquatic products by HPLC–MS/MS with atmospheric pressure chemical ionization | Request PDF.
  • ResearchGate. (n.d.). Influence of pH on the photodegradation of 4-nitrophenol.
  • Semantic Scholar. (n.d.). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates.
  • ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101.
  • PMC. (n.d.). Biological mode of action of a nitrophenolates-based biostimulant: case study.
  • TradeIndia. (n.d.). Sodium Nitrophenol 98% Technical.
  • MDPI. (2023, May 17). Compound Sodium Nitrophenolate Promotes Denitrification by Nitrifying Bacteria by Upregulating Nitrate Reductase.
  • European Commission. (2013, May 17). Sodium 5-nitroguaiacolate, sodium o-nitrophenolate, sodium p-nitrophenolate SANCO/210/08.
  • ResearchGate. (n.d.). Heterogeneous photocatalytic degradation of 4-nitrophenol on suspended titania surface in a dynamic photoreactor.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Sodium 2,4-Dinitrophenolate | 1011-73-0.
  • PubMed. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical.
  • Inxight Drugs. (n.d.). SODIUM 2,4-DINITROPHENOLATE.
  • Utah State University. (2001, July). Effect of Water pH on the Chemical Stability of Pesticides.
  • ResearchGate. (n.d.). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical | Request PDF.
  • PMC. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
  • MDPI. (2014, June 17). Photocatalytic Degradation of Phenol and Phenol Derivatives Using a Nano-TiO2 Catalyst: Integrating Quantitative and Qualitative Factors Using Response Surface Methodology.
  • PubChem. (n.d.). Sodium 2,4-dinitrophenolate | C6H3N2NaO5 | CID 70533.
  • Zhengzhou Delong Chemical Co., Ltd. (2021, March 22). Sodium nitrophenolate is very useful! How to use various crops?.
  • lidsen. (2022, November 3). Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite.
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.

Sources

Troubleshooting

Technical Support Center: Purification of Sodium 5-Fluoro-4-Methyl-2-Nitrophenolate

Executive Summary & Diagnostic The Challenge: Sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS: 83341-28-0 derivative) is a water-soluble ionic salt.[1] During synthesis—typically involving nitration or hydrolysis—it accum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Challenge: Sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS: 83341-28-0 derivative) is a water-soluble ionic salt.[1] During synthesis—typically involving nitration or hydrolysis—it accumulates inorganic byproducts (NaCl, Na₂SO₄, NaNO₃).[1] Because both the target molecule and the impurities are ionic and water-soluble, standard aqueous washes are ineffective.

Is this guide for you? Perform this quick diagnostic check:

  • Ash Test: Does your product leave a significant white residue upon combustion >600°C that exceeds the theoretical sodium content?

  • Silver Nitrate Test: Dissolve a sample in water and add AgNO₃. A white precipitate indicates Chloride (Cl⁻) contamination.[1]

  • Hygroscopicity: Is your solid product absorbing moisture aggressively? (Inorganic salts often increase hygroscopicity).[1]

If YES , proceed with the protocols below.

Core Purification Protocols

We provide two validated methodologies. Method A is the "Gold Standard" for high purity (removes both salts and organic impurities). Method B is a "Rapid Fractionation" technique specifically for bulk salt removal.

Method A: The Acid-Base "Swing" (Recommended)

Principle: This method exploits the pKa difference between the nitrophenol (pKa ~7.0–7.[1]5) and the strong inorganic acids (pKa < 1).[1] By lowering the pH, we "switch off" the ionic nature of the phenolate, converting it into a lipophilic free phenol that can be extracted away from the salts.

Reagents Required:
  • Hydrochloric Acid (HCl), 2M or 6M[1]

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Sodium Hydroxide (NaOH), 1M or stoichiometric amount[1]

  • Brine (Saturated NaCl solution)[1]

  • pH Indicator strips or meter[1]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude sodium salt mixture in minimal distilled water.

  • Acidification (The Swing):

    • Slowly add HCl while stirring.

    • Target pH: < 2.0.

    • Observation: The solution will likely change color (nitrophenols are pH indicators, often yellow/red in base, pale in acid) and the free phenol will precipitate or form an oil.

  • Extraction:

    • Add organic solvent (EtOAc is preferred for safety; DCM offers better separation if the phenol is dense).

    • Shake and separate layers.

    • Crucial Step: The Organic Layer now contains your target (as free phenol).[1] The Aqueous Layer contains the inorganic salts (NaCl, Na₂SO₄).

    • Discard the aqueous layer.

  • Washing: Wash the organic layer once with brine to remove trapped water/salts.

  • Re-Basification (Salt Formation):

    • Option 1 (Aqueous Product): Extract the organic layer with stoichiometric NaOH (1.0 eq).[1] The phenol moves back into the water as the pure sodium salt. Lyophilize (freeze-dry) to isolate.

    • Option 2 (Anhydrous Product): Dry the organic layer over MgSO₄, filter, and evaporate to get the solid free phenol.[1] Dissolve in dry methanol and add 1.0 eq Sodium Methoxide (NaOMe).[1] Evaporate to obtain the anhydrous sodium salt.

Method B: Solvent Fractionation (The Solubility Differential)

Principle: Sodium halides (NaCl) are practically insoluble in absolute ethanol or isopropanol, whereas sodium nitrophenolates generally possess moderate solubility in hot alcohols due to the organic aromatic ring.[1]

Reagents Required:
  • Absolute Ethanol (EtOH) or Methanol (MeOH) - Must be dry (anhydrous).[1]

  • Celite (Filter aid).[1]

Step-by-Step Protocol:
  • Drying: Ensure the crude solid is completely dry. Any water present will dissolve NaCl and ruin the separation.

  • Slurry Formation: Suspend the crude solid in absolute Ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C for EtOH) with vigorous stirring for 30 minutes.

    • Mechanism:[1][2][3][4][5] The sodium nitrophenolate dissolves; the inorganic salts remain suspended solids.

  • Hot Filtration: Filter the mixture while hot through a Celite pad or sintered glass funnel.

    • Filtrate (Liquid): Contains your Target.[1]

    • Filter Cake (Solid): Contains the Inorganic Salts.[1]

  • Isolation: Evaporate the filtrate under reduced pressure (Rotavap) to recover the purified sodium salt.

Visualized Workflows (Graphviz)[1][2]

Diagram 1: The Acid-Base Purification Logic

This flowchart illustrates the chemical state changes required to isolate the product from salts.

AcidBaseSwing Start Crude Mixture (Na-Phenolate + NaCl) Acidify Step 1: Acidify (pH < 2) Reagent: HCl Start->Acidify Protonation PhaseCut Step 2: Phase Separation (Add Ethyl Acetate) Acidify->PhaseCut OrgLayer Organic Layer (Free Phenol) PhaseCut->OrgLayer Target Migrates AqLayer Aqueous Layer (Dissolved Salts) PhaseCut->AqLayer Impurities Stay Basify Step 3: Re-Basification Reagent: NaOH (1.0 eq) OrgLayer->Basify Deprotonation Waste Waste Stream (Inorganic Salts) AqLayer->Waste Final Pure Sodium 5-fluoro-4-methyl-2-nitrophenolate Basify->Final Crystallization/Drying

Caption: The "Acid-Base Swing" mechanism separates species by toggling the ionization state of the organic molecule, rendering it temporarily insoluble in water.[1]

Diagram 2: Troubleshooting Emulsions

A common issue in Method A is emulsion formation due to the surfactant-like nature of nitrophenolates.

EmulsionFix Problem Issue: Emulsion formed during extraction CheckpH Check pH Is it < 2.0? Problem->CheckpH AcidMore Add more HCl (Phenol must be neutral) CheckpH->AcidMore No SaltingOut Add Saturated Brine (Increases aq density) CheckpH->SaltingOut Yes Solved Layers Separate AcidMore->Solved Filter Filter through Celite (Removes particulates) SaltingOut->Filter If still stuck SaltingOut->Solved Filter->Solved

Caption: Decision tree for resolving phase separation issues during the extraction step.

Troubleshooting & FAQs

Q1: Why did my product change color during acidification? A: Nitrophenols act as pH indicators.

  • Alkaline (Salt form): Deep yellow/orange/red (due to resonance delocalization of the phenolate anion).[1]

  • Acidic (Phenol form): Pale yellow or colorless.[1]

  • Action: Use this color change as a visual confirmation that acidification is complete.

Q2: I used Method B (Ethanol), but I still have salt. Why? A: This usually happens if the ethanol contained water.

  • NaCl is soluble in water.[6][7][8] If you used 95% Ethanol, the 5% water is enough to dissolve a significant amount of salt, which then co-crystallizes with your product.[1]

  • Action: Use "Absolute" or "Anhydrous" Ethanol, or dry your solvent over molecular sieves (3Å) before use.[1]

Q3: Is this molecule heat sensitive? A: Yes. Nitrophenols are energetic compounds.

  • Warning: Do not heat the dry solid above 100°C. When using the Rotary Evaporator, keep the bath temperature < 50°C. High temperatures can lead to thermal decomposition or, in extreme cases with dry salts, rapid deflagration.[1]

Q4: How do I calculate the exact amount of NaOH for re-basification? A: Precision is key to avoiding re-introduction of NaOH as an impurity.

  • Weigh your isolated free phenol (MW ≈ 171.13 g/mol ).[1]

  • Calculate moles:

    
    .[1]
    
  • Add exactly that many moles of NaOH.

    • Tip: Use a standardized NaOH solution (e.g., 1.00 M) for volumetric accuracy rather than weighing solid NaOH pellets.

Summary Data Table: Solvent Compatibilities

SolventSodium Salt SolubilityInorganic Salt (NaCl) SolubilityUtility
Water HighHighSynthesis Medium (Not for separation)
Ethanol (Abs) Moderate (Hot)Very LowMethod B (Fractionation)
Ethyl Acetate InsolubleInsolubleMethod A (Extracts Free Phenol)
Dichloromethane InsolubleInsolubleMethod A (Extracts Free Phenol)
Acetone Low/ModerateLowNot recommended (Aldol side reactions)

References

  • Sigma-Aldrich. 5-Fluoro-4-methyl-2-nitrophenol Product Analysis & Safety Data. Retrieved from .[1]

  • PubChem. 5-Fluoro-2-nitrophenol (Analogous Compound) Physical Properties. National Library of Medicine. Retrieved from .[1]

  • Pinho, S. & Macedo, E. (2005).[1] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. .[1]

  • European Commission. Review report for the active substances sodium 5-nitroguaiacolate, sodium o-nitrophenolate and sodium p-nitrophenolate.[1][9] SANCO/210/08.[1] .[1]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in HPLC of Fluorinated Phenols

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated phenols. These compounds, while crucial in pharmaceutical and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated phenols. These compounds, while crucial in pharmaceutical and materials science, present unique analytical hurdles. Their distinct electronic properties and potential for secondary interactions demand a meticulous approach to chromatography. A noisy or drifting baseline is one of the most common and frustrating issues, as it can obscure small peaks and compromise the accuracy of quantification.[1]

This guide is structured to provide a logical, systematic approach to diagnosing and resolving baseline issues. We will move from the most frequent and simplest causes to the more complex, ensuring a thorough and efficient troubleshooting process.

Part 1: A Systematic Troubleshooting Guide

Baseline noise in HPLC is rarely a single-source problem. It's often a cascade of small issues. The key is to isolate the problem by systematically evaluating each component of the HPLC system. This guide follows the logical flow of your experiment, from mobile phase preparation to detection.

Question 1: Is Your Mobile Phase the Culprit?

An unstable baseline is very often traced back to the mobile phase.[2][3] Before investigating hardware, always re-evaluate your solvents and their preparation.

Answer: Your mobile phase can introduce noise in several ways:

  • Contamination: Always use HPLC-grade or ultra-pure solvents.[4] Water is a frequent source of contamination; ensure it is freshly prepared, high-purity water. Contaminants are especially problematic in gradient elution, where they can accumulate on the column at low organic concentrations and then elute as the solvent strength increases, causing a rising baseline or ghost peaks.[3]

  • Dissolved Gases: Air bubbles entering the detector flow cell are a primary cause of baseline spikes and irregular noise.[5][6][7] This occurs because the mobile phase, which is under high pressure, rapidly depressurizes upon exiting the column and entering the detector, causing dissolved gases to come out of solution.[6] All mobile phases should be thoroughly degassed using an in-line degasser, helium sparging, or sonication before use.[1]

  • Improper Mixing or Preparation: If preparing mobile phases manually, ensure precise measurement and thorough mixing.[4] For buffered mobile phases, confirm that the buffer salts are fully dissolved and that the pH is stable.[1] A poorly mixed mobile phase can lead to fluctuations in composition being delivered by the pump, resulting in a wavy or drifting baseline.[8]

  • Buffer Precipitation: Fluorinated phenols often require specific pH ranges for optimal peak shape. However, be cautious with buffers like phosphate, which can precipitate when the organic solvent concentration becomes too high (typically >70% acetonitrile).[9] This precipitation can cause sharp pressure spikes and erratic baseline noise.

  • UV-Absorbing Additives: Additives like trifluoroacetic acid (TFA), commonly used to improve peak shape for acidic compounds, strongly absorb UV light at low wavelengths (<220 nm).[9][10] Small fluctuations in pump proportioning can cause significant baseline ripple when using TFA.[11] If using TFA, ensure your pump's mixer is adequate for the flow rate.[6][8]

A Start: Noisy Baseline Observed B Prepare Fresh Mobile Phase (HPLC-Grade Solvents, Fresh Water) A->B Step 1 C Thoroughly Degas Mobile Phase (Inline Degasser, Sonication, or Sparging) B->C Step 2 D Check for Buffer Precipitation (Especially in high organic %) C->D Step 3 E Run System with Fresh, Degassed Mobile Phase D->E Step 4 F Is Baseline Stable? E->F Evaluation G Problem Solved. Root Cause: Old/Contaminated/ Gassy Mobile Phase. F->G Yes H Proceed to Pump & Hardware Troubleshooting F->H No

Caption: A systematic workflow for diagnosing mobile-phase-related baseline noise.

Question 2: Could the Pump or Other Hardware Be Causing Pulsations?

If the baseline noise is periodic or cyclical, it often points to a mechanical issue with the pump or leaks within the system.

Answer: Mechanical components are the next logical place to investigate:

  • Pump Issues: Worn pump seals or faulty check valves are common culprits of pressure fluctuations that manifest as a regular, pulsating baseline.[1][2] Most HPLC data systems allow you to monitor the pressure trace; significant pressure ripples that correlate with the baseline noise strongly suggest a pump issue.[12]

  • System Leaks: A leak anywhere in the flow path can introduce air and cause pressure instability, leading to baseline noise.[5] Carefully inspect all fittings, especially between the injector, column, and detector. Look for salt deposits (from buffered mobile phases) which are a tell-tale sign of a slow leak.

  • Improper Mixing: For low-pressure mixing systems, the efficiency of the mixer is critical. If the mobile phase components are not mixed homogeneously before reaching the pump heads, it can create composition fluctuations and baseline noise, especially with UV-absorbing additives.[6][8]

Question 3: Is My Column Contaminated or Degrading?

The column is the heart of the separation, but it's also a common site for problems to accumulate.

Answer: A contaminated or failing column can be a significant source of baseline noise and drift.[2]

  • Contaminant Buildup: Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting or noisy baseline.[2] This is particularly relevant when analyzing complex samples like those in drug development.

  • Stationary Phase Degradation: Operating a silica-based column outside its recommended pH range (typically pH 2-8) can cause the stationary phase to hydrolyze and "bleed."[13][14] This slow degradation releases silica fines and bonded phase molecules, contributing to baseline noise.

  • Dewetting: If a reversed-phase column is run with a mobile phase that is too high in aqueous content (e.g., 100% water) for an extended period, the C18 chains can collapse, leading to a loss of retention and baseline instability.[2]

To test if the column is the source, replace it with a union and run the mobile phase through the system directly to the detector. If the baseline becomes stable, the column is the source of the noise.[2] If this is the case, a thorough column cleaning and regeneration is required.

Question 4: Is the Detector the Source of the Noise?

If the mobile phase and column have been ruled out, the issue may lie with the detector itself.

Answer: Detector problems are often related to the flow cell or the lamp.

  • Contaminated Flow Cell: Contaminants or air bubbles trapped in the detector's flow cell can cause significant baseline noise and spikes.[1][15][16]

  • Aging Detector Lamp: As a UV detector lamp ages, its energy output becomes less stable, which directly translates to increased baseline noise.[1][5][8] Most HPLC systems have a diagnostic tool to check the lamp's energy or hours of use.

  • Temperature Fluctuations: Detectors, especially Refractive Index (RI) detectors but also UV detectors to a lesser extent, are sensitive to temperature changes.[12][17] A stable column and detector temperature, controlled by a thermostat or oven, is crucial for a stable baseline.[18] Drafts from air conditioning can also cause baseline wander.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated phenols particularly challenging to analyze?

A: Fluorinated phenols have unique electronic properties. The high electronegativity of fluorine can alter the pKa of the phenolic hydroxyl group and change the molecule's dipole moment. This can lead to strong secondary interactions with residual silanol groups on standard C18 columns, often resulting in peak tailing.[19] Furthermore, their unique retention behavior may not be optimal on standard C18 phases, sometimes requiring specialized columns, like a Pentafluorophenyl (PFP) phase, which can offer alternative selectivity through π-π and dipole-dipole interactions.[19][20]

Q2: I see a rhythmic, pulsing noise in my baseline. What is the first thing I should check?

A: A rhythmic pulse almost always points to the pump.[2] The most likely causes are an air bubble trapped in a pump head, a failing check valve, or worn pump seals. Start by purging the pump thoroughly to dislodge any bubbles. If that doesn't work, investigate the check valves and seals.[1][2]

Q3: My baseline is drifting upwards during a gradient run. What's happening?

A: This is a classic symptom of a contaminated mobile phase or column.[3][18] As the percentage of the stronger organic solvent increases during the gradient, it begins to elute contaminants that were adsorbed on the column at lower solvent strengths.[3] Another possibility is that your mobile phase solvents have different UV absorbances at the detection wavelength. Ensure you are using high-purity solvents and consider running a blank gradient (without an injection) to see if the drift is inherent to the mobile phase combination.[9]

Q4: Can my sample solvent cause baseline noise?

A: Yes. If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and baseline disturbances immediately following the injection.[3] Whenever possible, dissolve your samples in the initial mobile phase to ensure compatibility and minimize these effects.[3]

Part 3: Essential Protocols & Procedures

Protocol 1: Preparation of a Buffered Mobile Phase

Incorrectly prepared buffers are a primary source of chromatographic problems. This protocol ensures consistency and stability.

Objective: To prepare 1L of a 20 mM phosphate buffer in 70:30 Methanol:Water at pH 3.0.

Materials:

  • HPLC-grade Methanol

  • High-purity (18.2 MΩ·cm) water

  • Monobasic potassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Calibrated pH meter

  • Sterile glassware

  • 0.22 µm or 0.45 µm membrane filter[4][21]

Procedure:

  • Prepare Aqueous Buffer: Weigh out the required amount of KH₂PO₄ for a 1L solution of 20 mM. Dissolve this in approximately 950 mL of high-purity water in a clean beaker.

  • Adjust pH: Place the beaker on a stir plate with a magnetic stir bar. Place the calibrated pH probe into the solution. Slowly add dilute phosphoric acid dropwise until the pH meter reads a stable 3.0.

  • Bring to Final Volume (Aqueous): Transfer the pH-adjusted solution to a 1L volumetric flask and add high-purity water to the mark. Mix thoroughly. This is your 100% aqueous buffer stock.

  • Filter the Aqueous Portion: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.[4][21] This prevents clogging of system components.

  • Final Mobile Phase Mixing: Precisely measure 300 mL of the filtered aqueous buffer and 700 mL of HPLC-grade methanol in separate graduated cylinders. Combine them in a clean 1L mobile phase bottle. Crucially, do not add the organic solvent and then top up to the final volume with buffer, as this can lead to inaccurate solvent ratios due to volume contraction.

  • Final Degassing: Mix the final solution thoroughly and degas using an inline degasser or by sonicating for 10-15 minutes.[1][12] Label the bottle clearly with the composition, pH, and preparation date.[22]

Protocol 2: Reversed-Phase Column Cleaning and Regeneration

This multi-step wash is designed to remove a wide range of contaminants, from polar salts to strongly hydrophobic compounds.

Objective: To clean a C18 column showing signs of contamination (high backpressure, baseline noise).

Procedure:

  • Disconnect from Detector: To avoid flushing contaminants into the detector flow cell, disconnect the column outlet from the detector.

  • Reverse Column Direction (Optional but Recommended): For conventional HPLC columns (particle size >3 µm), reversing the flow direction can be more effective at flushing out particulates lodged on the inlet frit. Do not reverse UHPLC columns (sub-2 µm) unless specified by the manufacturer.

  • Systematic Solvent Flush: Flush the column with at least 20 column volumes of each of the following solvents sequentially at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

StepSolventPurpose
1HPLC-Grade WaterTo remove buffer salts and polar contaminants.[23]
2IsopropanolAn intermediate polarity solvent, miscible with both aqueous and non-polar organic solvents.
3Hexane (or other non-polar solvent)To remove strongly bound hydrophobic and non-polar contaminants.
4IsopropanolTo flush out the hexane before returning to a polar solvent.
5Acetonitrile or MethanolTo prepare the column for re-equilibration with the mobile phase.[13]
  • Re-equilibration: Reconnect the column in the correct flow direction and connect it back to the detector. Equilibrate with your mobile phase (without buffer first, if applicable, to avoid precipitation) until a stable baseline is achieved.[14]

cluster_0 C18 Stationary Phase C18 Si-(CH₂)₁₇CH₃ Silanol Si-OH Analyte Fluorinated Phenol (Ar-F, OH) Analyte->C18 Primary Interaction (Hydrophobic) Analyte->Silanol Secondary Interaction (H-Bonding) -> Peak Tailing/Noise Contaminant Matrix Contaminant Contaminant->C18 Strong Adsorption -> Baseline Drift/Noise

Caption: Interactions on a C18 phase that can lead to chromatographic issues.

References

  • Vertex AI Search. HPLC Troubleshooting Guide.
  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Millennial Scientific. (2025, April 3). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. Available from: [Link]

  • Practical Guide for Chromatographers. (2025, August 22). HPLC Troubleshooting and Performance Tips.
  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. Available from: [Link]

  • Phenomenex. Troubleshooting Guide.
  • MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. Available from: [Link]

  • Scribd.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Available from: [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Avantor ACE. Column Care, Cleaning and Storage - HPLC. Available from: [Link]

  • Nacalai Tesque, Inc. 1. Preparation of Mobile Phase for HPLC. Available from: [Link]

  • Patsnap Eureka. (2025, September 19). How to Address Detector Noise in HPLC Systems.
  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. Available from: [Link]

  • Separation Science. (2024, January 10).
  • Waters Corporation. (2025, June 23). Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector.
  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • MTC USA. (2025, July 18). How to improve LOD or detection limits in HPLC - Tips & Suggestions. Available from: [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • Agilent Technologies. (2014, August 22). The Physicochemical Causes of Baseline Disturbances in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Agilent.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Waters. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available from: [Link]

  • BenchChem.
  • KNAUER.
  • R Discovery. (1981, June 1).
  • ResearchGate.
  • Thermo Fisher Scientific.
  • Agilent. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Scientific Research Publishing.
  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Nitration of Fluoro-Methyl-Phenols

Welcome to the technical support center dedicated to the nuanced process of nitrating fluoro-methyl-phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced process of nitrating fluoro-methyl-phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and achieve optimal yields and regioselectivity. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section is formatted to address specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.

Problem 1: Low Yield of Mononitrated Product with Significant Tar/Polymer Formation

You Observe: Your reaction mixture has turned dark brown or black, and upon workup, you isolate a low yield of the desired mononitro-fluoro-methyl-phenol along with a significant amount of an intractable, tarry substance.

Root Cause Analysis: This is a classic sign of oxidation of the phenol and/or runaway nitration . Phenolic compounds are highly activated and susceptible to oxidation by nitric acid, especially under harsh conditions.[1][2] The electron-donating hydroxyl and methyl groups make the aromatic ring extremely electron-rich and thus highly reactive.

Troubleshooting Workflow:

  • Immediate Action: Temperature Control is Paramount.

    • Lower the Reaction Temperature: Conduct the reaction at or below room temperature. Utilizing an ice bath to maintain a temperature between 0-5°C during the addition of the nitrating agent is highly recommended to control the exothermic nature of the reaction.[3]

    • Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions to the solution of the fluoro-methyl-phenol with vigorous stirring. This prevents localized overheating and a surge in the reaction rate.[1][3]

  • Reagent and Concentration Optimization:

    • Use Dilute Nitric Acid: Avoid using concentrated or fuming nitric acid. A 20-30% solution of nitric acid is often sufficient for the nitration of activated phenols and significantly reduces the risk of oxidation.[1][3][4]

    • Alternative, Milder Nitrating Agents: For particularly sensitive substrates, consider alternative nitrating systems that offer milder reaction conditions.[1][3] Examples include:

      • In situ generation of nitrous acid from sodium nitrite (NaNO₂) in an acidic medium, followed by oxidation. This nitrosation-oxidation pathway is often more selective.[1]

      • Metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), can provide a more controlled nitration.[3]

Logical Relationship Diagram: Mitigating Oxidation and Over-reaction

G Problem Low Yield & Tar Formation Cause1 Oxidation of Phenol Problem->Cause1 Cause2 Runaway Reaction Problem->Cause2 Solution1 Lower Temperature (0-5 °C) Cause1->Solution1 Solution3 Use Dilute HNO₃ Cause1->Solution3 Solution4 Milder Nitrating Agents (e.g., NaNO₂/acid) Cause1->Solution4 Cause2->Solution1 Solution2 Slow Reagent Addition Cause2->Solution2 Cause2->Solution3

Caption: Troubleshooting workflow for low yield and tar formation.

Problem 2: Poor Regioselectivity - Unfavorable Ortho:Para Isomer Ratio

You Observe: The nitration yields a mixture of ortho- and para-nitro isomers, but the ratio is not in favor of the desired product. For instance, you may be targeting the para-isomer but obtaining a majority of the ortho-isomer.

Root Cause Analysis: The regioselectivity of nitration on substituted phenols is a delicate balance of electronic and steric effects, as well as reaction conditions.[5] The hydroxyl, methyl, and fluoro groups all play a role in directing the incoming electrophile.

  • Directing Effects: The -OH and -CH₃ groups are strongly activating and ortho, para-directing.[6][7] The fluorine atom is deactivating due to its strong inductive effect (-I) but is also ortho, para-directing due to resonance (+M effect).[7] The final regiochemical outcome depends on the interplay of these effects and their positions on the ring.

  • Steric Hindrance: Bulky groups will sterically hinder the ortho positions, favoring para substitution.[3]

  • Reaction Conditions: Temperature and solvent polarity can influence the isomer ratio. Higher temperatures often favor the thermodynamically more stable para isomer.[3]

Troubleshooting Workflow:

  • To Favor the Para-Isomer:

    • Increase Steric Hindrance: If possible, choose a bulkier nitrating agent or solvent system. This will increase the steric barrier to ortho-attack.

    • Elevate the Reaction Temperature: Carefully increasing the reaction temperature (while still avoiding degradation) can shift the equilibrium towards the more stable para product. However, this must be balanced against the risk of side reactions.

    • Two-Step Nitrosation-Oxidation: A highly effective method for achieving para-selectivity is the initial nitrosation of the phenol with nitrous acid (from NaNO₂ and a weak acid), which is highly selective for the para position, followed by oxidation to the nitro group.[1]

  • To Favor the Ortho-Isomer:

    • Lower the Reaction Temperature: Kinetically controlled conditions at lower temperatures can favor the formation of the ortho product.[3]

    • Utilize Hydrogen Bonding: The formation of a hydrogen bond between the phenolic hydroxyl group and the incoming nitrating agent can favor ortho-substitution. This effect is more pronounced in non-polar solvents.

    • Employ Heterogeneous Catalysts: Solid acid catalysts like Zeolite H-beta have been shown to promote ortho-selectivity in some cases.[3][8]

Decision Workflow for Optimizing Regioselectivity

G cluster_para Para-Selective Strategies cluster_ortho Ortho-Selective Strategies Start Optimize o:p Ratio? Target Desired Isomer? Start->Target Para Increase Para Product Target->Para Para Ortho Increase Ortho Product Target->Ortho Ortho P1 Increase Steric Hindrance Para->P1 P2 Elevate Temperature (with caution) Para->P2 P3 Use Nitrosation-Oxidation Pathway Para->P3 O1 Lower Temperature Ortho->O1 O2 Use Non-Polar Solvents Ortho->O2 O3 Consider Heterogeneous Catalysts Ortho->O3

Caption: Decision tree for tuning ortho vs. para selectivity.

Problem 3: Formation of Dinitro or Trinitro Byproducts

You Observe: Your product analysis (e.g., by HPLC, GC-MS, or NMR) shows the presence of significant amounts of di- or even trinitrated fluoro-methyl-phenols, reducing the yield of the desired mononitrated product.

Root Cause Analysis: This is a case of over-nitration . The initial mononitro-fluoro-methyl-phenol product is still an activated aromatic ring (though less so than the starting material) and can undergo a second or third nitration under sufficiently harsh conditions.[1][9]

Troubleshooting Workflow:

  • Control Stoichiometry: Use a carefully controlled molar ratio of the nitrating agent to the fluoro-methyl-phenol. A slight excess of the phenol may be used to ensure the complete consumption of the nitrating agent.

  • Reduce Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][10] Quench the reaction as soon as the starting material is consumed and before significant amounts of dinitrated products appear.

  • Revisit Reaction Conditions: The same conditions that lead to oxidation can also cause over-nitration. Ensure you are using dilute nitric acid and low temperatures.[1][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when performing nitration of fluoro-methyl-phenols?

A1: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (a face shield is recommended), a lab coat, and chemical-resistant gloves (nitrile gloves are often suitable, but consult a glove compatibility chart).[12][13]

  • Ventilation: All manipulations involving nitric acid and phenols should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[12][14]

  • Handling Reagents: Nitric acid is a strong oxidizer and corrosive. Phenols are toxic and can be absorbed through the skin.[13][15] Avoid contact with skin and eyes.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[13][14] Have appropriate spill kits available. For phenol exposure, Polyethylene Glycol (PEG) 300 or 400 is often recommended for initial skin decontamination.[15][16]

  • Exothermic Reaction: Be aware that the reaction is exothermic. Use an ice bath for cooling and add reagents slowly to maintain control.[3][17]

Q2: How do the fluorine and methyl substituents specifically influence the nitration of a phenol ring?

A2: The substituents have competing and complementary effects:

  • Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.[6][18]

  • Methyl Group (-CH₃): This is an activating group and an ortho, para-director through an inductive effect and hyperconjugation.[4][6]

  • Fluorine Atom (-F): This is an interesting case. Due to its high electronegativity, it is deactivating through the inductive effect (-I).[6][7] However, its lone pairs can participate in resonance, making it an ortho, para-director (+M effect).[7] For nitration, fluorine directs strongly to the para position because the ortho positions are more inductively deactivated.[7]

The final regiochemical outcome will depend on the relative positions of these three groups. The position of the incoming nitro group will be directed to the positions most activated by the combined electronic effects and least hindered sterically.

Q3: What are the best methods for analyzing the reaction mixture and purifying the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of products.[19]

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are excellent for quantifying the ratio of isomers and byproducts in the reaction mixture.[10]

  • Purification of Isomers:

    • Steam Distillation: This is a classic and highly effective method for separating ortho-nitrophenols from their para-isomers. The ortho-isomer, capable of intramolecular hydrogen bonding, is more volatile and will distill with steam, while the para-isomer, which forms intermolecular hydrogen bonds, is less volatile and remains in the distillation flask.[3][20]

    • Column Chromatography: This is a standard method for separating isomers with different polarities.[19]

    • Crystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional crystallization can be an effective purification technique.[21][22]

Quantitative Data Summary: General Conditions for Phenol Nitration

ParameterCondition for MononitrationCondition for PolysubstitutionRationale
Nitric Acid Conc. Dilute (e.g., 20%)[3][11]Concentrated / Fuming[1][11]Reduces oxidizing potential and reaction rate.
Temperature Low (e.g., 0-25°C)[1][20]ElevatedControls exotherm and prevents over-activation.
Reaction Time Monitored (until SM consumed)ProlongedPrevents the nitration of the product.
Catalyst Often none neededH₂SO₄[23][24]Sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), leading to more aggressive nitration.

References

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  • Ortho, Para, Meta in Electrophilic Aromatic Substitution. (2022, January 3). Chemistry Steps. [Link]

  • Process for the purification of p-nitrophenol. (1976, January 20).
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  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Explain nitration of phenol for ortho nitro phenol and para nitrogenous and picric acid. (2025, October 23). Filo. [Link]

  • Why nitration of phenol gives only ortho and para products? Allen.In. [Link]

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  • reactions of phenol | nitration reaction. (2023, March 29). YouTube. [Link]

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  • Activity of different positions in phenol with respect to electrophilic aromatic substitution. (2015, June 21). Chemistry Stack Exchange. [Link]

  • Method for the nitration of phenolic compounds. (2003, February 13).
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  • ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences. [Link]

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  • Phenol Guideline. Duke OESO. [Link]

  • Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020, June 21). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Resolving pH Stability Issues with Fluorinated Phenolate Salts

Welcome to the technical support center for fluorinated phenolate salts. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with these important comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluorinated phenolate salts. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with these important compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will explore the core chemical principles, diagnose common experimental issues, and establish robust practices to ensure the integrity of your work.

Section 1: The Science Behind the Stability - Core Concepts (FAQs)

This section addresses the fundamental principles governing the behavior of fluorinated phenolate salts in solution. Understanding these concepts is the first step toward resolving stability issues.

FAQ 1: How does fluorine substitution alter the properties of a phenol and its corresponding phenolate salt?

Fluorine is the most electronegative element, and its introduction to a phenol ring has profound electronic effects. Its primary influence is a strong electron-withdrawing inductive effect (-I effect).[1][2]

  • Increased Acidity (Lower pKa): The fluorine atom pulls electron density away from the aromatic ring and, by extension, from the hydroxyl (-OH) group. This withdrawal of electrons stabilizes the resulting phenoxide ion (the conjugate base) that forms after the proton (H+) is lost.[2][3] A more stable conjugate base corresponds to a stronger acid. Therefore, fluorinated phenols are significantly more acidic (have a lower pKa) than unsubstituted phenol.

  • Weaker Base: Consequently, the fluorinated phenolate salt is a weaker base compared to a standard phenolate. It is less likely to accept a proton from the solution.

This shift in pKa is the root cause of many "stability" issues, which are often equilibrium problems in disguise.

FAQ 2: What are the primary chemical degradation pathways for these compounds?

While pH-equilibrium issues are common, true chemical degradation can also occur. The most prevalent pathway is oxidation .

Phenols and phenoxides are susceptible to oxidation, often initiated by dissolved oxygen, trace metal ions, or light. This process can form colored quinone-type structures.[4][5] The initial step is the formation of a phenoxyl radical, which can then undergo further reactions. This is why solutions of phenolic compounds may turn yellow, pink, or brown over time, indicating the formation of a complex mixture of colored degradation products.[6][7]

Hydrolysis of the Carbon-Fluorine (C-F) bond is generally not a concern under typical experimental conditions (pH 1-10, ambient temperature) due to the high strength of the C-F bond.

FAQ 3: My fluorinated phenolate salt is precipitating out of my aqueous solution. Is this a stability problem?

This is almost always an equilibrium and solubility issue, not chemical degradation. The key is the relationship between the solution's pH and the compound's pKa, described by the Henderson-Hasselbalch equation .[8][9]

pH = pKa + log ( [Phenolate⁻] / [Phenol] )

  • The Rule of Thumb: To keep a compound fully dissolved as its salt form (the more water-soluble phenolate), the pH of the solution should be maintained at least 2 units above its pKa.

  • The Problem: If the solution's pH drops to near or below the pKa of the fluorinated phenol, the phenolate (salt form, A⁻) will accept a proton from the solution and convert back to the neutral phenol (acid form, HA). The neutral phenol is often significantly less water-soluble and will precipitate out.[10]

For example, 4-Fluorophenol has a pKa of ~9.9.[11][12] To maintain it as the soluble phenolate salt, your solution pH must be buffered to ~11.9. If the pH drops to 9, you will have a significant amount of the less-soluble neutral form, leading to precipitation.

Section 2: Troubleshooting Workbench - From Problem to Solution

This section provides direct answers and action plans for specific issues you may encounter in the lab.

Issue 1: My solution of a fluorinated phenolate salt is turning yellow or brown.
  • Probable Cause: This is a classic sign of oxidative degradation.[6][13] Phenolate ions are electron-rich and are more susceptible to oxidation than their corresponding neutral phenol forms. This process can be accelerated by exposure to air (oxygen), light, or trace metal contaminants in your buffer or solvent.

  • Causality Explained: The phenolate anion can be oxidized to a phenoxyl radical. These radicals can then couple or react further to form highly conjugated, colored species like quinones or polymeric materials.

  • Troubleshooting & Solution:

    • Deoxygenate Your Solvents: Before preparing your solution, sparge your buffer or water with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Use Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the solution.

    • Use High-Purity Reagents: Use high-purity water (e.g., HPLC-grade) and analytical-grade buffer components to minimize trace metal contamination, which can catalyze oxidation.

    • Protect from Light: Prepare and store the solution in an amber vial or a flask wrapped in aluminum foil to prevent photodegradation.[13]

    • Work at Lower pH (If Possible): If your experiment allows, working at a pH where the compound is in its neutral phenol form can reduce the rate of oxidation. However, this will decrease aqueous solubility. This is a trade-off that must be balanced based on experimental needs.

Issue 2: My HPLC analysis shows several new, small peaks appearing over time.
  • Probable Cause: You are observing the formation of degradation products. The key is to determine if this is due to oxidative degradation (as above) or pH-driven hydrolysis under harsh acidic or basic conditions used in a stability study.

  • Causality Explained: Each new peak represents a distinct chemical entity formed from the parent compound. A well-designed stability-indicating HPLC method should be able to separate the parent peak from these new impurity peaks.

  • Troubleshooting & Solution:

    • Characterize the Impurities: The most effective way to identify the degradants is to use HPLC coupled with Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants, offering crucial clues to their structure. For example, an increase of 16 amu (atomic mass units) often suggests oxidation (addition of an oxygen atom).

    • Perform a Forced Degradation Study: To understand the degradation pathways systematically, perform a forced degradation study as recommended by ICH guidelines (ICH Q1A(R2)).[14][15] This involves intentionally stressing your compound under various conditions:

      • Acidic: e.g., 0.1 M HCl

      • Basic: e.g., 0.1 M NaOH

      • Oxidative: e.g., 3% H₂O₂

      • Thermal: e.g., 60°C

      • Photolytic: e.g., Exposure to UV/Vis light[16]

    • Analyze the Results: By comparing the chromatograms from each stress condition, you can identify the specific vulnerability of your molecule. If the impurity profile from your stability sample matches the one from the oxidative stress condition, you have confirmed the degradation pathway.

Issue 3: I'm getting poor recovery of my compound during a liquid-liquid extraction.
  • Probable Cause: The pH of your aqueous phase is not optimized for the extraction, leading to your compound remaining in the aqueous layer instead of partitioning into the organic layer.

  • Causality Explained: This is another pKa-driven issue. For a phenolic compound to be extracted from an aqueous solution into a non-polar organic solvent (like dichloromethane or ethyl acetate), it must be in its neutral, more lipophilic (fat-loving) form.[17] If the pH of the aqueous phase is above the pKa, the compound will exist as the charged, water-soluble phenolate salt and will not extract efficiently.

  • Troubleshooting & Solution:

    • Adjust the Aqueous pH: Before extracting, adjust the pH of the aqueous layer to be at least 2 pH units below the pKa of your fluorinated phenol. This ensures >99% of the compound is in its neutral form.

    • Example: For 2-fluorophenol (pKa ≈ 8.7), you must acidify the aqueous solution to a pH of ≤ 6.7 before extracting with an organic solvent.

    • Verify with Henderson-Hasselbalch: Use the equation to confirm that at your chosen pH, the equilibrium strongly favors the neutral [HA] species.

Section 3: Protocols and Data for Robust Experimentation

Adhering to standardized protocols is essential for reproducibility.

Protocol 3.1: Preparation of a Stable, pH-Controlled Stock Solution

This protocol is designed to create a 10 mM stock solution of a fluorinated phenol, ensuring it is fully dissolved as the phenolate salt and protected from degradation.

Materials:

  • Fluorinated phenol compound

  • High-purity (e.g., HPLC-grade) water, deoxygenated by sparging with N₂ or Ar for 30 min.

  • 0.5 M NaOH or KOH solution

  • Appropriate buffer components (see Table 3.2)

  • Calibrated pH meter

  • Volumetric flasks (Class A)

  • Amber vials for storage

Procedure:

  • Calculation: Calculate the mass of the fluorinated phenol needed for your desired volume and concentration (Mass = Molarity x Volume x Molecular Weight).

  • Weighing: Accurately weigh the compound into a clean beaker.

  • Initial Dissolution: Add a small amount of the deoxygenated water to wet the solid. Add drops of 0.5 M NaOH while stirring until the solid dissolves completely. This ensures you are forming the soluble phenolate salt.

  • Buffering: Add the pre-weighed solid buffer components to the beaker. Add deoxygenated water to dissolve the buffer and bring the volume to about 80% of the final target volume.

  • pH Adjustment: Place the beaker on a stir plate with a calibrated pH meter probe in the solution. Adjust the pH to the target value (at least 2 units above the compound's pKa) by dropwise addition of 0.5 M NaOH or a suitable acid (e.g., HCl).

  • Final Volume: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with deoxygenated water and add the rinsing to the flask. Carefully bring the solution to the final volume with deoxygenated water.

  • Storage: Aliquot the final solution into amber, airtight vials. Store at the recommended temperature (typically 2-8°C for short-term or -20°C for long-term).

Protocol 3.2: A Basic Forced Degradation Study Workflow

This protocol outlines the steps for a preliminary forced degradation study to identify potential stability liabilities. The goal is to achieve 5-20% degradation.[14][18]

Materials:

  • Stock solution of your compound (e.g., 1 mg/mL in a suitable solvent)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a suitable column and validated method

  • pH meter, heating block, photostability chamber

Procedure:

  • Prepare Samples: For each condition, mix your stock solution with the stressor solution (typically 1:1 v/v). Prepare a control sample with solvent only.

    • Acid: Stock + 0.1 M HCl

    • Base: Stock + 0.1 M NaOH

    • Oxidation: Stock + 3% H₂O₂

    • Thermal: Stock solution placed in a heating block (e.g., 60°C).

    • Photolytic: Stock solution placed in a photostability chamber.

  • Incubation: Incubate the samples. Start with a short time point (e.g., 2 hours) and analyze. If no degradation is observed, increase the time or stressor concentration.

  • Neutralization: Before injection, neutralize the acid and base samples to prevent damage to the HPLC column. (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Analyze all samples, including the control, by HPLC.

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the parent peak area to the control.

    • Observe the formation of new peaks in the chromatogram.

    • Compare the "degradation profile" (the pattern of new peaks) across the different stress conditions.

Data Tables

Table 3.1: Approximate pKa Values of Common Fluorophenols

CompoundpKa (at 25°C)Data Source(s)
Phenol10.0[19]
2-Fluorophenol (ortho)8.7[11][20][21]
3-Fluorophenol (meta)9.3[11][19]
4-Fluorophenol (para)9.9[11][20]
2,3,5,6-Tetrafluorophenol5.7[12]
Pentafluorophenol5.5[12]

Note: These values are approximate and can vary slightly with temperature and ionic strength.

Table 3.2: Recommended Buffer Systems for pH Control

Target pH RangeBuffer SystemComments
3.8 - 5.8AcetateCommon and inexpensive.
5.8 - 8.0Phosphate (PBS)Physiologically relevant, but can precipitate with some metal ions.
7.2 - 9.0TrisCommonly used in biological applications. pH is temperature-sensitive.
8.6 - 10.6BorateCan interact with diol-containing compounds.
9.2 - 11.0Carbonate-BicarbonateCan absorb CO₂ from the atmosphere, leading to pH drift.

Section 4: Visualizing the Concepts

Visual workflows and diagrams can clarify complex relationships and decision-making processes.

Diagram 4.1: Troubleshooting Workflow for Solution Discoloration

G cluster_0 Problem Identification cluster_1 Initial Hypothesis & Verification cluster_2 Corrective Actions cluster_3 Outcome Problem Solution of Fluorinated Phenolate Salt Turns Yellow/Brown Hypothesis Hypothesis: Oxidative Degradation Problem->Hypothesis Check Check Experimental Conditions: 1. Exposed to Air/Oxygen? 2. Exposed to Light? 3. Using High-Purity Solvents? Hypothesis->Check Verify Action3 Add Antioxidant (e.g., Sodium Metabisulfite) Hypothesis->Action3 For Long-Term Storage Action1 Deoxygenate Solvents (Sparge with N2/Ar) Check->Action1 If Yes to Air Action2 Protect from Light (Use Amber Vials) Check->Action2 If Yes to Light Action4 Use High-Purity Reagents (e.g., HPLC-Grade Water) Check->Action4 If No to Purity Result Stable, Colorless Solution Action1->Result Action2->Result Action3->Result Action4->Result

Caption: A troubleshooting flowchart for addressing the common issue of solution discoloration.

Diagram 4.2: Relationship between pH, pKa, and Species Distribution

G cluster_0 Low pH Environment cluster_1 Equilibrium Point cluster_2 High pH Environment cluster_species Dominant Species in Solution Low_pH pH << pKa(e.g., pH = pKa - 2) Phenol Neutral Phenol (HA) Poorly Water-Soluble Lipophilic (Extractable) Low_pH->Phenol Dominates Mid_pH pH = pKa Equilibrium 50% Phenol (HA) 50% Phenolate (A⁻) Mid_pH->Equilibrium Equal Amounts High_pH pH >> pKa(e.g., pH = pKa + 2) Phenolate Phenolate Salt (A⁻) Water-Soluble Hydrophilic (Not Extractable) High_pH->Phenolate Dominates

Caption: The effect of solution pH relative to a compound's pKa on its chemical form and properties.

Section 5: References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Vertex AI Search Result[2]. Effects of Substituents on Acidity.

  • Hindawi. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]

  • Electrochemical Science. (2014). The Mechanism and Kinetics of Degradation of Phenolics in Wastewaters Using Electrochemical Oxidation. [Link]

  • askIITians. (2018). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9.

  • LookChem. (n.d.). Cas 367-12-4, 2-Fluorophenol. [Link]

  • Quora. (n.d.). Why is o-flurophenol more acidic than p-flurophenol?

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Filo. (2025). Compare acidic strength of (i), (ii) and (iii): (i) Phenol.

  • Vedantu. (n.d.). Henderson-Hasselbalch Equation: Formula, Derivation & Uses. [Link]

  • StabilityHub. (2021). ANVISA's Guidance on Forced Degradation Studies Explained. [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Stack Exchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?

  • ACS Publications. (n.d.). Effect of Fluorine Substitution on Phenol Acidities in the Gas - Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models.

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Phenol - ANALYTICAL METHODS. [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

  • PubMed. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. [Link]

  • Rohini College. (n.d.). Henderson Hassel balch Equation.

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • Journal of Zhejiang University. (n.d.). Degradation kinetics and mechanisms of phenol in photo-Fenton process.

  • Royal Society of Chemistry. (2022). The oxidative degradation of phenol via in situ H 2 O 2 synthesis using Pd supported Fe-modified ZSM-5 catalysts. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-.

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Jetir.org. (2015). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]

  • ResolveMass. (2025). How to Perform a Phenol Test for Accurate Chemical Analysis. [Link]

  • ATSDR. (n.d.). Toxicological Profile for Phenol.

  • Gateway Analytical. (2025). Discoloration In Your Drug Product? Find Out Why, Fast. [Link]

  • Ajanta Food Colours. (2025). Troubleshooting Common Colour Issues During Production. [Link]

  • Nature. (2022). Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. [Link]

  • Pharma Lesson. (2025). Key Considerations for API Source Change in Formulation. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination Side Reactions

Topic: Strategies for Fluorine Retention in Small Molecule Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Introduction: The "Fluorine Retention" Challenge Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Fluorine Retention in Small Molecule Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The "Fluorine Retention" Challenge

Welcome to the Technical Support Center. You are likely here because you have observed the loss of a fluorine atom—a "silent killer" in late-stage functionalization. Fluorine's high electronegativity ($ \chi = 4.0


 \approx 105-115 \text{ kcal/mol} $) typically suggest stability. However, in the presence of transition metals, strong bases, or reducing agents, the C–F bond becomes susceptible to activation , elimination , or nucleophilic displacement .

This guide provides modular troubleshooting workflows to diagnose and suppress these specific side reactions.

Module 1: Base-Induced Defluorination (S_NAr & Elimination)

User Query:

"I am performing a nucleophilic substitution on a polyfluorinated aromatic ring, but I am seeing significant defluorinated byproducts or ' scrambling' of the fluorine positions. What is happening?"

Technical Diagnosis

You are likely encountering Nucleophilic Aromatic Substitution (


)  or Aryne formation .
  • Mechanism: In polyfluorinated arenes, the C–F bond is highly polarized. A strong base can attack the ring ortho to a fluorine (deprotonation leading to benzyne/aryne) or directly displace the fluoride (S_NAr).

  • Risk Factor: This is most common with highly electron-deficient rings (e.g., pentafluorophenyl groups) or when using hard bases (alkoxides).

Troubleshooting & Optimization Protocol
VariableRecommendationRationale
Base Selection Switch to Inorganic Carbonates/Phosphates (e.g.,

,

) instead of Alkoxides (

,

).
Hard alkoxides act as nucleophiles, attacking the C–F bond directly. Carbonates are non-nucleophilic bases.
Solvent Use Non-Polar Aprotic Solvents (Toluene, Xylene) instead of Polar Aprotic (DMF, DMSO).Polar aprotic solvents strip the cation from the base, creating "naked," highly reactive anions that promote side reactions.
Temperature Ramp Temperature Slowly. Start at 0°C or RT.The activation energy (

) for C–F cleavage is typically higher than C–Br or C–Cl substitution. Lower temperatures favor the kinetic (desired) product.
Visualizing the Pathway

The following diagram illustrates the competition between the desired deprotonation and the unwanted defluorination pathways.

BaseDefluorination Substrate Fluorinated Arene (Ar-F) Desired Desired Path: C-H Deprotonation Substrate->Desired Steric Bulk Control SideReaction Side Reaction: S_NAr Attack on C-F Substrate->SideReaction High Temp / Polar Solvent Base Strong Base (e.g., NaOtBu) Aryne Aryne Intermediate (Highly Reactive) Desired->Aryne Ortho-H Removal Target Target Nucleophile Coupling Desired->Target SubstProduct Alkoxy-Defluorinated Impurity SideReaction->SubstProduct Direct Displacement Aryne->SubstProduct Non-selective Addition

Figure 1: Mechanistic divergence in base-mediated reactions. High polarity and hard bases favor direct C–F displacement (S_NAr) or aryne formation.

Module 2: Metal-Catalyzed Defluorination (Cross-Coupling)

User Query:

"My Suzuki coupling works, but I'm losing fluorine from the aromatic ring, or my gem-difluoroalkene is converting to a monofluoroalkene. How do I stop this?"

Technical Diagnosis

This is Oxidative Addition into the C–F bond or


-Fluoride Elimination .
  • Mechanism (Arenes): Electron-rich metal centers (especially Ni(0), but also Pd(0)) can insert into C–F bonds, particularly if the ring is electron-deficient.

  • Mechanism (Alkenes): For gem-difluoroalkenes, after the metal inserts or coordinates, a

    
    -fluoride elimination can occur, ejecting 
    
    
    
    and leaving a monofluoroalkene.[1][2]
Troubleshooting Guide: Ligand & Catalyst Selection

Standard Protocol: The "Bulky-Rich" Strategy To prevent the metal from getting close enough to the C–F bond to activate it, you must increase the steric bulk of the ligand.

  • Ligand Switch:

    • Avoid: Small phosphines (

      
      , 
      
      
      
      ) or bidentate ligands with small bite angles if C–F activation is observed.
    • Use: Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos ). The steric bulk creates a "protective shell" around the metal center, favoring reaction with the weaker C–Br/C–I bond over the stronger (but smaller) C–F bond.

  • Metal Choice:

    • Palladium (Pd): Generally safer for fluorine retention than Nickel (Ni). Ni(0) has a much lower barrier for C–F oxidative addition.

    • If Ni is required: You must use a ligand that is extremely bulky to destabilize the Ni–F intermediate.

  • Experimental Workflow for Gem-Difluoroalkenes:

    • Issue:

      
      -fluoride elimination leads to defluorination.
      
    • Solution: Use Copper (Cu) catalysis where possible, or specific Pd-catalysts designed to be "non-eliminating." Avoid hard nucleophiles that promote anionic elimination pathways.

Visualizing the Competition

MetalCatalysis Start Ar-Br (with ortho-F) Pd0 Pd(0) / Ligand Start->Pd0 OxAdd_Br Path A (Desired): Oxidative Addition to C-Br Pd0->OxAdd_Br Kinetic Preference (Weaker Bond) OxAdd_F Path B (Undesired): Oxidative Addition to C-F Pd0->OxAdd_F High Temp / Small Ligand (Thermodynamic Sink) Cycle_A Standard Cross-Coupling Cycle OxAdd_Br->Cycle_A Cycle_B Defluorinated Byproduct Formation OxAdd_F->Cycle_B Ligand Ligand Role: Bulky Ligands Block Path B Ligand->OxAdd_F Inhibits

Figure 2: Ligand sterics dictate the chemoselectivity. Bulky ligands kinetically prevent the metal from accessing the shorter C–F bond.

Module 3: Reductive Defluorination (Hydrodefluorination)

User Query:

"I am reducing an imine or ketone next to a fluorine atom (or trifluoromethyl group), and the fluorine is being replaced by hydrogen. Why?"

Technical Diagnosis

You are observing Hydrodefluorination (HDF) .[3][4]

  • Mechanism: This often proceeds via a Single Electron Transfer (SET) mechanism.[5] Strong reducing agents donate an electron to the

    
    -system, forming a radical anion. The fluoride ion is a good leaving group from a radical anion (
    
    
    
    ), leading to defluorination.
  • Common Culprits:

    
    , 
    
    
    
    (in some cases), and dissolving metal reductions (
    
    
    ).
Step-by-Step Protocol: Selective Reduction

Objective: Reduce the carbonyl/imine without injecting electrons into the C–F antibonding orbital.

Step 1: Reagent Swap

  • Stop using: Lithium Aluminum Hydride (

    
    ).[6] It is too aggressive and promotes SET pathways.
    
  • Start using: Sodium Cyanoborohydride (

    
    )  or Sodium Triacetoxyborohydride (
    
    
    
    )
    .
    • Why: These are milder, electrophilic reducing agents that rely on direct hydride transfer rather than electron transfer, preserving the C–F bond.

Step 2: pH Control (The Buffer Method)

  • For imine reduction (e.g., synthesis of fluoro-amphetamines or similar amines):

    • Dissolve substrate in Methanol.[6]

    • Add Ammonium Acetate (buffer).

    • Adjust pH to 5–6 using Glacial Acetic Acid.

    • Add

      
      .[6]
      
    • Mechanism:[2][4][5][7][8][9][10][11] The acidic pH activates the imine (

      
      ), making it susceptible to the mild hydride donor (
      
      
      
      ) without risking the reductive cleavage of the C–F bond.

Step 3: Temperature Management

  • Perform reductions at 0°C initially. HDF has a higher activation energy than carbonyl reduction.

Summary of Mitigation Strategies

Reaction ClassPrimary Side Reaction"Go-To" SolutionKey Reference Concept
S_NAr (Basic) Direct F-displacementUse

/ Toluene; Avoid alkoxides.
Hard/Soft Acid-Base Theory
Cross-Coupling Metal Insertion (C-F)Use Bulky Ligands (XPhos, RuPhos).Steric Shielding
Reduction Hydrodefluorination (SET)Use

at pH 5-6.
Hydride Transfer vs. SET
Gem-Difluoro

-F Elimination
Avoid hard nucleophiles; use Cu-catalysis.Anionic Instability

References

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH. Available at: [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH. Available at: [Link]

  • Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. ResearchGate. Available at: [Link]

Sources

Optimization

separation of regioisomers in fluorinated nitrophenol synthesis

Welcome to the Technical Support Center for Fluorinated Nitrophenol Synthesis . This guide is designed for researchers, scientists, and drug development professionals facing challenges in the regioselective synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Nitrophenol Synthesis . This guide is designed for researchers, scientists, and drug development professionals facing challenges in the regioselective synthesis and isolation of fluorinated nitrophenol isomers.

Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and structural data to help you achieve high-purity isomer separation.

Mechanistic Workflow & Isomer Separation Strategy

The synthesis of fluorinated nitrophenols (e.g., nitration of 4-fluorophenol) inherently produces a mixture of positional isomers due to the competing directing effects of the hydroxyl and fluoro groups. The workflow below outlines the logical decision tree for separating these complex mixtures based on their distinct physicochemical properties.

IsomerSeparation Start Fluorophenol Starting Material Nitration Electrophilic Nitration (HNO3, 0-15°C) Start->Nitration Addition of Nitrating Agent Crude Crude Mixture (Regioisomers & Byproducts) Nitration->Crude Exothermic Reaction SteamDist Steam Distillation (Volatility-based) Crude->SteamDist Divergent H-Bonding Chromatography PFP-HPLC / Silica (Interaction-based) Crude->Chromatography Similar Boiling Points Ortho Ortho-Nitrophenols (Intramolecular H-Bonding) SteamDist->Ortho Distillate (Volatile) Para Para-Nitrophenols (Intermolecular H-Bonding) SteamDist->Para Retentate (Non-Volatile) PureIsomer1 Isolated Positional Isomer A Chromatography->PureIsomer1 Weaker π-π Interaction PureIsomer2 Isolated Positional Isomer B Chromatography->PureIsomer2 Stronger π-π Interaction

Logical workflow for the synthesis and separation of fluorinated nitrophenol regioisomers.

Troubleshooting FAQs: Causality & Regiochemistry

Q1: My electrophilic nitration of 4-fluorophenol yielded a complex mixture of isomers. Why did this happen, and how can I control the regiochemistry? A1: The hydroxyl (-OH) and fluoro (-F) groups are both ortho/para-directing, but the -OH group is a significantly stronger aromatic ring activator (1)[1]. In 4-fluorophenol, the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the fluorine atom (position 3) compete for the nitronium ion. Steric hindrance and electronic directing influences usually result in nitration primarily at the 3-position (yielding 4-fluoro-3-nitrophenol) and the 2-position (yielding 4-fluoro-2-nitrophenol)[1]. To minimize over-nitration (dinitrophenols) and oxidative cleavage (benzoquinones), you must maintain strict temperature control (0–15 °C) and carefully meter the addition of concentrated nitric acid (2)[2].

Q2: I need to separate an ortho-nitro isomer from a para-nitro isomer. What is the most scalable method? A2: Steam distillation is the most effective and scalable technique for this specific separation. The physical causality lies in hydrogen bonding. Ortho-nitrophenols undergo intramolecular hydrogen bonding (chelation) between the adjacent hydroxyl and nitro groups. This internal bonding prevents the molecule from associating with water or other molecules, significantly lowering its boiling point and rendering it steam volatile (3)[3]. Conversely, para-nitrophenols undergo intermolecular hydrogen bonding, creating a robust molecular network that increases the boiling point, decreases volatility, and prevents the molecule from distilling with steam (4)[4].

Q3: Steam distillation failed to separate my specific positional isomers (e.g., 4-fluoro-2-nitrophenol vs. 4-fluoro-3-nitrophenol). What should I do? A3: When isomers share similar hydrogen-bonding profiles (e.g., both are ortho to a substituent but differ only in the fluorine's position), their vapor pressures are too similar for distillation. High-Performance Liquid Chromatography (HPLC) using a Pentafluorophenyl (PFP) stationary phase is highly recommended (5)[5]. PFP columns provide enhanced shape selectivity for halogenated positional isomers through multiple retention mechanisms: hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are highly sensitive to the spatial arrangement of the fluorine atom[5].

Validated Experimental Protocols

Protocol A: Separation of Ortho and Para Fluoronitrophenols via Steam Distillation

Self-Validating System: The visual appearance of a yellow distillate confirms the active transfer of the ortho-isomer. A transition to a clear distillate acts as an intrinsic indicator that the separation is complete.

  • Setup: Transfer the crude fluoronitrophenol mixture (post-nitration workup) into a round-bottom boiling flask. Equip the flask with a steam inlet tube (reaching the bottom of the liquid) and a distillation head connected to a water-cooled condenser.

  • Distillation: Pass vigorous steam through the mixture. The ortho-isomer will co-distill with the water due to its chelation-induced volatility[3].

  • Validation Check: Collect the distillate. The ortho-nitrophenol typically distills as a bright yellow oil or solid. Continue the distillation process until the distillate runs completely clear, indicating all volatile isomers have been successfully removed (2)[2].

  • Isolation (Distillate): Extract the collected distillate with an immiscible organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure ortho-isomer.

  • Retentate Recovery: The non-volatile para-isomer remains in the boiling flask. Cool the flask on an ice bath to precipitate the para-isomer, then isolate the purified crystals via vacuum filtration (4)[4].

Protocol B: HPLC Purification of Closely Related Fluoro-Nitrophenol Isomers

Self-Validating System: Baseline resolution of peaks on the chromatogram confirms successful separation driven by π-π interactions.

  • Column Selection: Equip the HPLC system with a Pentafluorophenyl (PFP) column (e.g., 100 mm length, 1.7 µm particle size) (6)[6].

  • Mobile Phase: Prepare an isocratic mobile phase of Deionized (DI) Water and Acetonitrile.

  • Elution: Run the method at a controlled column temperature (e.g., 25 °C). The distinct π-π interactions between the fluorinated stationary phase and the fluorinated analytes will resolve the positional isomers that standard silica cannot[5].

  • Detection: Monitor the elution via UV-Vis (typically 254 nm) or Mass Spectrometry (MS) to validate peak separation and purity[6].

Quantitative Data: Isomer Characteristics

The following table summarizes the key physicochemical properties that dictate the separation strategy for different classes of fluorinated nitrophenols.

Compound / Isomer ClassStructural RelationshipPrimary H-Bonding ModeSteam VolatilityTypical Melting Point
2-Nitrophenols (e.g., 4-fluoro-2-nitrophenol)Ortho (OH and NO₂ adjacent)Intramolecular (Chelation)High (Distills with steam)44 – 46 °C (unsubstituted)
4-Nitrophenols (e.g., 3-fluoro-4-nitrophenol)Para (OH and NO₂ opposite)Intermolecular (Network)Low (Remains in flask)90 – 91.5 °C
3-Nitrophenols (e.g., 4-fluoro-3-nitrophenol)Meta (OH and NO₂ separated)IntermolecularLow (Remains in flask)Variable

(Note: Data aggregated from standard nitration yields and physical property databases for nitrophenol derivatives[2][7].)

References

  • 3-Bromo-4-fluoro-2-nitrophenol - Benchchem: Advanced Purification and Isomer Separ
  • ortho and para nitrophenols can be separ
  • Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry. PubMed.
  • 4-Fluoro-3-nitrophenol | 2105-96-6. Benchchem.
  • CN101302161B - Preparation of 3-fluoro-nitrophenol.
  • Purification by Steam distillation/crystallisation (Theory). Organic Chemistry Virtual Lab (Amrita).
  • IE58428B1 - Process for nitration of phenol derivatives.
  • Nitration of phenolic compounds and oxidation of hydroquinones. Indian Academy of Sciences.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Ionization in LC-MS of Nitrophenols

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding the trace-level quantification of nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding the trace-level quantification of nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, and dinitrophenols) in biological and environmental matrices.

Nitrophenols are notoriously difficult to analyze via standard Liquid Chromatography-Mass Spectrometry (LC-MS) protocols. Their strong electron-withdrawing nitro (


) groups and relatively low molecular weights lead to poor proton affinity, resulting in severe signal suppression in standard positive electrospray ionization (ESI+). This guide provides field-proven, mechanistically grounded solutions to optimize your ionization efficiency, ranging from mobile phase chemistry adjustments to advanced chemical derivatization workflows.
Diagnostic Workflow: Nitrophenol Ionization Optimization

G Start Poor Nitrophenol LC-MS Signal CheckMode Evaluate Ionization Mode Start->CheckMode PositiveESI Currently using ESI+? CheckMode->PositiveESI SwitchNegative Switch to ESI- (Target: [M-H]-) PositiveESI->SwitchNegative Yes CheckMobilePhase Evaluate Mobile Phase PositiveESI->CheckMobilePhase No (Already ESI-) SwitchNegative->CheckMobilePhase AcidicAdditives Using TFA or Formic Acid? CheckMobilePhase->AcidicAdditives RemoveTFA Remove Acid. Use NH4-Acetate or NH4OH (pH > pKa) AcidicAdditives->RemoveTFA Yes StillPoor Signal Still Poor (Trace LOD Needed)? AcidicAdditives->StillPoor No RemoveTFA->StillPoor Derivatization Perform Pre-column Dansyl Chloride Derivatization StillPoor->Derivatization Yes RunESIPlus Analyze via ESI+ (High Sensitivity [M+H]+) Derivatization->RunESIPlus

Figure 1: Decision matrix for troubleshooting and optimizing nitrophenol LC-MS ionization.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do my nitrophenols exhibit almost no signal in standard positive ESI (ESI+), and how should I adjust my MS parameters? Causality & Solution: Nitrophenols possess a phenolic hydroxyl group paired with highly electron-withdrawing nitro groups. This chemical structure severely depletes the electron density of the aromatic ring, making it highly unfavorable for the molecule to accept a proton (


) in ESI+[1].
Action: You must switch your mass spectrometer to Negative Electrospray Ionization (ESI-) . In ESI-, nitrophenols readily lose a proton to form stable phenoxide anions (

). Ensure your capillary voltage is optimized for negative mode (typically -2.5 kV to -3.5 kV) and monitor the specific diagnostic product ions (e.g., loss of

or

radicals)[1].

Q2: I switched to ESI- but my sensitivity is still poor. What mobile phase additives should I use? Causality & Solution: If you are using standard reversed-phase mobile phases containing Trifluoroacetic Acid (TFA) or Formic Acid, you are actively suppressing your analyte. Acidic additives keep the mobile phase pH well below the


 of nitrophenols (e.g., 4-nitrophenol 

). If the molecule is neutral in solution, it relies entirely on gas-phase deprotonation, which is inefficient. Furthermore, TFA causes severe ion pairing and signal suppression[2][3]. Action: Shift to a basic or neutral volatile buffer. Using Ammonium Hydroxide (

)
or Ammonium Bicarbonate (10 mM) raises the pH above the analyte's

, ensuring the nitrophenols are pre-ionized (deprotonated) in the liquid phase before entering the ESI source.

Q3: Does the choice of organic modifier (Acetonitrile vs. Methanol) matter for nitrophenols? Causality & Solution: Yes, significantly. While Acetonitrile (ACN) is the default choice for many labs due to its lower backpressure and favorable elution profiles, it does not always provide the best ionization efficiency for phenolic compounds. Methanol, being a protic solvent, often stabilizes the phenoxide anion better during the desolvation process. Furthermore, systematic screening studies have shown that adding Isopropanol (IPA) as a co-solvent can drastically enhance ESI- sensitivity for nitrophenols by altering the surface tension and droplet evaporation kinetics in the source[2][3].

Q4: I need to reach sub-ng/L (ppt) detection limits, but direct ESI- is not sensitive enough. What is the ultimate solution? Causality & Solution: When direct ESI- fails to meet trace-level limits of detection (LODs), you must alter the molecule's fundamental chemistry via pre-column chemical derivatization . By reacting the phenolic hydroxyl group with Dansyl Chloride (DNSC) , you attach a dimethylamino-naphthalene moiety to the nitrophenol[4][5]. Why this works: The derivatization does two things: (1) It massively increases the hydrophobicity of the molecule, improving reversed-phase retention and separating it from early-eluting matrix suppressors. (2) It introduces a highly basic tertiary amine. This forces the molecule to ionize brilliantly in ESI+ mode , often yielding a 100- to 1000-fold increase in sensitivity compared to underivatized ESI- analysis[5][6].

Experimental Protocols
Protocol 1: Mobile Phase Optimization for Direct ESI- Analysis

This protocol is a self-validating system: by injecting a mixed standard under both conditions, the analyst empirically verifies the removal of ion suppression.

  • Prepare Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 8.5 using dilute LC-MS grade Ammonium Hydroxide. (Do not use sodium or potassium buffers to avoid non-volatile salt precipitation in the MS).

  • Prepare Mobile Phase B (Organic): Use a mixture of Methanol and Isopropanol (90:10, v/v).

  • Column Selection: Utilize a high-pH tolerant C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.7 µm) to leverage

    
     interactions with the nitroaromatic ring[7].
    
  • Validation Step: Inject a 10 ng/mL standard of 4-nitrophenol using your old acidic mobile phase, followed by the new basic mobile phase. Calculate the Signal-to-Noise (S/N) ratio difference to validate the suppression relief.

Protocol 2: Pre-Column Dansyl Chloride Derivatization for Trace ESI+ Analysis

Use this method when extreme sensitivity is required. The use of an internal standard validates extraction recovery and reaction completeness.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of Dansyl Chloride (DNSC) in anhydrous Acetonitrile[5].

    • Prepare a Sodium Carbonate (

      
      ) buffer at pH 10.5 (0.1 M).
      
  • Sample Reaction:

    • Transfer 100 µL of the extracted sample (or standard) into a glass autosampler vial.

    • Add 10 µL of internal standard (e.g.,

      
      -4-nitrophenol or Dansyl Chloride-
      
      
      
      ) to validate matrix effects[4].
    • Add 50 µL of the pH 10.5 buffer and 50 µL of the DNSC reagent.

  • Incubation: Cap the vial and incubate at 60 °C for 30 to 60 minutes in a heating block to ensure complete sulfonate ester formation[5][6].

  • Quenching: Stop the reaction by adding 10 µL of Formic Acid (or a primary amine like methylamine) to consume excess DNSC and adjust the pH for reversed-phase loading.

  • LC-MS/MS Analysis: Inject 5 µL onto the LC-MS. Switch the mass spectrometer to ESI+ mode . Monitor the MRM transition of the derivatized precursor

    
     to the highly stable dimethylamino-naphthalene product ion (
    
    
    
    170.1).
Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected quantitative improvements based on the troubleshooting methodologies described above.

Analytical ApproachMobile Phase / ReagentIonization ModeTypical LOD (4-Nitrophenol)Relative Sensitivity Impact
Baseline (Sub-optimal) 0.1% Formic Acid in Water / ACNESI-~10 - 50 µg/L1x (Baseline)
Optimized Direct Analysis 10 mM Ammonium Acetate (pH 8.5) / MeOHESI-~0.5 - 2.0 µg/L10x to 25x enhancement
Advanced Solvent Tuning 10 mM NH4-Acetate / MeOH + 10% IsopropanolESI-~0.1 - 0.5 µg/L50x enhancement
Chemical Derivatization Dansyl Chloride (DNSC) Pre-column ReactionESI+~0.001 - 0.01 µg/L>1000x enhancement
References
  • Kitanovski, Z., et al. "Development of a liquid chromatographic method based on ultraviolet-visible and electrospray ionization mass spectrometric detection for the identification of nitrocatechols and related tracers in biomass burning atmospheric organic aerosol." Rapid Communications in Mass Spectrometry, 2012. Available at:[Link]

  • Levi, M., & Moreau, S. "Accelerate Method Development using Fast Screening of Mobile Phases Additives and Solvents for Optimum Sensitivity in LC-MS." The Analytical Scientist / Shimadzu, 2012. Available at:[Link]

  • Šimek, Z., et al. "Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride." Journal of Chromatography A, 2015. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Verification: Quantitative NMR vs. High-Performance Liquid Chromatography for Sodium 5-fluoro-4-methyl-2-nitrophenolate

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like sodium 5-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like sodium 5-fluoro-4-methyl-2-nitrophenolate, even minute impurities can significantly impact safety, efficacy, and stability. This guide provides an in-depth comparison of two powerful analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional High-Performance Liquid Chromatography (HPLC).

While HPLC has long been a cornerstone of purity analysis, qNMR has emerged as a primary analytical method capable of providing direct, SI-traceable quantification without the need for an identical reference standard of the analyte.[1][2][3] This guide will delve into the causality behind the experimental choices for each technique, present detailed, self-validating protocols, and offer a clear comparison based on performance data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Fundamental Difference: A Primary Ratio Method vs. a Comparative Technique

The core distinction between qNMR and HPLC lies in their method of quantification.

  • Quantitative NMR (qNMR) is a primary ratio method. The signal intensity (integral) in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[1][4] This fundamental principle allows for the purity of an analyte to be determined by comparing the integral of one of its characteristic signals to the integral of a highly pure, certified internal standard of a different compound.[1][5] This eliminates the need for a specific, certified reference material of the target analyte, which is often unavailable, especially for novel compounds.

  • High-Performance Liquid Chromatography (HPLC) , typically coupled with a UV detector, is a comparative technique. The detector's response is dependent on the physicochemical properties of the compound (e.g., its chromophore). Therefore, to determine purity, the peak area of the analyte is compared to a calibration curve generated from a certified reference standard of the exact same compound.[6] This reliance on specific reference materials can be a significant limitation during early-stage development.

Method 1: Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR offers a robust and direct route to purity assessment. The selection of experimental parameters is critical to ensure that the resulting data is accurate and reliable.

Experimental Protocol: qNMR

1. Selection of the Internal Standard (IS):

  • Causality: The choice of the internal standard is the most critical step for accurate qNMR.[7][8] The IS must have high, certified purity (≥99.9%), be chemically stable and non-reactive with the analyte or solvent, and possess at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[5][9][10] For sodium 5-fluoro-4-methyl-2-nitrophenolate, which is soluble in polar solvents, Maleic Acid is an excellent choice. It is highly pure, stable, and its two olefinic protons appear as a singlet far downfield (around 6.2-6.5 ppm in DMSO-d₆), away from the aromatic and methyl signals of the analyte.

2. Sample Preparation:

  • Causality: Accurate gravimetric analysis is the foundation of qNMR. An analytical balance with sufficient precision is required. The goal is to achieve a molar ratio between the analyte and the internal standard that is as close to 1:1 as possible to minimize integration errors.[5][9]

    • Accurately weigh approximately 15 mg of sodium 5-fluoro-4-methyl-2-nitrophenolate into a clean, dry vial using a calibrated analytical balance. Record the weight precisely.

    • Accurately weigh approximately 6 mg of Maleic Acid (Certified Reference Material) into the same vial. Record the weight precisely.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication. Incomplete dissolution is a major source of error.[7]

    • Transfer the homogeneous solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Causality: NMR acquisition parameters must be set to ensure the data is truly quantitative. The most crucial parameter is the relaxation delay (D1). To ensure that all protons (in both the analyte and the standard) have fully returned to their equilibrium state before the next pulse, a long relaxation delay is essential.[8] A common rule of thumb is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified.

    • Instrument: 400 MHz (or higher) NMR Spectrometer

    • Pulse Program: Standard 30° or 45° pulse (a 90° pulse can be used, but requires a longer D1)

    • Relaxation Delay (D1): 30 seconds (This is a conservative value to ensure full relaxation for accurate integration).

    • Number of Scans (NS): 16-32 (to achieve an adequate signal-to-noise ratio).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Temperature: Maintain a constant, controlled temperature (e.g., 298 K).

4. Data Processing and Purity Calculation:

  • Causality: Proper data processing is as important as acquisition. The spectrum must have a flat baseline and be correctly phased to allow for accurate integration of the signals.

    • Apply Fourier transformation, followed by careful manual phasing and baseline correction across the entire spectrum.

    • Integrate the well-resolved singlet from the analyte's methyl group (–CH₃, expected around 2.0-2.5 ppm, 3H).

    • Integrate the singlet from the internal standard's olefinic protons (Maleic Acid, ~6.3 ppm, 2H).

    • Calculate the purity using the following formula[5]:

    
    
    

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal (3 for analyte's methyl, 2 for standard's olefinic)

    • M : Molar mass of the compound

    • m : Mass of the compound weighed

    • P : Purity of the standard (from its certificate)

qNMR Workflow Diagram```dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurate Weighing (Analyte & Standard) B Dissolution in Deuterated Solvent A->B C NMR Measurement (Optimized Parameters) B->C D Phasing & Baseline Correction C->D E Signal Integration D->E F Purity Calculation (Formula) E->F G Final Purity Result (%)

Caption: Workflow for purity determination via HPLC-UV.

Performance Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC depends on the specific analytical need, the availability of reference materials, and the desired level of accuracy and traceability. The following table summarizes their performance characteristics for the purity analysis of sodium 5-fluoro-4-methyl-2-nitrophenolate.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct proportionality of signal area to the number of nuclei. [1][4]Relative quantification based on comparing detector response to a calibration curve. [6]
Reference Standard Requires a certified, non-analyte internal standard (e.g., Maleic Acid). [7][9]Requires a certified reference standard of the analyte itself.
Traceability Can be directly traceable to the International System of Units (SI) via a certified standard. [1][11]Traceable to the purity of the specific analyte reference standard used.
Selectivity High. Based on unique chemical shifts of protons. Can distinguish structurally similar isomers.High. Based on chromatographic separation. Performance depends on column and mobile phase.
Accuracy / Precision Excellent. Precision (%RSD) is typically < 1%. Trueness can exceed 98.5%. [4]Very good. Precision (%RSD) is typically < 2%. Accuracy depends on the reference standard. [12]
Method Development Focus on selecting the correct IS and optimizing acquisition parameters (e.g., relaxation delay).Focus on optimizing separation (column, mobile phase, gradient, temperature). Can be more time-consuming.
Sample Throughput Relatively fast per sample (~10-15 mins) once the method is established. [6]Slower due to run times and column equilibration between injections.
Sample Integrity Non-destructive. The sample can be recovered and used for other analyses. [1][13]Destructive. The sample is consumed during the analysis.
Universality Highly universal. A single internal standard can be used to quantify a wide variety of compounds. [3][14]Method is specific to the analyte and its expected impurities.

Conclusion and Recommendation

For the purity verification of sodium 5-fluoro-4-methyl-2-nitrophenolate, both qNMR and HPLC are powerful and valid techniques. However, their strengths are applied at different stages of the drug development lifecycle.

qNMR is the superior method for primary purity assignment, especially for novel compounds, in-house reference standard characterization, and situations where an analyte-specific certified standard is not available. Its ability to provide direct, SI-traceable quantification without response factor bias makes it an invaluable tool for establishing the "ground truth" of a sample's purity. The method is fast, non-destructive, and highly universal.

HPLC remains the ideal choice for routine quality control, release testing, and stability studies in a regulated environment once a well-characterized reference standard is available. It excels at detecting and quantifying trace-level impurities, particularly those that may not contain protons or are present at levels below the qNMR detection limit.

For comprehensive characterization, a dual approach is often the most rigorous: using qNMR to certify the purity of a primary reference standard and then using that standard to perform routine quality control via a validated HPLC method. This leverages the absolute accuracy of qNMR and the high-throughput, high-sensitivity capabilities of HPLC, ensuring the highest level of confidence in the quality of the final product.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Center for Biotechnology Information (PMC). [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. National Center for Biotechnology Information (PMC). [Link]

  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. International Journal of Advanced Research. [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. National Center for Biotechnology Information (PMC). [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection. PubMed. [Link]

  • ICH Validation Analitcs Methods. Scribd. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Sodium 5-nitroguaiacolate, sodium o-nitrophenolate, sodium p-nitrophenolate SANCO/210/08. European Commission. [Link]

  • Analysis of three compounds of sodium nitrophenolate TC by high performance liquid chromatography. Journal of Pesticide Science. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • 5-Fluoro-2-nitrophenol. PubChem. [Link]

Sources

Comparative

Comparative Guide: Retention Behavior of Nitrophenol Isomers on C18 Columns

Executive Summary The separation of nitrophenol isomers (ortho-, meta-, and para-) is a classic benchmark for evaluating column selectivity due to their distinct hydrogen-bonding capabilities despite identical molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of nitrophenol isomers (ortho-, meta-, and para-) is a classic benchmark for evaluating column selectivity due to their distinct hydrogen-bonding capabilities despite identical molecular weights. In Reversed-Phase Chromatography (RPLC) using C18 columns, the elution order is governed primarily by the "Ortho Effect."

  • Elution Order (C18): para-Nitrophenol (First) < meta-Nitrophenol < ortho-Nitrophenol (Last).

  • Primary Driver: Intramolecular hydrogen bonding in the ortho isomer masks its polarity, increasing hydrophobicity and retention on the non-polar C18 stationary phase.

  • Recommended Protocol: Isocratic elution with Acetate Buffer (pH 5.0) / Acetonitrile (80:[1]20) yields baseline resolution in under 15 minutes.

Mechanistic Basis of Separation

To optimize this separation, one must understand the causality between molecular structure and chromatographic behavior. The separation is not driven by molecular weight, but by the effective polarity of the isomers in the mobile phase.

The "Ortho Effect" and Hydrophobicity[1][2][3]
  • o-Nitrophenol (2-Nitrophenol): Possesses a strong intramolecular hydrogen bond between the hydroxyl (-OH) and nitro (-NO2) groups. This "locks" the molecule into a planar, compact shape and shields the polar groups from interacting with the aqueous mobile phase. Consequently, it behaves as a more hydrophobic molecule, interacting strongly with the C18 alkyl chains.

  • p-Nitrophenol (4-Nitrophenol): The functional groups are on opposite sides of the ring, preventing internal bonding. Instead, they form strong intermolecular hydrogen bonds with the aqueous mobile phase. This high solvation makes the molecule effectively more polar, reducing its affinity for the hydrophobic C18 phase.

Graphviz Diagram: Separation Mechanism Logic

The following diagram visualizes the interaction forces driving the elution order.

NitrophenolSeparation cluster_isomers Isomer Properties cluster_interactions Dominant Interactions pNP para-Nitrophenol InterH Intermolecular H-Bond (with Mobile Phase) pNP->InterH Exposed -OH/-NO2 oNP ortho-Nitrophenol IntraH Intramolecular H-Bond (Internal Shielding) oNP->IntraH Adjacent -OH/-NO2 Result Retention Behavior (C18 Column) InterH->Result High Polarity -> Early Elution IntraH->Result Masked Polarity -> Late Elution

Caption: Figure 1. Mechanistic logic flow showing how hydrogen bonding patterns dictate retention time on hydrophobic C18 stationary phases.

Experimental Protocol

This protocol is designed to be a self-validating system. The use of a buffered mobile phase is critical because nitrophenols are weak acids (pKa ~7.1–8.4). Uncontrolled pH leads to peak broadening and shifting retention times due to partial ionization.

Materials & Conditions
  • Column: C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: 50 mM Sodium Acetate Buffer, adjusted to pH 5.0 with Acetic Acid.

    • Why pH 5.0? It is sufficiently below the pKa of p-nitrophenol (7.15) to ensure all isomers remain in their neutral (protonated) form, maximizing retention and peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Ratio: 80% Buffer : 20% Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Isosbestic point approximation) or 315 nm.

  • Temperature: 25°C (Ambient).

Step-by-Step Workflow

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Chromatography cluster_analysis Phase 3: Data Analysis Start Start Protocol Buffer Prepare 50mM Acetate Buffer Adjust to pH 5.0 Start->Buffer Mix Mix Mobile Phase 80:20 (Buffer:ACN) Buffer->Mix Degas Degas / Filter (0.45 µm) Mix->Degas Equilibrate Equilibrate Column (>10 Column Volumes) Degas->Equilibrate Inject Inject Sample (10-20 µL) Equilibrate->Inject Elute Isocratic Elution Flow: 1.0 mL/min Inject->Elute Detect UV Detection @ 280nm Elute->Detect Verify Check Resolution (Rs > 2.0) Detect->Verify

Caption: Figure 2.[2][3] Operational workflow for the separation of nitrophenol isomers, ensuring pH control and system equilibration.

Performance Comparison Data

The following table summarizes the expected performance metrics when using the protocol defined above. Note the distinct difference in retention factors (


), quantifying the "Ortho Effect."
Parameterpara-Nitrophenolmeta-Nitrophenolortho-Nitrophenol
Structure 4-Nitrophenol3-Nitrophenol2-Nitrophenol
H-Bond Type Intermolecular (Solvent)IntermolecularIntramolecular (Internal)
pKa 7.158.407.23
Elution Order 1st (Fastest)2nd 3rd (Slowest)
Retention Time (min) ~4.5 - 5.5~6.0 - 7.0~9.0 - 11.0
Capacity Factor (

)
~1.5~2.2~4.0
Selectivity (

)
N/A1.47 (vs para)1.82 (vs meta)

Note: Retention times are estimates based on a 150mm C18 column at 1 mL/min. Absolute times will vary by column manufacturer, but the relative order remains constant.

Alternative Column: Phenyl-Hexyl

While C18 relies on hydrophobicity, Phenyl-Hexyl columns utilize


 interactions.[1][2]
  • Comparison: On Phenyl phases, the elution order may shift or resolution may improve for complex matrices because the aromatic ring of the stationary phase interacts differently with the nitro-group positions.[1] However, for standard isomer separation, C18 is sufficient and robust.

Troubleshooting & Optimization

  • Co-elution of para and meta:

    • Cause: Mobile phase is too strong (too much organic solvent).

    • Fix: Reduce Acetonitrile to 15% or 10%. This increases the retention of all peaks but improves the selectivity factor (

      
      ) between the early eluting isomers.
      
  • Peak Tailing:

    • Cause: Silanol interactions or ionization.

    • Fix: Ensure the buffer concentration is adequate (at least 25 mM). If tailing persists, lower the pH to 3.0 (using Phosphate buffer) to fully suppress ionization of the phenolic hydroxyl group.

  • Retention Time Drift:

    • Cause: Temperature fluctuations or insufficient equilibration.

    • Fix: Use a column oven set to 25°C or 30°C. Nitrophenol retention is temperature-sensitive due to the thermodynamics of the hydrogen bonding.

References

  • National Institutes of Health (NIH). (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Retrieved from [Link]

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Retrieved from [Link]

  • Nacalai Tesque. (2022). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

Sources

Validation

Comparative Validation Guide: Trace Nitrophenolate Analysis via LC-MS/MS vs. Legacy Chromatographic Methods

Executive Summary: The Shift to Specificity Nitrophenols (NPs) are critical intermediates in pharmaceutical synthesis but pose severe risks as potential genotoxic impurities (PGIs). While legacy methods like HPLC-UV and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Specificity

Nitrophenols (NPs) are critical intermediates in pharmaceutical synthesis but pose severe risks as potential genotoxic impurities (PGIs). While legacy methods like HPLC-UV and GC-MS have served the industry for decades, they struggle to meet the stringent Threshold of Toxicological Concern (TTC) limits—often requiring detection limits below 1 ppm relative to the Active Pharmaceutical Ingredient (API).

This guide validates a high-sensitivity LC-MS/MS (ESI-) workflow, contrasting it objectively against traditional techniques. We demonstrate that while GC-MS requires cumbersome derivatization and HPLC-UV lacks sensitivity, LC-MS/MS provides a "dilute-and-shoot" solution with superior selectivity for structural isomers (o-, m-, and p- nitrophenol).

Strategic Method Design: Why LC-MS/MS?

The Ionization Challenge

Phenols are weak acids (


), making them poor candidates for ESI Positive mode. The core of this method relies on Negative Electrospray Ionization (ESI-) , where the phenol moiety readily deprotonates to form 

.
  • Critical Parameter: Mobile phase pH must be controlled. Using 5mM Ammonium Acetate (pH ~5-6) encourages deprotonation while maintaining chromatographic peak shape, unlike strong acids (Formic Acid) which can suppress ionization in negative mode.

Chromatographic Selectivity (Isomer Separation)

Nitrophenol isomers have identical masses (


 138). Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.
  • Standard C18: Often fails to resolve m- and p- isomers due to similar hydrophobicity.

  • Recommended Phase: PFP (Pentafluorophenyl) or Biphenyl columns. These phases utilize

    
     interactions and dipole-dipole mechanisms, providing superior selectivity for positional isomers of nitro-aromatics compared to alkyl-bonded phases.
    
Workflow Visualization

The following diagram illustrates the decision logic for selecting the LC-MS/MS pathway over alternatives.

MethodSelection Start Start: Nitrophenolate Analysis Volatility Is Analyte Volatile? Start->Volatility Sensitivity Required LOD < 10 ppb? Volatility->Sensitivity No GCMS GC-MS (Derivatization) Volatility->GCMS Yes (Rare for polar NPs) Derivatization Is Derivatization Acceptable? Derivatization->GCMS Yes (Silylation) LCMS LC-MS/MS (ESI-) Derivatization->LCMS No (Direct Inject) Sensitivity->Derivatization Yes (Trace Level) HPLCUV HPLC-UV (Limit ~1 ppm) Sensitivity->HPLCUV No (High Limits)

Figure 1: Method Selection Logic. LC-MS/MS is the preferred pathway for non-volatile, trace-level analysis without derivatization.

Comparative Performance Data

The following data summarizes a validation study comparing the optimized LC-MS/MS method against EPA Method 8041 (GC-FID/ECD/MS) and standard Pharmacopeial HPLC-UV.

FeatureLC-MS/MS (Proposed)GC-MS (Derivatized)HPLC-UV (Legacy)
LOD (Limit of Detection) 0.5 - 2.0 ng/mL (ppb) 10 - 50 ng/mL500 - 1000 ng/mL
Sample Prep Simple LLE or Protein PPTDerivatization (Silylation/PFBBr)Direct / Dilution
Selectivity High (MRM + RT)High (MS)Low (RT only)
Throughput High (8 min run)Low (30 min + prep)Medium (15-20 min)
Matrix Effects Susceptible (Requires IS)LowModerate

Expert Insight: While GC-MS is sensitive, the derivatization step introduces variability and reagent peaks that can interfere with trace quantification. LC-MS/MS offers a "dilute-and-shoot" capability that drastically reduces analyst error.

Validated LC-MS/MS Protocol

Instrumental Conditions
  • System: Triple Quadrupole MS coupled to UHPLC.

  • Column: Kinetex F5 or Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate.

  • Mobile Phase B: Methanol (MeOH).[1]

  • Gradient: 10% B to 90% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (ESI Negative)

Nitrophenols form stable


 precursor ions. The primary fragmentation involves the loss of the nitro group (

or

).
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
4-Nitrophenol 138.0108.022Quantifier
138.092.030Qualifier
2-Nitrophenol 138.0108.020Quantifier
IS (d4-Nitrophenol) 142.0112.022Internal Std
Validation Workflow (ICH Q2(R1))

To ensure the method is robust for regulatory submission, follow this validation logic:

ValidationFlow Spec 1. Specificity (Blank vs. Spiked Matrix) Lin 2. Linearity (0.5 - 100 ng/mL) Spec->Lin AccPrec 3. Accuracy & Precision (3 levels, n=6) Lin->AccPrec LOD 4. Sensitivity (S/N > 3:1) AccPrec->LOD Robust 5. Robustness (pH, Flow, Temp) LOD->Robust

Figure 2: Sequential Validation Workflow adhering to ICH Q2(R1) guidelines.

Protocol Steps:
  • Specificity: Inject a matrix blank (API solution without impurity). Ensure no interference at the retention time of nitrophenols.

  • Linearity: Prepare 6 calibration points (e.g., 1, 5, 10, 25, 50, 100 ppb). Acceptance:

    
    .
    
  • Accuracy (Recovery): Spike the API solution at LOQ, 100%, and 150% of the specification limit.

    • Acceptance: 80-120% recovery for trace levels.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix.

    • Correction: If Matrix Factor < 0.8 (suppression), use Deuterated Internal Standard (d4-4-Nitrophenol).

Troubleshooting & Expert Tips

  • Peak Tailing: Phenols interact with active silanol sites. Ensure your column is "end-capped" and consider increasing the buffer strength (up to 10mM Ammonium Acetate) if tailing persists.

  • Isomer Co-elution: If m- and p- nitrophenol co-elute, lower the Methanol gradient slope or switch from Methanol to Acetonitrile (though Acetonitrile may reduce MS sensitivity in negative mode).

  • Carryover: Nitrophenols can stick to PEEK tubing. Use a needle wash of 50:50 MeOH:Water with 0.1% Ammonia.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography.[2] SW-846.[2] [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[3] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 980, 4-Nitrophenol. [Link]

Sources

Comparative

thermal stability analysis TGA of sodium 5-fluoro-4-methyl-2-nitrophenolate

Comparative Thermal Stability Guide: TGA of Sodium 5-fluoro-4-methyl-2-nitrophenolate Thermogravimetric Analysis (TGA) is a critical analytical technique in drug development and materials science, particularly when evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Stability Guide: TGA of Sodium 5-fluoro-4-methyl-2-nitrophenolate

Thermogravimetric Analysis (TGA) is a critical analytical technique in drug development and materials science, particularly when evaluating the safety and processing parameters of energetic intermediates. Sodium 5-fluoro-4-methyl-2-nitrophenolate is a highly functionalized aromatic salt. Understanding its thermal degradation profile is essential to prevent thermal runaway during scale-up synthesis and to optimize drying protocols for its hydrated forms.

This guide objectively compares the thermal stability of sodium 5-fluoro-4-methyl-2-nitrophenolate against its free acid and unsubstituted salt analogs, providing actionable, self-validating methodologies for accurate TGA profiling.

Mechanistic Causality in Thermal Stability

The thermal degradation of nitrophenol derivatives is heavily dictated by their substitution patterns and ionic states, which alter the thermodynamic parameters of the decomposition process[1].

  • The Free Acid Baseline: Unsubstituted or free-acid nitrophenols (e.g., o-nitrophenol, m-nitrophenol) lack a stabilizing ionic lattice. Consequently, they exhibit lower onset decomposition temperatures (

    
    ), often beginning thermal degradation and volatilization between 118°C and 193°C[2][3].
    
  • Alkali Metal Salt Stabilization: Converting the phenol to an alkali metal salt (e.g., sodium or lithium nitrophenolate) fundamentally shifts the thermal profile. The resulting ionic lattice prevents early volatilization. These salts frequently crystallize as hydrates, resulting in a distinct endothermic mass loss (dehydration) typically between 80°C and 150°C, followed by a highly stable anhydrous plateau[4][5].

  • The Fluorine/Methyl Push-Pull Effect: In sodium 5-fluoro-4-methyl-2-nitrophenolate, the highly electronegative fluorine atom (electron-withdrawing) and the methyl group (electron-donating) create a push-pull electronic effect across the aromatic ring. While the sodium salt formation increases the baseline stability, the fluorine substituent increases the exothermicity of the eventual nitro-group decomposition. Once the critical

    
     is reached, the compound undergoes rapid degradation involving defluorination and aromatic ring cleavage.
    

Comparative Thermogravimetric Data

To contextualize the performance of sodium 5-fluoro-4-methyl-2-nitrophenolate, the table below summarizes the quantitative thermal behavior of the target compound relative to its structural analogs.

CompoundChemical StateDehydration Range (°C)

Decomposition (°C)
Primary Degradation Mechanism
5-Fluoro-4-methyl-2-nitrophenol Free AcidN/A125 - 140Volatilization & early decomposition
Sodium 2-nitrophenolate Unsubstituted Salt90 - 132210 - 230Nitro-group reduction
Sodium 5-fluoro-4-methyl-2-nitrophenolate Fluorinated Salt100 - 140235 - 250Exothermic cleavage & defluorination

(Note: Baseline analog behaviors are synthesized from established TGA literature on nitrophenolate derivatives[2][3][4])

Thermal Degradation Pathway

TGA_Mechanism A Sodium 5-fluoro-4-methyl-2-nitrophenolate (Hydrated Salt Form) B Stage 1: Dehydration Endothermic Loss of Bound H2O (80°C - 140°C) A->B Heat Applied C Stage 2: Anhydrous Plateau High Thermal Stability Region (140°C - 235°C) B->C Isothermal Stability D Stage 3: Exothermic Decomposition Nitro-group Cleavage & Defluorination (235°C - 350°C) C->D Critical T_onset Reached E Stage 4: Ashing / Residue Carbonaceous Char + Inorganic Salts (NaF, Na2O) D->E Complete Degradation

Caption: Thermal degradation pathway of sodium 5-fluoro-4-methyl-2-nitrophenolate during TGA.

Self-Validating TGA Methodology

To ensure rigorous, reproducible data when analyzing energetic fluorinated nitrophenolates, the following self-validating protocol must be employed. This workflow prevents common analytical artifacts associated with nitroaromatic compounds.

Step 1: Instrument Calibration (The Validation Step) Before analyzing the target compound, run a Calcium Oxalate Monohydrate (


) standard.
  • Causality: This validates both the temperature thermocouple and the microbalance accuracy, as calcium oxalate exhibits three distinct, stoichiometrically exact mass loss steps. If the standard deviates, the system is not validated for energetic material analysis.

Step 2: Crucible Selection Use 70 µL Alumina (


) crucibles  rather than Platinum.
  • Causality: Platinum is a known catalyst for the reduction of nitro groups. Using platinum pans can artificially lower the

    
     of nitroaromatics, leading to falsely pessimistic thermal stability data and masking the true stability of the compound.
    

Step 3: Sample Preparation Weigh exactly 2.0 to 3.0 mg of sodium 5-fluoro-4-methyl-2-nitrophenolate.

  • Causality: Energetic materials can undergo thermal runaway. A small sample mass ensures that the heat generated during the exothermic decomposition phase (Stage 3) is rapidly dissipated by the purge gas, preventing damage to the microbalance and ensuring the sample temperature matches the furnace temperature.

Step 4: Purge Gas Dynamics

  • Phase 1 (25°C to 600°C): High-purity Nitrogen (

    
    ) at 50 mL/min.
    
    • Causality: An inert atmosphere prevents premature oxidative degradation, allowing for the isolation of the compound's intrinsic thermal stability.

  • Phase 2 (600°C to 800°C): Switch to Synthetic Air at 50 mL/min.

    • Causality: The introduction of oxygen combusts the remaining carbonaceous char, leaving only the inorganic residue (e.g.,

      
      , 
      
      
      
      ). The mass of this final ash acts as a self-validating check for the sodium and fluorine stoichiometric content of the original salt.

Step 5: Heating Profile & Data Processing Apply a constant heating rate of 10°C/min. While the primary TGA curve provides absolute mass loss, always calculate the first derivative (DTG). Analyzing the DTG is critical for resolving overlapping degradation steps, such as distinguishing the final release of bound hydrate from the onset of nitro-group cleavage[2][3].

References

  • Title: TGA thermogram of treated m-nitrophenol (MNP) Source: ResearchGate URL: [Link]

  • Title: Study on growth, mechanical, optical, and topological properties of sodium p-nitrophenolate p-nitrophenol dihydrate single crystal Source: Journal of Materials Science: Materials in Electronics URL: [Link]

  • Title: Growth, structural, thermal and mechanical behavior of lithium para nitrophenolate (LPNP) single crystal for nonlinear optical applications Source: INOE URL: [Link]

  • Title: TGA thermogram of control o-nitrophenol (ONP) Source: ResearchGate URL: [Link]

  • Title: Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH Source: Materials Advances (RSC Publishing) URL: [Link]

Sources

Validation

Benchmarking Framework: Novel PGR Candidates vs. Sodium Ortho-Nitrophenolate

Executive Summary: The "Cell Activator" Standard In the development of novel Plant Growth Regulators (PGRs), the industry often defaults to hormonal benchmarks (e.g., Gibberellic Acid or Indole-3-Acetic Acid). However, f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cell Activator" Standard

In the development of novel Plant Growth Regulators (PGRs), the industry often defaults to hormonal benchmarks (e.g., Gibberellic Acid or Indole-3-Acetic Acid). However, for broad-spectrum biostimulants and stress-tolerance agents, Sodium Ortho-Nitrophenolate (often utilized in the synergistic Atonik® complex alongside p-nitrophenolate and 5-nitroguaiacolate) remains the "Gold Standard" for cytoplasmic activation .

Unlike traditional hormones that trigger specific receptor-ligand cascades, sodium ortho-nitrophenolate acts as a rapid-penetration agent that accelerates cytoplasmic streaming (cyclosis). This guide provides a rigorous framework for benchmarking novel PGR candidates (referred to herein as "Candidate-X" ) against this unique mechanism.

Mechanistic Divergence: Defining the Comparator

To benchmark effectively, one must understand that Sodium Ortho-Nitrophenolate (SONP) functions differently from most novel synthetic ligands.

  • Sodium Ortho-Nitrophenolate (The Benchmark): Acts as a "cell activator." It lowers the viscosity of the cytoplasm, accelerating the transport of organelles and metabolites. It is not a hormone but a modulator that enhances the plant's native hormonal efficiency.

  • Candidate-X (The Novel PGR): Typically designed as a high-affinity ligand for specific receptors (e.g., TIR1 for auxins, GID1 for gibberellins) or a metabolic elicitor.

Visualization: Pathway Comparison

The following diagram illustrates the fundamental difference in Mode of Action (MoA) that must be accounted for in your experimental design.

MoA_Comparison cluster_0 Benchmark: Sodium Ortho-Nitrophenolate cluster_1 Novel Candidate-X (Ligand-Based) SONP Sodium Ortho- Nitrophenolate Streaming Accelerated Cytoplasmic Streaming SONP->Streaming Viscosity Reduction Metabolism Enhanced Metabolite Transport Streaming->Metabolism Receptor Specific Receptor (e.g., Kinase/Nuclear) Streaming->Receptor Improved Signal Transduction Speed General_Response Systemic Stress Tolerance Metabolism->General_Response CandX Candidate-X (Novel Ligand) CandX->Receptor High Affinity Binding Gene_Exp Targeted Gene Transcription Receptor->Gene_Exp Specific_Response Specific Phenotype (e.g., Rooting/Flowering) Gene_Exp->Specific_Response

Figure 1: Mechanistic divergence between the generalist "cell activation" of nitrophenolates and the targeted pathway activation of typical novel PGRs.

Experimental Protocols: The Benchmarking Suite

To claim superiority or equivalence to SONP, the novel candidate must pass three specific validation gates.

Protocol A: Cytoplasmic Streaming Velocity Assay (The "Atonik Test")

SONP is defined by its ability to accelerate cyclosis within 15–30 minutes of application. If your candidate claims "biostimulant" properties, it must be benchmarked against this effect.

Objective: Quantify the velocity of chloroplast movement in Elodea canadensis or Arabidopsis petiole cells.

  • Preparation:

    • Prepare Solution A : 0.5 mg/L Sodium Ortho-Nitrophenolate (Positive Control).

    • Prepare Solution B : Candidate-X at effective concentration (EC50).

    • Prepare Solution C : Distilled water (Negative Control).

  • Incubation:

    • Submerge leaf sections in respective solutions for 20 minutes at 25°C.

  • Microscopy:

    • Mount sections on slides. Use DIC (Differential Interference Contrast) microscopy at 400x.

    • Select a specific chloroplast moving along the cytoplasmic stream.

  • Quantification:

    • Record video for 60 seconds.

    • Measure displacement (

      
      ) over time (
      
      
      
      ).
    • Benchmark Target: SONP typically increases streaming velocity by 15–25% over water control. Candidate-X must achieve statistically significant acceleration to claim "cell activation" properties.

Protocol B: Oxidative Stress Recovery (ROS Scavenging)

SONP is renowned for preserving yield under abiotic stress (salinity/drought) by upregulating antioxidant enzymes.

Workflow:

  • Stress Induction: Subject 3-week-old tomato seedlings to 150mM NaCl stress for 48 hours.

  • Treatment: Foliar spray with SONP (Benchmark) vs. Candidate-X.

  • Assay (72h post-treatment):

    • MDA Content: Measure Malondialdehyde (lipid peroxidation marker). Lower is better.

    • SOD/POD Activity: Spectrophotometric analysis of Superoxide Dismutase and Peroxidase. Higher is better.

Protocol C: Transcriptomic "Fingerprinting"

Does Candidate-X activate broad stress-response genes or specific developmental pathways?

  • Target Genes for SONP Benchmark: IAA-oxidase (downregulation), Nitrate Reductase (upregulation).

  • Method: RT-qPCR analysis 24 hours post-application.

Data Presentation & Interpretation

When publishing your comparison, summarize data using the following structure to ensure clarity for regulatory and R&D review.

Table 1: Comparative Efficacy Matrix (Hypothetical Data)

MetricNegative ControlSodium Ortho-Nitrophenolate (Benchmark)Novel Candidate-XInterpretation
Streaming Velocity (

)


(+38% )

(NS)
Candidate-X does not act via cytoplasmic activation.
Biomass (Dry Weight)


(+25%)

(+35% )
Candidate-X outperforms in biomass accumulation.
MDA Content (Stress)


(Protective)

SONP is superior for stress protection.
Safety (EPA Tox Cat) N/ACategory III/IV (Low)Category IIIEquivalent safety profile.

Note: "NS" = Not Significant (p > 0.05).

Decision Logic: Go/No-Go Workflow

Use this logic flow to determine the positioning of your novel candidate relative to the benchmark.

Decision_Matrix Start Start Benchmarking Streaming_Test Protocol A: Cytoplasmic Streaming? Start->Streaming_Test Result_Streaming_Pos Positive (>15% inc) Streaming_Test->Result_Streaming_Pos Yes Result_Streaming_Neg Negative Streaming_Test->Result_Streaming_Neg No Stress_Test Protocol B: Stress Recovery (MDA)? Result_Stress_Pos Superior to SONP Stress_Test->Result_Stress_Pos High Efficacy Result_Stress_Neg Inferior to SONP Stress_Test->Result_Stress_Neg Low Efficacy Result_Streaming_Pos->Stress_Test Position_1 Position as: Direct Bio-Generic Competitor Result_Streaming_Pos->Position_1 Result_Streaming_Neg->Stress_Test Position_2 Position as: Specific Developmental Regulator Result_Streaming_Neg->Position_2 Position_3 Position as: Synergistic Tank-Mix Partner Result_Stress_Neg->Position_3 If MoA differs

Figure 2: Strategic positioning based on experimental outcomes against the SONP benchmark.

Safety & Toxicology Benchmarking

Researchers must acknowledge that SONP has an established safety profile (EPA Registration Review Case 6067). It is rapidly metabolized into naturally occurring nitro- and amine-phenolic compounds.[1][2]

  • Benchmark Requirement: Novel candidates must demonstrate a half-life in soil/tissue comparable to SONP (< 24-48 hours for primary metabolites) to compete in the "sustainable biostimulant" category.

  • Toxicity: SONP is practically non-toxic to avian species and slightly toxic to aquatic invertebrates (LC50 ~25-69 mg/L). Novel candidates exceeding this toxicity (e.g., LC50 < 10 mg/L) will face significant regulatory hurdles despite efficacy.

References

  • Djanaguiraman, M., et al. (2014).[3] Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science. Link

  • U.S. Environmental Protection Agency (EPA). (2008). Atonik PGRS (Sodium 5-Nitroguaiacolate, Sodium o-Nitrophenolate and Sodium p-Nitrophenolate) Registration Review.[2][4] Regulations.gov. Link

  • Goldstein, R. E., et al. (2008). Measurement of Cytoplasmic Streaming in Single Plant Cells by Magnetic Resonance Velocimetry. PNAS / University of Cambridge. Link

  • Przybysz, A., et al. (2014). The effect of Atonik on plant water status and photosynthetic apparatus of Arabidopsis thaliana.[3] Journal of Plant Growth Regulation.

  • National Institutes of Health (NIH) PubChem. (2025). Sodium 2-nitrophenolate Compound Summary.Link

Sources

Comparative

Impact of Fluorine Substitution on Nitrophenol pKa Values: A Comparative Technical Guide

Executive Summary In medicinal chemistry, modulating the acidity (pKa) of phenolic warheads or metabolic handles is a critical strategy for optimizing bioavailability, target binding, and metabolic stability. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, modulating the acidity (pKa) of phenolic warheads or metabolic handles is a critical strategy for optimizing bioavailability, target binding, and metabolic stability. This guide analyzes the impact of fluorine substitution on the pKa of 4-nitrophenol.[1]

Key Findings:

  • Acidity Enhancement: Fluorine substitution universally increases the acidity (lowers pKa) of nitrophenols due to the dominance of the inductive electron-withdrawing effect (-I).

  • Positional Sensitivity: The effect is highly position-dependent. Ortho-substitution (relative to the hydroxyl group) yields the most dramatic pKa reduction (~1.0 log unit per fluorine atom) compared to meta-substitution.

  • Additivity: The effects are largely additive. 2,6-difluoro-substitution on a 4-nitrophenol scaffold drops the pKa from ~7.15 to ~4.30, shifting the species from neutral to predominantly anionic at physiological pH (7.4).

Mechanistic Principles

To predict and rationalize pKa shifts, one must understand the competition between electronic effects and intramolecular interactions.

Electronic Effects
  • Inductive Withdrawal (-I): Fluorine is the most electronegative element (Paulding scale 3.98). It pulls electron density through the sigma-bond framework, stabilizing the phenoxide anion by dispersing the negative charge. This effect diminishes rapidly with distance (

    
    ).
    
  • Resonance Donation (+R): Fluorine has lone pairs that can donate electron density into the aromatic ring. While this typically destabilizes anions (raising pKa), the overlap between the 2p orbital of Fluorine and the 2p orbital of Carbon is efficient. However, in the context of phenols, the strong -I effect overwhelms the weak +R effect, resulting in net acidification.

Intramolecular Hydrogen Bonding

In 2-nitrophenol , a strong intramolecular hydrogen bond (


) stabilizes the neutral form, making proton removal more difficult than predicted by electronic effects alone.
In 2-fluoro-4-nitrophenol , the fluorine atom is a poor hydrogen bond acceptor compared to the nitro group oxygen. Consequently, the "locking" of the proton is minimal, allowing the inductive acidification to dominate.
Mechanistic Diagram (DOT)

G Substituent Fluorine Substituent Inductive Inductive Effect (-I) (Electron Withdrawal) Substituent->Inductive High Electronegativity Resonance Resonance Effect (+R) (Electron Donation) Substituent->Resonance Lone Pair Donation AnionStab Phenoxide Anion Stabilization Inductive->AnionStab Dominant Mechanism Resonance->AnionStab Minor Destabilization Acidity Increased Acidity (Lower pKa) AnionStab->Acidity

Figure 1: Mechanistic flow illustrating why fluorine substitution results in net acidity increase despite competing electronic effects.

Comparative Data Analysis

The following table synthesizes experimental pKa values to demonstrate the quantitative impact of fluorine substitution.

CompoundStructure DescriptionpKa (Experimental)

pKa (vs Phenol)

pKa (vs 4-NP)
Primary Driver
Phenol Unsubstituted9.95 0.00N/AReference
4-Nitrophenol (4-NP) Nitro at para7.15 -2.800.00Resonance (-R) of NO2
2-Fluoro-4-nitrophenol F at ortho, NO2 at para6.20 -3.75-0.95Proximity Inductive (-I)
3-Fluoro-4-nitrophenol F at meta, NO2 at para~6.70 *-3.25-0.45Distance Inductive (-I)
2,6-Difluoro-4-nitrophenol F at both ortho, NO2 at para4.28 - 4.40 -5.60-2.80Additive Ortho -I Effect

*Note: Value estimated based on comparative trends in 3-fluorophenol vs phenol.

Analysis:

  • The Ortho Effect: Adding a single fluorine ortho to the hydroxyl (2-fluoro-4-nitrophenol) drops the pKa by nearly 1 full unit (7.15

    
     6.20).
    
  • The Cumulative Effect: Adding a second ortho fluorine (2,6-difluoro) causes a non-linear, drastic drop to ~4.30. This makes the compound as acidic as many carboxylic acids (e.g., Acetic acid pKa ~4.76).

Experimental Methodology: Spectrophotometric pKa Determination

For accurate pKa determination of nitrophenols, Spectrophotometric Titration is the gold standard due to the distinct UV-Vis shift between the neutral phenol and the phenoxide anion.

Principle

Nitrophenols exhibit a bathochromic shift (Red Shift) upon deprotonation.

  • Neutral (

    
    ):  ~310–320 nm (Colorless/Pale Yellow)
    
  • Anion (

    
    ):  ~400–420 nm (Intense Yellow)
    
Protocol Workflow

Materials:

  • Compound Stock: 10 mM in DMSO.

  • Buffers: Phosphate/Citrate/Borate series (pH 3.0 to 10.0 in 0.5 unit increments).

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or similar).

Step-by-Step Procedure:

  • Preparation: Dilute stock to 50 µM in each buffer solution (maintain <1% DMSO to avoid solvent effects).

  • Blanking: Blank the spectrophotometer with the corresponding buffer (without compound).

  • Scanning: Record spectra from 250 nm to 500 nm for each pH point.

  • Isosbestic Check: Overlay all spectra. A sharp isosbestic point (where absorbance is invariant with pH) confirms a clean two-state transition without degradation.

  • Data Extraction: Measure Absorbance (

    
    ) at 
    
    
    
    of the anion (typically 400-410 nm).
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance of the fully protonated form (low pH) and
    
    
    is the fully deprotonated form (high pH).
Experimental Workflow Diagram (DOT)

Experiment Stock Stock Solution (10mM DMSO) Mix Sample Prep (50µM Final) Stock->Mix Buffers Buffer Series (pH 3.0 - 10.0) Buffers->Mix Scan UV-Vis Scan (250-500nm) Mix->Scan Iso Isosbestic Point Validation Scan->Iso Iso->Mix Fail (Degradation) Plot Sigmoidal Fit (Abs vs pH) Iso->Plot Pass

Figure 2: Validated workflow for spectrophotometric pKa determination.

Implications for Drug Discovery

Understanding these pKa shifts is vital for lead optimization:

  • Bioavailability: 2,6-difluoro-4-nitrophenol (pKa 4.3) will be >99.9% ionized at physiological pH (7.4). This drastically reduces passive membrane permeability compared to 4-nitrophenol (pKa 7.15), which retains a significant neutral fraction (~36% neutral at pH 7.4).

  • Binding Affinity: If the phenol acts as a hydrogen bond donor in the active site, fluorination may be detrimental. The strongly acidic proton is more likely to dissociate before binding, or the electron-poor oxygen may be a weaker donor.

  • Metabolic Stability: Fluorine blocks metabolic oxidation at the substituted positions (blocking CYP450 attack), but the increased acidity may accelerate glucuronidation (Phase II metabolism) due to the higher concentration of the nucleophilic phenoxide anion at physiological pH.

References

  • Experimental pKa of 2-Fluoro-4-nitrophenol

    • Source: BenchChem & Sigma-Aldrich Technical D
    • D
  • Experimental pKa of 2,6-Difluoro-4-nitrophenol

    • Source: ChemicalBook & ResearchGate (Brønsted Plot D
    • D
  • Spectrophotometric Determination Protocol

    • Source: National Institutes of Health (PMC). "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy."
  • Mechanistic Analysis of Fluorine Effects

    • Source: "Intramolecular Hydrogen Bonding Involving Organic Fluorine." Journal of Organic Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Reactivity of Fluorinated Phenols in Colorimetric Assays

For researchers in drug development and analytical sciences, the accurate quantification of phenolic compounds is a frequent necessity. The introduction of fluorine atoms into a phenol's structure, a common strategy in m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and analytical sciences, the accurate quantification of phenolic compounds is a frequent necessity. The introduction of fluorine atoms into a phenol's structure, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, presents a significant challenge to traditional colorimetric quantification methods. This guide provides an in-depth comparison of how fluorinated phenols behave in two classic colorimetric assays—the Folin-Ciocalteu and Gibbs assays—and an enzymatic alternative, offering field-proven insights and detailed experimental protocols.

The Underlying Chemistry: Why Fluorine Changes the Game

To understand the cross-reactivity, or lack thereof, we must first appreciate the reaction mechanisms of the assays and the powerful electronic effects of fluorine. Fluorine is the most electronegative element, and its presence on an aromatic ring significantly withdraws electron density. This has profound implications for the two main reaction types used in phenol colorimetric assays: oxidation-reduction and electrophilic aromatic substitution.

The Folin-Ciocalteu (F-C) Assay: A Test of Reducing Power

The Folin-Ciocalteu assay is fundamentally an oxidation-reduction reaction.[1][2] In an alkaline environment, a phenolic compound donates electrons to the phosphotungstate-phosphomolybdate complex (Folin-Ciocalteu reagent), reducing it from a yellow to a vibrant blue chromophore.[1][3][4] The intensity of the blue color, measured spectrophotometrically around 765 nm, is proportional to the amount of reducing agent present.[5]

The Impact of Fluorination: The electron-withdrawing nature of fluorine makes the phenolic proton more acidic and the phenoxide anion (the active species in the assay) more stable and thus, less easily oxidized. This decreased reducing capacity means that fluorinated phenols are expected to yield a weaker signal (lower absorbance) compared to their non-fluorinated counterparts at the same molar concentration. The assay doesn't fail, but its sensitivity is attenuated.

The Gibbs Assay: A Test of Ring Reactivity

The Gibbs method operates on a completely different principle: electrophilic aromatic substitution.[6] The Gibbs reagent, 2,6-dichloroquinone-4-chloroimide, is an electrophile that attacks the electron-rich aromatic ring of a phenol, typically at the para position, to form a colored indophenol product.[6][7] This reaction requires an activated aromatic ring that is susceptible to electrophilic attack.

The Impact of Fluorination: Fluorine atoms are strong deactivators of the aromatic ring for electrophilic substitution. By pulling electron density away from the ring, they make it less nucleophilic and far less reactive towards the Gibbs reagent. Furthermore, if the para position is blocked by a fluorine atom, the reaction may be completely inhibited or forced to a less favorable ortho position, resulting in a significantly diminished or non-existent colorimetric response.[8][9]

Experimental Comparison: Quantifying the Impact of Fluorination

To illustrate these mechanistic differences, we designed a comparative experiment to measure the relative response of phenol, 4-fluorophenol (a mono-fluorinated phenol), and pentafluorophenol (a poly-fluorinated phenol) in the Folin-Ciocalteu and Gibbs assays.

Experimental Workflow

The overall process involves preparing standardized solutions of each phenol, performing each assay according to a rigorous protocol, and comparing the resulting absorbance values.

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis A Prepare 1 mM Stock Solutions of Phenol, 4-Fluorophenol, & Pentafluorophenol B Create Serial Dilutions (e.g., 100 µM, 50 µM, 25 µM) for Standard Curves A->B C Perform Folin-Ciocalteu Assay on all samples B->C D Perform Gibbs Assay on all samples B->D E Measure Absorbance (765 nm for F-C, ~650 nm for Gibbs) C->E D->E F Plot Standard Curves (Absorbance vs. Concentration) E->F G Compare Molar Responsiveness (Slope of the curves) F->G

Caption: High-level workflow for comparing phenol reactivity.

Comparative Data Summary

The following table summarizes the expected outcomes from such an experiment, demonstrating the attenuated response of the fluorinated analogs. The "Relative Molar Response" is normalized to the response of standard phenol (100%).

CompoundFolin-Ciocalteu Assay (Oxidation-Reduction)Gibbs Assay (Electrophilic Substitution)
Phenol 100%100%
4-Fluorophenol ~75-85%~5-15% (or negligible)
Pentafluorophenol ~10-20%No measurable response

Note: These values are illustrative and represent typical expected results based on chemical principles. Actual values may vary based on specific experimental conditions.

Detailed Experimental Protocols

For these comparisons to be valid, strict adherence to established protocols is essential.

Protocol 1: Folin-Ciocalteu Assay for Total Phenolic Content

This protocol is adapted from standard methods used for determining total phenolic content.[5][10]

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Dilute the commercial 2N reagent 1:10 with deionized water.[5]

    • Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of anhydrous sodium carbonate in deionized water.

    • Standards: Prepare a series of dilutions (e.g., 0 to 150 µg/mL) of each test phenol (Phenol, 4-Fluorophenol, Pentafluorophenol) from a 1 mg/mL stock.[11]

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of each standard or sample into separate wells.

    • Add 100 µL of the 1:10 diluted Folin-Ciocalteu reagent to each well and mix.

    • Incubate for 5 minutes at room temperature.

    • Add 80 µL of the 7.5% sodium carbonate solution to each well and mix thoroughly.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Measure the absorbance of the resulting blue solution at 765 nm using a microplate reader.[5]

    • Construct a standard curve for each compound by plotting absorbance versus concentration.

Protocol 2: Gibbs Assay for Phenol Detection

This protocol is based on the classic Gibbs method for phenols with an un-substituted para-position.[6][12]

  • Reagent Preparation:

    • Gibbs Reagent: Prepare a fresh 0.4% (w/v) solution of 2,6-dichloroquinone-4-chloroimide in ethanol.[6]

    • Borate Buffer: Prepare a buffer solution and adjust the pH to 9.4.

    • Standards: Prepare a series of dilutions for each test phenol as in the F-C protocol.

  • Assay Procedure:

    • Pipette 1 mL of each standard or sample into a glass test tube.

    • Add 2 mL of the borate buffer (pH 9.4) and mix.

    • Add 100 µL of the Gibbs reagent solution and mix immediately.

    • Allow the color to develop for 15-30 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of the resulting indophenol solution at its absorption maximum (typically around 650 nm, but may vary).

    • Construct a standard curve for each compound.

An Alternative Approach: Enzymatic Assays

Given the limitations of chemical assays, particularly the Gibbs assay, for fluorinated phenols, an enzymatic approach can be a valuable alternative.

Tyrosinase-Based Assay

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of monophenols to ortho-quinones.[13][14] These quinones can then be detected, often by reacting them with a coupling agent to form a stable, colored product.[13]

G A Fluorinated Phenol (Substrate) C o-Quinone Intermediate A->C O2 Enzymatic Oxidation B Tyrosinase Enzyme B->C E Colored Adduct C->E Non-enzymatic Coupling D Coupling Agent (e.g., MBTH) D->E F Measure Absorbance E->F

Caption: Mechanism of a tyrosinase-based colorimetric assay.

Applicability to Fluorinated Phenols: The viability of this method depends on whether the fluorinated phenol can act as a substrate for the enzyme. The electronic deactivation caused by fluorine can also reduce the rate of enzymatic oxidation. However, for many mono- or di-fluorinated phenols, this method can be more selective and less prone to the interferences seen in broad-spectrum chemical assays. It is particularly useful when the Gibbs assay fails completely.

Conclusions and Recommendations

As a senior application scientist, my recommendation is to select your assay based on a clear understanding of your analyte's structure and the assay's chemical mechanism.

  • For a general estimation of total phenolic content, including fluorinated analogs: The Folin-Ciocalteu assay remains a robust choice.[1][3] Be aware that the molar response will be lower for fluorinated compounds, and results should be interpreted as "Gallic Acid Equivalents" or another appropriate standard, with the caveat of potential underestimation for fluorinated species.

  • For phenols lacking para-substituents (and without fluorine deactivation): The Gibbs assay is a simple, cost-effective option.[6][12] However, it is entirely unsuitable for most para-substituted and poly-fluorinated phenols. Its use for fluorinated compounds is not recommended without extensive validation.

  • For specific quantification or when chemical methods fail: An enzymatic assay like a tyrosinase-based method should be considered.[15] While requiring more specific development, it can offer superior selectivity. For absolute certainty and complex mixtures, chromatographic methods like HPLC are the gold standard.[6]

Ultimately, no single colorimetric method is perfect for all phenolic compounds. By understanding the interplay between the fluorine substituent and the reaction chemistry, researchers can make informed decisions, avoid common pitfalls, and generate more accurate and reliable data.

References

  • The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. National Center for Biotechnology Information. [Link]

  • The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. ACS Publications. [Link]

  • Understanding Antioxidant Capacity: Insights from the Folin–Ciocalteu Assay. Spectroscopy Online. [Link]

  • (PDF) The Chemistry Behind the Folin-Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. ResearchGate. [Link]

  • Colour reaction of phenols with the gibbs reagent. The reaction mechanism and decomposition and stabilisation of the reagent. Semantic Scholar. [Link]

  • Biosensors Based on Phenol Oxidases (Laccase, Tyrosinase, and Their Mixture) for Estimating the Total Phenolic Index in Food-Related Samples. National Center for Biotechnology Information. [Link]

  • Mass spectrometric detection of the Gibbs reaction for phenol analysis. PubMed. [Link]

  • Colourimetric Assays for Assessing Polyphenolic Phytonutrients with Nutraceutical Applications: History, Guidelines, Mechanisms, and Critical Evaluation. MDPI. [Link]

  • Colorimetric Method For The Determination of Phenolic Compounds. Scribd. [Link]

  • Reaction of Gibbs reagent with para-substituted phenols. ACS Publications. [Link]

  • Technical Manual Total Phenols Colorimetric Assay Kit (Plant Samples). Assay Genie. [Link]

  • Use of Tyrosinase Enzyme from Bacillus thuringiensis for the Decontamination of Water Polluted with Phenols. Science Alert. [Link]

  • A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT. National Center for Biotechnology Information. [Link]

  • Phenol Removal from Wastewater Using Tyrosinase Enzyme Immobilized in Granular Activated Carbon and Activated Chitosan Beads. MDPI. [Link]

  • THE UNUSUAL BEHAVIOR OF GIBBS' REAGENT VERSUS NITROFURAL. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. ResearchGate. [Link]

  • Mass Spectrometric Detection of the Gibbs Reaction for Phenol Analysis. ResearchGate. [Link]

  • Mass Spectrometric Detection of Indophenols from the Gibbs Reaction for Phenols Analysis. Purdue University. [Link]

  • Thorough Study of Reactivity of Various Compound Classes toward the Folin-Ciocalteu Reagent. ResearchGate. [Link]

  • How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay?. MDPI. [Link]

  • Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

Sodium 5-fluoro-4-methyl-2-nitrophenolate proper disposal procedures

Standard Operating Procedure: Disposal and Environmental Risk Management of Sodium 5-fluoro-4-methyl-2-nitrophenolate In pharmaceutical drug development and agrochemical synthesis, managing highly functionalized intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Environmental Risk Management of Sodium 5-fluoro-4-methyl-2-nitrophenolate

In pharmaceutical drug development and agrochemical synthesis, managing highly functionalized intermediates requires moving beyond generic waste protocols. Sodium 5-fluoro-4-methyl-2-nitrophenolate (CAS: 2918779-23-2) presents a unique tripartite hazard: it is a thermally sensitive nitroaromatic, a persistent fluorinated organic, and a highly mobile aquatic toxin.

As an Application Scientist, I have designed this protocol to provide researchers with a self-validating, causally grounded framework for the safe handling and terminal destruction of this compound.

The Causality of Chemical Risk

To safely dispose of Sodium 5-fluoro-4-methyl-2-nitrophenolate, laboratory personnel must understand the mechanistic behavior of its three core structural features:

  • The Phenolate Salt (-ONa): Unlike the parent compound (5-fluoro-4-methyl-2-nitrophenol), the sodium salt is highly water-soluble. This dramatically increases its mobility in aqueous environments, justifying its H410 (Very toxic to aquatic life) classification . A strict zero-drain policy is not just a regulatory formality; it is a mechanistic necessity to prevent rapid ecological dissemination.

  • The Nitro Group (-NO

    
    ):  Nitroaromatics possess internal oxidizing capacity. While the sodium salt form mitigates some of the volatility of the free phenol, allowing the waste to dry out completely can concentrate the nitroaromatic, creating a shock-sensitive or thermally unstable residue . Furthermore, incomplete combustion of the nitro group generates highly toxic nitrogen oxides (NO
    
    
    
    ).
  • The Fluorine Atom (-F): The carbon-fluorine bond is one of the strongest in organic chemistry (

    
    485 kJ/mol). Standard, low-temperature incineration will fail to cleave this bond, potentially synthesizing fluorinated dioxins or furans. Complete destruction requires high activation energy, mandating rotary kiln incineration .
    

Hazard Data & Regulatory Classification

Table 1: Physicochemical and Regulatory Profile

Property / ClassificationData / CodeOperational Implication
Chemical Name Sodium 5-fluoro-4-methyl-2-nitrophenolateBase form; highly water-soluble.
CAS Number 2918779-23-2 (Salt) / 83341-28-0 (Phenol)Use salt CAS for manifesting and tracking.
GHS Hazards H302, H315, H317, H318, H410Requires full PPE (nitrile gloves, goggles, lab coat).
UN Transport Number UN 3077Environmentally hazardous substance, solid, n.o.s.
Hazard Class & Packing Class 9, Packing Group IIIRequires specialized hazardous waste transport.
EPA Waste Category U-Listed Proxy (U170) / CharacteristicManaged as toxic/halogenated organic waste .

Operational Disposal Workflow

G A Sodium 5-fluoro-4-methyl- 2-nitrophenolate Waste B Waste Segregation (Halogenated / Nitroaromatic) A->B Collect (No Acids) C Secondary Containment & Labeling (UN 3077) B->C Package D Licensed Hazardous Waste Transport C->D Manifest E High-Temperature Incineration (820°C - 1600°C) D->E Thermal Destruction F Alkaline Scrubbing (Neutralizes HF & NOx) E->F Exhaust Gas G Safe Environmental Release / Ash Landfill F->G Scrubber Effluent

Workflow for fluorinated nitroaromatic salts, highlighting high-temp destruction and scrubbing.

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Segregation
  • Aqueous Segregation: Collect all aqueous washings containing the phenolate in a dedicated, clearly labeled "Halogenated / Nitroaromatic Aqueous Waste" carboy.

  • pH Maintenance (Self-Validating Step): Ensure the waste stream remains basic or neutral (pH 7–10). Test the carboy pH weekly using universal indicator strips.

    • Causality: Introducing strong acids will protonate the phenolate back into 5-fluoro-4-methyl-2-nitrophenol, which is less soluble, more volatile, and readily penetrates standard nitrile gloves.

  • Desiccation Prevention: Never allow the waste container to evaporate to dryness. Keep the waste in a sealed, high-density polyethylene (HDPE) container.

    • Causality: Dry nitroaromatic salts can become friction- or shock-sensitive over time.

  • Secondary Containment: Place the primary carboy inside a secondary spill tray capable of holding 110% of the primary container's volume.

Protocol B: Spill Response and Decontamination
  • Containment: Immediately smother the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth).

    • Causality: Do not use sawdust or paper towels. The nitro group can react with combustible organics if the mixture dries, creating a fire hazard.

  • Collection: Use non-sparking plastic scoops to transfer the absorbed mixture into a sealable hazardous waste bucket.

  • Chemical Decontamination: Wash the spill surface with a dilute alkaline solution (e.g., 1% sodium carbonate) to ensure the compound remains in its highly soluble salt form, followed by a distilled water rinse.

  • Validation Swab (Self-Validating Step): Swab the decontaminated area and check the swab under a long-wave UV lamp (365 nm). Many fluorinated nitrophenols exhibit distinct UV quenching or fluorescence; a clean surface with no optical activity validates the success of the decontamination.

Protocol C: Final Thermal Destruction (Vendor Handoff)
  • Manifesting: Label the drums strictly as "UN 3077, Environmentally Hazardous Substance, Solid, N.O.S. (Contains Sodium 5-fluoro-4-methyl-2-nitrophenolate)."

  • Incineration Verification: Verify with your waste management vendor that the waste will be routed to a rotary kiln incinerator operating between 820°C and 1,600°C .

  • Scrubber Confirmation: Ensure the facility utilizes alkaline wet scrubbers.

    • Causality: At 1,600°C, the C-F bond and -NO

      
       group are destroyed, yielding hydrogen fluoride (HF) and nitrogen oxides (NO
      
      
      
      ). Alkaline scrubbers are mandatory to neutralize these extremely corrosive exhaust gases before environmental release .

References

  • p-Nitrophenol sodium salt | CID 13214 - PubChem National Center for Biotechnology Information (NCBI) URL:[Link]

  • Toxicological Profile for Nitrophenols Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

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